1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Description
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Properties
IUPAC Name |
1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVLWJKPPOWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727381 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848192-92-7 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Trifluoromethylated Azetidines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with azetidines emerging as particularly valuable motifs.[1] Their strained four-membered ring system imparts unique conformational properties and metabolic stability compared to their larger pyrrolidine and piperidine counterparts. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] The potent electron-withdrawing nature of the -CF₃ group can also modulate the basicity of nearby amines, a critical factor for optimizing pharmacokinetic profiles and reducing off-target effects.[1]
The compound this compound represents a confluence of these advantageous structural features. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic N-protecting group, while the trifluoromethyl and hydroxyl groups at the C3 position introduce polarity and hydrogen bonding capabilities.[4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, intended for researchers and professionals in synthetic chemistry and drug development.
Part 1: Synthesis via Nucleophilic Trifluoromethylation
The most direct and efficient synthesis of this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to the corresponding ketone precursor, 1-Benzhydrylazetidin-3-one.
Causality of Reagent Selection
-
Precursor Ketone: 1-Benzhydrylazetidin-3-one is the logical starting point. It can be synthesized from commercially available 1-benzhydrylazetidin-3-ol via an oxidation reaction (e.g., Swern or Dess-Martin oxidation).[5][6] The benzhydryl group is a robust protecting group that is stable under the conditions of trifluoromethylation.
-
Trifluoromethylating Agent: Trifluoromethyltrimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is the agent of choice for this transformation.[7] First prepared by Ingo Ruppert and later popularized by G. K. Surya Prakash, TMSCF₃ is a liquid reagent that serves as a convenient and effective source for the nucleophilic trifluoromethyl anion (CF₃⁻).[7] Its widespread use is due to its stability, commercial availability, and high efficacy in reacting with carbonyl compounds.[2]
-
Initiator: The reaction is not spontaneous. It requires a catalytic amount of a nucleophilic initiator to activate the TMSCF₃.[2] A fluoride ion source, such as tetrabutylammonium fluoride (TBAF), is commonly used.[2] The fluoride anion attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate which then fragments to release the highly reactive trifluoromethide anion ([CF₃]⁻), the key species in the reaction.[2][8]
Reaction Mechanism
The core of the synthesis is a nucleophilic addition reaction. The mechanism proceeds through an anionic chain reaction initiated by a fluoride source.[2]
-
Initiation: A catalytic amount of fluoride ion (from TBAF) attacks the silicon atom of the Ruppert-Prakash reagent (TMSCF₃) to generate the reactive trifluoromethide anion ([CF₃]⁻).
-
Propagation: The generated [CF₃]⁻ anion attacks the electrophilic carbonyl carbon of 1-Benzhydrylazetidin-3-one. This forms a tertiary alkoxide intermediate.
-
Silyl Transfer: The alkoxide intermediate reacts with another molecule of TMSCF₃ to form a stable trimethylsilyl ether and regenerate the trifluoromethide anion, which continues the catalytic cycle.
-
Hydrolysis: Upon completion of the reaction, a hydrolytic workup (e.g., with aqueous acid) cleaves the silyl ether to yield the final product, this compound.
Experimental Protocol: A Step-by-Step Guide
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.
Materials:
-
1-Benzhydrylazetidin-3-one (1.0 eq)
-
Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzhydrylazetidin-3-one (1.0 eq).
-
Solvent Addition: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoromethyltrimethylsilane (1.5 eq) to the cooled solution via syringe, followed by the dropwise addition of the TBAF solution (0.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Structural and Purity Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to verify the outcome of the synthesis.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the proton environment. Expected signals include multiplets in the aromatic region (δ 7.2–7.5 ppm) for the benzhydryl protons, a singlet for the methine proton of the benzhydryl group, distinct signals for the azetidine ring methylene protons (δ 3.0–4.0 ppm), and a broad singlet for the hydroxyl proton which can be exchangeable with D₂O.[4]
-
¹³C NMR: This confirms the carbon skeleton. Key signals will include those for the aromatic carbons, the quaternary carbon bearing the -OH and -CF₃ groups, the azetidine ring carbons, and the characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as there are no other fluorine atoms in the molecule to couple with.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic stretching vibrations are expected for the hydroxyl group (broad peak, ~3200-3400 cm⁻¹), C-F bonds of the trifluoromethyl group (strong absorptions, ~1100–1200 cm⁻¹), the C-N bond of the azetidine ring (~1250 cm⁻¹), and aromatic C-H bonds (~3000-3100 cm⁻¹).[4][9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected peak would correspond to the protonated molecule [M+H]⁺ at m/z 308.12. The exact mass measurement provides confirmation of the elemental formula, C₁₇H₁₆F₃NO.[10]
Summary of Expected Characterization Data
| Technique | Parameter | Expected Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm (m, 10H, Ar-H), ~4.5 ppm (s, 1H, CH-Ph₂), ~3.0-4.0 ppm (m, 4H, azetidine-CH₂), ~2.0 ppm (br s, 1H, OH)[4] | Confirms proton framework and environment |
| ¹³C NMR | Chemical Shift (δ) | ~120-145 ppm (Ar-C), ~124 ppm (q, CF₃), ~75 ppm (C-OH), ~50-60 ppm (azetidine-C) | Confirms carbon skeleton |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -75 to -80 ppm (s, 3F) | Confirms presence of -CF₃ group |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 (broad, O-H), ~1100-1200 (strong, C-F), ~1250 (C-N)[4] | Confirms key functional groups |
| Mass Spec (ESI) | m/z | 308.12 [M+H]⁺ | Confirms molecular weight and formula |
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
References
-
Trifluoromethyltrimethylsilane - Wikipedia . Wikipedia. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar . Semantic Scholar. Available at: [Link]
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Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Trifluoromethylation - Wikipedia . Wikipedia. Available at: [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine . Journal of Physics: Conference Series. Available at: [Link]
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH . National Institutes of Health. Available at: [Link]
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FT-IR Absorption Results For Azetidine Derivatives (M32-M37) - ResearchGate . ResearchGate. Available at: [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate . ResearchGate. Available at: [Link]
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Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
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3 - Supporting Information . ACS Publications. Available at: [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry. Available at: [Link]
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Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed . PubMed. Available at: [Link]
-
Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . PubMed Central. Available at: [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information . ACS Publications. Available at: [Link]
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Cas Number 848192-92-7|this compound|C17H16F3NO . molecularinfo.com. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. Available at: [Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate . ResearchGate. Available at: [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. Google Patents.
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate . ResearchGate. Available at: [Link]
- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. Google Patents.
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Synthesis of 1-benzhydryl-3-phthalimidoazetidine - PrepChem.com . PrepChem.com. Available at: [Link]
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CAS No : 300683-73-2 | Product Name : 1-Benzhydryl-azetidin-3-ol | Pharmaffiliates . Pharmaffiliates. Available at: [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. Google Patents.
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals . Beilstein Journals. Available at: [Link]
- US6207822B1 - Process for the synthesis of azetidinones - Google Patents. Google Patents.
- EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents. Google Patents.
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1-Benzhydrylazetidin-3-one - LookChem . LookChem. Available at: [Link]
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- 10. echemi.com [echemi.com]
Spectroscopic Characterization of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Technical Guide
This technical guide provides a detailed spectroscopic analysis of the novel azetidine derivative, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. While complete, experimentally-verified spectra for this specific compound are not widely available in public literature, this document synthesizes predicted spectroscopic data based on its molecular architecture and data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound of interest.
Molecular Architecture and its Spectroscopic Implications
This compound is a unique molecule incorporating several key functional groups that dictate its spectroscopic signature.[1] Its structure comprises a strained four-membered azetidine ring, a bulky N-benzhydryl (diphenylmethyl) group, and a trifluoromethyl and a hydroxyl group at the C3 position.[1] Each of these components will give rise to characteristic signals in different spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the methylene protons of the azetidine ring, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |
| ~4.50 | Singlet | 1H | Methine proton -CH(Ph)₂ |
| 3.00 - 4.00 | Multiplet | 4H | Azetidine ring protons (-CH₂-) |
| 1.50 - 2.50 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Causality Behind Assignments:
-
Aromatic Protons (7.20 - 7.40 ppm): The ten protons on the two phenyl rings of the benzhydryl group are expected to resonate in the typical aromatic region.[1]
-
Methine Proton (~4.50 ppm): The single proton attached to the carbon linking the two phenyl rings and the nitrogen of the azetidine ring would appear as a singlet.
-
Azetidine Ring Protons (3.00 - 4.00 ppm): The four protons on the strained azetidine ring are expected to be diastereotopic and will likely appear as a complex multiplet.[1]
-
Hydroxyl Proton (1.50 - 2.50 ppm): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[1]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Quaternary aromatic carbons (ipso-carbons) |
| 125 - 130 | Aromatic carbons (-CH=) |
| ~125 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~75 | Benzhydryl methine carbon (-CH(Ph)₂) |
| ~70 | Azetidine C3 carbon (-C(OH)(CF₃)) |
| ~55 | Azetidine C2 and C4 carbons (-CH₂-) |
Causality Behind Assignments:
-
Aromatic Carbons (125 - 145 ppm): The carbons of the two phenyl rings will appear in the downfield region characteristic of aromatic systems.
-
Trifluoromethyl Carbon (~125 ppm): The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.
-
Azetidine Carbons (~55 - 70 ppm): The sp³ hybridized carbons of the azetidine ring will resonate in the upfield region. The C3 carbon, being substituted with an electronegative oxygen and a trifluoromethyl group, will be the most downfield of the ring carbons.
Predicted ¹⁹F NMR Spectral Data
The fluorine NMR will show a single signal for the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| -62 to -65 | Trifluoromethyl group (-CF₃) |
Causality Behind Assignments:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a singlet in the proton-decoupled ¹⁹F NMR spectrum. The expected chemical shift is in the typical range for trifluoromethyl groups attached to a quaternary carbon.[1]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover the expected range for the trifluoromethyl group.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Azetidine C-N |
| 1100 - 1200 | C-F stretch | Trifluoromethyl (-CF₃) |
Causality Behind Assignments:
-
O-H Stretch (~3200 cm⁻¹): The broad absorption band is a hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[1]
-
C-H Stretches (2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below are for aliphatic C-H bonds.
-
C=C Stretches (~1450 - 1600 cm⁻¹): These sharp absorptions are typical for the carbon-carbon double bonds within the aromatic rings.
-
C-N Stretch (~1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the azetidine ring is expected in this region.[1]
-
C-F Stretches (1100 - 1200 cm⁻¹): The strong absorptions in this region are characteristic of the carbon-fluorine bonds of the trifluoromethyl group.[1]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 307.31 g/mol ), high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.
Predicted Mass Spectral Data
| m/z (mass-to-charge ratio) | Assignment |
| 308.1257 | [M+H]⁺ (Protonated molecule) |
| 288.1151 | [M-H₂O]⁺ (Loss of water) |
| 167.0861 | [CH(Ph)₂]⁺ (Benzhydryl cation) |
Causality Behind Assignments:
-
[M+H]⁺ (308.1257): In electrospray ionization (ESI) or chemical ionization (CI), the molecule is expected to be observed as its protonated form.
-
[M-H₂O]⁺ (288.1151): The tertiary alcohol is prone to dehydration, leading to a fragment corresponding to the loss of a water molecule.
-
[CH(Ph)₂]⁺ (167.0861): The most stable fragment is likely to be the benzhydryl cation due to the resonance stabilization provided by the two phenyl rings. This would likely be the base peak in the spectrum.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, use a high-resolution mass analyzer to obtain accurate mass measurements.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. While this guide is based on predicted data, it offers a robust framework for researchers to interpret experimental results once they are obtained. The unique combination of the strained azetidine ring, the bulky benzhydryl group, and the electron-withdrawing trifluoromethyl group makes this molecule an interesting subject for further spectroscopic and chemical investigations.
References
-
PubChem. 1-(Diphenylmethyl)azetidin-3-ol. [Link]
-
SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The azetidine scaffold, particularly when substituted with trifluoromethyl groups, offers a unique combination of structural rigidity, metabolic stability, and modulated physicochemical properties that are highly desirable in modern drug design. This document delves into the strategic synthesis of this molecule, the nuanced roles of its constituent functional groups, and a detailed examination of its molecular architecture based on established spectroscopic principles and data from closely related analogues. While experimental spectroscopic data for the title compound is not widely published, this guide provides a robust, inferred analysis to support research and development efforts.
Introduction: The Strategic Importance of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain and sp³-rich character provide a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve key pharmacokinetic properties such as solubility and metabolic stability.[2] The introduction of a trifluoromethyl (-CF₃) group, a common bioisostere for methyl or chloro groups, further amplifies these advantages.[3] The -CF₃ group is known to increase lipophilicity, block metabolic pathways, and enhance binding interactions through its strong electron-withdrawing nature, making trifluoromethylated azetidines highly sought-after scaffolds in the development of novel therapeutics.[3][4]
This compound (CAS No. 848192-92-7) embodies these desirable characteristics. Its structure marries the strained azetidine ring with the metabolic stability conferred by the trifluoromethyl group and the synthetic utility of a bulky N-benzhydryl protecting group. This guide will provide an in-depth exploration of its synthesis and molecular characteristics, offering valuable insights for its application as a versatile building block in the synthesis of complex, biologically active molecules.[4]
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves the nucleophilic trifluoromethylation of a readily available precursor, N-benzhydryl-3-azetidinone. This transformation is a cornerstone of modern organofluorine chemistry.
Reagents and Rationale
The key reagents in this synthesis and the rationale for their selection are outlined below:
| Reagent | Role | Rationale |
| N-Benzhydryl-3-azetidinone | Starting Material | Provides the core azetidine structure with a bulky N-protecting group. |
| Trifluoromethyltrimethylsilane (TMSCF₃) | Trifluoromethyl Source | A safe and effective source of a nucleophilic trifluoromethyl equivalent.[5] |
| Cesium Fluoride (CsF) | Catalyst/Initiator | Activates the TMSCF₃ reagent to generate the reactive trifluoromethyl anion.[6] |
| Tetrahydrofuran (THF) | Solvent | An aprotic polar solvent that effectively dissolves the reactants and facilitates the reaction. |
Experimental Protocol
The following protocol outlines a reliable method for the synthesis of this compound.
Step 1: Trifluoromethylation To a solution of N-benzhydryl-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added cesium fluoride (1.5 eq). The suspension is stirred at room temperature, followed by the dropwise addition of trifluoromethyltrimethylsilane (1.5 eq). The reaction mixture is stirred at room temperature for approximately 15 minutes, during which the nucleophilic attack of the trifluoromethyl group on the ketone occurs.
Step 2: Hydrolysis (Work-up) Upon completion of the reaction, the mixture is carefully quenched with water. This step hydrolyzes the intermediate silyl ether to yield the final tertiary alcohol. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
Step 3: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid. This procedure has been reported to yield approximately 76% of the final product.
Mechanistic Pathway
The core of this synthesis is the fluoride-initiated nucleophilic trifluoromethylation of the azetidinone. The mechanism proceeds as follows:
-
Activation: The fluoride ion from CsF attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate which then releases the trifluoromethyl anion ([CF₃]⁻).[7]
-
Nucleophilic Addition: The highly nucleophilic [CF₃]⁻ attacks the electrophilic carbonyl carbon of N-benzhydryl-3-azetidinone.
-
Intermediate Formation: This addition forms a tertiary alkoxide intermediate which is subsequently trapped by another molecule of TMSCF₃ to form a stable silyl ether.
-
Hydrolysis: Aqueous work-up hydrolyzes the silyl ether to reveal the final product, this compound.
The Role of the N-Benzhydryl Group
The N-benzhydryl (diphenylmethyl) group serves several critical functions in this synthesis:
-
Protection: It acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions.
-
Steric Hindrance: Its significant steric bulk can influence the stereochemical outcome of reactions at adjacent positions, although in this achiral synthesis, its primary role is protective.
-
Solubility: The two phenyl rings increase the compound's solubility in organic solvents, aiding in purification and handling.
-
Deprotection: The benzhydryl group can be removed under specific conditions, such as catalytic hydrogenation, to reveal the secondary amine for further functionalization.
Molecular Structure and Characterization
The molecular structure of this compound is defined by its four key components: the azetidine ring, the N-benzhydryl group, and the trifluoromethyl and hydroxyl groups at the C3 position.
Core Components and Their Influence
-
Azetidine Ring: This four-membered ring is conformationally puckered to alleviate ring strain.[7] This puckering creates distinct axial and equatorial positions for substituents.
-
N-Benzhydryl Group: This bulky group is expected to preferentially occupy the equatorial position to minimize steric interactions with the azetidine ring protons.[7]
-
C3-Substituents: The presence of both a trifluoromethyl and a hydroxyl group on the same carbon (C3) creates a sterically hindered and electronically rich tertiary alcohol. The electron-withdrawing nature of the -CF₃ group influences the acidity of the hydroxyl proton.
Spectroscopic Analysis (Inferred)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Benzhydryl) | 7.20 - 7.50 | Multiplet |
| Methine (Benzhydryl CH) | ~4.50 | Singlet |
| Azetidine (CH₂) | 3.00 - 4.00 | Multiplets (AB quartet) |
| Hydroxyl (OH) | 1.50 - 2.50 | Broad Singlet |
Data inferred from analogous compounds such as 1-benzhydryl-3-(methylsulfonyl)azetidine.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the different carbon environments, with the trifluoromethyl-substituted carbon showing a characteristic quartet due to C-F coupling.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (Benzhydryl) | 125 - 145 |
| Methine (Benzhydryl CH) | ~75 |
| Azetidine (C2, C4) | 50 - 60 |
| C3 (C-OH, C-CF₃) | ~80 (quartet) |
| CF₃ | ~125 (quartet) |
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a quaternary carbon.[8]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₇H₁₆F₃NO. The mass spectrum would likely show a prominent molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzhydryl group.
Crystallography and 3D Structure
A single-crystal X-ray diffraction study would provide the most definitive structural information, including bond lengths, bond angles, and the puckered conformation of the azetidine ring. In the absence of such data for the title compound, the solid-state structure is anticipated to feature intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or hydroxyl oxygen of a neighboring molecule.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for diverse chemical modifications.
-
Access to Novel Scaffolds: Removal of the N-benzhydryl group provides a secondary amine that can be functionalized to introduce a wide range of substituents, leading to libraries of novel compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The hydroxyl group can be derivatized to fine-tune solubility and lipophilicity.
-
Bioisosteric Replacement: The trifluoromethyl-azetidinol motif can be incorporated into existing drug scaffolds as a bioisosteric replacement for other groups to improve metabolic stability and potency.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals and fluorinated compounds should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a molecule of considerable strategic importance for medicinal chemists and drug development professionals. Its synthesis is achievable through a robust and well-understood trifluoromethylation reaction. The molecular architecture, characterized by the interplay of the strained azetidine ring, the bulky benzhydryl protecting group, and the electronically influential trifluoromethyl and hydroxyl moieties, offers a rich platform for the design and synthesis of novel therapeutic agents. While a full experimental characterization of this specific compound remains to be published in accessible literature, this guide provides a solid foundation for its synthesis, understanding, and application in the pursuit of next-generation pharmaceuticals.
References
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- Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395.
- Prakash, G. K. S., Panja, C., Vaghoo, H., Surampudi, V., Kultyshev, R., Mandal, M., Rasul, G., Mathew, T., & Olah, G. A. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806–6813.
- Charpentier, J., Frings, M., & Bolm, C. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
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PubMed Central. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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PubMed Central. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Available from: [Link]
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ResearchGate. Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. Available from: [Link]
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PubMed Central. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available from: [Link]
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ResearchGate. Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. Available from: [Link]
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MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available from: [Link]
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PubMed Central. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Available from: [Link]
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An In-Depth Technical Guide to 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS Number: 848192-92-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a novel synthetic compound that has garnered significant interest within the medicinal chemistry and neuroscience communities. Its unique molecular architecture, featuring a strained azetidine ring substituted with a bulky benzhydryl group and an electron-withdrawing trifluoromethyl moiety, confers intriguing physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a modulator of central nervous system (CNS) targets. Drawing from available scientific literature and patent filings, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics for neurological and psychiatric disorders.
Introduction: The Emergence of a Privileged Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding interactions.[2] The combination of these features in this compound suggests a molecule designed for CNS penetration and potent biological activity.
This guide will delve into the known characteristics of this compound, from its fundamental chemical properties to its potential as a modulator of key neurological pathways.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 848192-92-7 | [3][4] |
| Molecular Formula | C₁₇H₁₆F₃NO | [3] |
| Molecular Weight | 307.31 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Synthesis and Manufacturing
The synthesis of this compound has been described in the scientific literature, with a robust method referenced in patent literature (e.g., WO2005/26146).[5] The general approach involves a multi-step process, which is outlined below.
General Synthetic Route
The primary synthetic pathway to this compound involves the nucleophilic trifluoromethylation of a key intermediate, N-benzhydryl-3-azetidinone.[5] This reaction is typically carried out using a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride source.[5]
A detailed, step-by-step experimental protocol is provided to guide researchers in the laboratory synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
N-benzhydryl-3-azetidinone
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Cesium Fluoride (CsF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzhydryl-3-azetidinone in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add cesium fluoride followed by the dropwise addition of trifluoromethyltrimethylsilane at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Therapeutic Uses
The primary therapeutic interest in this compound lies in its potential to modulate CNS activity. Research suggests that this compound may act as an inhibitor of the glycine transporter 1 (GlyT1).[5]
Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition
GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft.[7] Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity, learning, and memory.[8] By inhibiting GlyT1, this compound can increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[8] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[7]
Signaling Pathway Diagram:
Caption: Proposed mechanism of action via GlyT1 inhibition.
Potential Therapeutic Applications
The potential for this compound and related azetidine-based GlyT1 inhibitors to enhance memory and cognition has been explored in preclinical studies.[8][9] Research has shown that compounds in this class can elevate glycine levels in the cerebrospinal fluid (CSF) and demonstrate efficacy in animal models of memory impairment, such as the Novel Object Recognition (NOR) test.[8]
Given its proposed mechanism of action, this compound may have therapeutic potential in a range of CNS disorders, including:
-
Schizophrenia: Particularly for the treatment of negative symptoms and cognitive deficits.
-
Alzheimer's Disease and other Dementias: To enhance cognitive function and memory.
-
Depression and Anxiety Disorders: Where modulation of glutamatergic signaling may be beneficial.
Further in-depth preclinical and clinical investigations are necessary to fully elucidate the therapeutic efficacy and safety profile of this compound.
Safety and Toxicology
A comprehensive safety and toxicology profile for this compound is not yet publicly available. As with any investigational compound, careful handling in a laboratory setting is essential. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel CNS therapeutics. Its unique chemical structure and proposed mechanism of action as a GlyT1 inhibitor position it as a candidate for addressing unmet medical needs in psychiatric and neurological disorders.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the precise IC₅₀ for GlyT1 and conducting comprehensive selectivity screening against a broad panel of CNS targets.
-
In Vivo Efficacy Studies: Evaluating the compound in a wider range of animal models relevant to schizophrenia, Alzheimer's disease, and other CNS disorders.
-
Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to optimize its drug-like properties.
-
Safety and Toxicology Assessment: Conducting thorough safety and toxicology studies to establish a clear therapeutic window.
The continued investigation of this compound and its analogs holds significant promise for advancing the field of neuropharmacology and delivering new treatment options for patients with debilitating CNS conditions.
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The Emergence of a Powerhouse Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Azetidines
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide delves into the fascinating journey of trifluoromethylated azetidines, from their initial synthetic challenges to their current status as a highly sought-after scaffold in modern medicinal chemistry. We will explore the core chemical principles that make this unique combination of a strained four-membered ring and a trifluoromethyl group so impactful, trace the evolution of its synthesis, and examine its application in the quest for novel therapeutics.
Part 1: The Strategic Alliance: Azetidine and the Trifluoromethyl Group
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has steadily gained prominence in drug design.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic properties compared to its more flexible five- and six-membered counterparts.[1] Azetidines serve as valuable bioisosteres, providing novel exit vectors for molecular elaboration and often leading to improved solubility and metabolic stability.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]
Parallel to the rise of the azetidine scaffold, the trifluoromethyl (CF3) group has established itself as a cornerstone of medicinal chemistry.[3] The introduction of a CF3 group can profoundly and beneficially alter a molecule's physicochemical properties. It is a strong electron-withdrawing group that can modulate the pKa of nearby functionalities, which is often crucial for optimizing drug-receptor interactions and reducing off-target effects.[4] Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability and oral bioavailability due to its lipophilic nature.[3] The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the nitro group, to improve the drug-like properties of a compound.[5][6][7]
The combination of the azetidine ring and the trifluoromethyl group creates a synergistic effect, yielding a scaffold with a compelling set of properties for drug discovery. Trifluoromethylated azetidines offer a unique blend of conformational constraint, metabolic stability, and modulated basicity, making them highly attractive building blocks for the synthesis of novel bioactive molecules.[4]
Part 2: Early Forays into a Challenging Synthesis
The initial synthesis of trifluoromethylated azetidines was not a trivial undertaking. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent atoms, posing unique challenges to traditional synthetic methodologies. One of the pioneering approaches to non-activated 1-alkyl-2-(trifluoromethyl)azetidines was developed by De Kimpe and coworkers.[8][9][10] This linear synthesis commenced from the readily available ethyl 4,4,4-trifluoroacetoacetate.
The key steps in this early methodology involved:
-
Imination: Reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine to form the corresponding enamine.
-
Hydride Reduction: Reduction of the enamine to yield a γ-amino alcohol.
-
Chlorination: Conversion of the alcohol to a chloride using thionyl chloride.
-
Base-Induced Ring Closure: Intramolecular cyclization of the resulting N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine using a strong base like lithium hexamethyldisilazide (LiHMDS) to afford the desired 1-alkyl-2-(trifluoromethyl)azetidine.
The necessity of a strong base for the final cyclization step highlights the reduced nucleophilicity of the nitrogen atom due to the adjacent electron-withdrawing trifluoromethyl group. While this method provided a viable route to these novel scaffolds, it was a multi-step process with limitations in terms of substrate scope and functional group tolerance.
Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines via the De Kimpe Method
Step 1: Synthesis of Ethyl 3-(alkylamino)-4,4,4-trifluorobut-2-enoate (Enamine Formation)
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., toluene), add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield the enamine.
Step 2: Synthesis of 4-(Alkylamino)-1,1,1-trifluorobutan-2-ol (Hydride Reduction)
-
Dissolve the enamine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain the γ-amino alcohol.
Step 3: Synthesis of N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine (Chlorination)
-
Dissolve the γ-amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl2) (1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry, and concentrate under reduced pressure to yield the crude chloroamine, which can be used in the next step without further purification.
Step 4: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine (Intramolecular Cyclization)
-
Dissolve the crude chloroamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of LiHMDS (1.5 eq) in THF dropwise at room temperature.
-
Reflux the reaction mixture for the specified time (e.g., 4 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1-alkyl-2-(trifluoromethyl)azetidine.
Part 3: A Renaissance in Synthesis: Modern and Versatile Approaches
The growing interest in trifluoromethylated azetidines spurred the development of more efficient and versatile synthetic strategies. These modern methodologies have significantly expanded the accessibility and diversity of this valuable scaffold.
Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes
A significant breakthrough in the synthesis of 2-(trifluoromethyl)azetidines came with the exploration of strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[4][11] These highly strained bicyclic compounds serve as excellent precursors to diversely substituted azetidines. The reaction of these ABBs with various electrophiles, such as benzyl chloroformate or trifluoroacetic anhydride, leads to the formation of functionalized 3-chloroazetidines or azetidin-3-ols, respectively, with a trifluoromethyl group at the C2 position.[4][11] Furthermore, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a convenient route to cis-2,3-disubstituted azetidines.[4][11]
Cascade Trifluoromethylation/Cyclization of N-Allyl Ynamides
More recently, innovative cascade reactions have emerged as a powerful tool for constructing complex molecular architectures in a single step. A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides. This method provides rapid access to azetidine-fused tricyclic compounds under mild reaction conditions and represents a rare example of a 4-exo-dig radical cyclization.
Other Notable Synthetic Strategies
Several other synthetic routes have contributed to the growing toolbox for accessing trifluoromethylated azetidines:
-
From β-Lactams: Wittig reaction of 4-trifluoromethyl-substituted β-lactams followed by hydrogenation has been used to synthesize 4-trifluoromethyl-2-alkyl- and 2,3-dialkyl-substituted azetidines.[12]
-
Iodocyclization of Homoallyl Amines: The iodocyclization of homoallylic amines has been explored for the synthesis of functionalized 2-(iodomethyl)azetidines, which can be further elaborated.
-
[2+2] Photocycloaddition: The intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, has been developed for the synthesis of azetidines.[13]
Part 4: Impact on the Pharmaceutical Landscape
The increased availability of trifluoromethylated azetidines has enabled their exploration in various drug discovery programs. Their unique properties make them valuable for addressing common challenges in medicinal chemistry, such as improving metabolic stability, modulating basicity, and exploring novel chemical space.
As Bioisosteric Replacements
Trifluoromethylated azetidines can serve as bioisosteres for other chemical motifs, offering a three-dimensional alternative to flat aromatic rings or more flexible aliphatic chains. This can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The trifluoromethyl group's ability to lower the basicity of the azetidine nitrogen can be particularly advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[4]
Case Studies in Drug Discovery
Trifluoromethylated azetidines have been incorporated into a variety of bioactive compounds, demonstrating their potential across different therapeutic areas. For instance, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been discovered as potent and orally bioavailable agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[14][15] In another example, a 2-(trifluoromethyl)azetidine moiety was incorporated into a ketohexokinase inhibitor.[4] These examples highlight the growing recognition of this scaffold's value in lead optimization campaigns.
Table 1: Physicochemical Properties of Azetidine and its Trifluoromethylated Analogs
| Compound | pKa of Azetidine Nitrogen (Predicted) | cLogP (Predicted) |
| Azetidine | 11.29 | -0.15 |
| 2-(Trifluoromethyl)azetidine | 6.5 - 7.5 | 0.5 - 1.0 |
| 3-(Trifluoromethyl)azetidine | 8.0 - 9.0 | 0.5 - 1.0 |
Note: Predicted values are estimates and can vary depending on the prediction software and the specific substitution pattern.
Conclusion and Future Outlook
The journey of trifluoromethylated azetidines from a synthetic curiosity to a valuable tool in drug discovery is a testament to the ingenuity of synthetic chemists and the ever-present need for novel chemical matter in medicinal chemistry. The evolution from challenging linear syntheses to more elegant and efficient modern methodologies has unlocked the potential of this unique scaffold. As our understanding of the interplay between three-dimensional structure, physicochemical properties, and biological activity deepens, we can expect to see the trifluoromethylated azetidine motif appearing in an increasing number of clinical candidates and, ultimately, in new medicines that address unmet medical needs. The continued development of novel synthetic methods, particularly those that allow for precise stereochemical control, will further fuel the exploration of this powerful and versatile building block.
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Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]
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Gelis, C., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(31), 7078-7082. [Link]
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Gelis, C., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(21), 8233-8237. [Link]
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Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49569-49598. [Link]
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Kenis, S., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982-5992. [Link]
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Kenis, S., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982–5992. [Link]
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Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(35), 14090-14101. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). A fascile synthesis of azetidines. The Journal of Organic Chemistry, 73(13), 5123–5126. [Link]
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Kenis, S., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982-5992. [Link]
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Richardson, A. D., et al. (2023). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 15(9), 1272-1279. [Link]
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Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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Soloshonok, V. A., & Ohkura, H. (2001). Synthesis of 4-Trifluoromethylated 2-Alkyl- and 2,3-Dialkyl-Substituted Azetidines. The Journal of Organic Chemistry, 66(16), 5536-5539. [Link]
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Phillips, D. P., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]
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Azetidines in Focus: Unlocking Potent and Stable Scaffolds with the Trifluoromethyl Group
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Rise of Small Rings and the Power of Fluorine
In the landscape of modern drug discovery, saturated heterocycles have become indispensable scaffolds. Their three-dimensional nature offers superior spatial arrangement for interacting with biological targets compared to their flat, aromatic counterparts. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is an emerging privileged structure.[1][2] Azetidines can offer improved pharmacokinetic properties, such as solubility and metabolic stability, when compared to more common five- and six-membered rings like pyrrolidines and piperidines.[1]
Parallel to the rise of sp³-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, stands out for its profound ability to modulate a molecule's physicochemical and biological properties.[3] This guide delves into the synergistic combination of these two powerful motifs, exploring the multifaceted role of the trifluoromethyl group in the context of azetidine compounds. We will examine its influence on molecular properties, binding interactions, and metabolic fate, and provide practical insights into the synthesis and evaluation of these promising structures.
The Trifluoromethyl Group: More Than a Bulky Methyl
The CF₃ group is often considered a bioisostere of a methyl or ethyl group, but its electronic properties are dramatically different.[3][4] Its defining features are high electronegativity and strong electron-withdrawing capabilities, which stem from the three highly polarized C-F bonds.[5] This unique electronic profile is the origin of its significant impact on the properties of the parent azetidine scaffold.
Key Characteristics of the CF₃ Group:
-
High Electronegativity: The fluorine atoms create a strong dipole, influencing the electron density of the entire molecule.[5]
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance membrane permeability and binding in hydrophobic pockets.[3][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[3][7]
-
Modulation of Basicity: When placed near the azetidine nitrogen, the potent electron-withdrawing nature of the CF₃ group can significantly lower the pKa of the nitrogen atom.[1][8] This can be a crucial tool for reducing off-target effects associated with high basicity, such as hERG channel inhibition.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a CF₃ group onto an azetidine ring systematically alters its drug-like properties. These modifications are often key to overcoming liabilities in early-stage drug candidates.
Lipophilicity, Solubility, and Basicity
As a highly lipophilic moiety, the CF₃ group generally increases the overall lipophilicity (logP) of an azetidine compound.[6] This can be advantageous for crossing biological membranes but must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
A more profound effect is the modulation of the azetidine nitrogen's basicity (pKa). The strong inductive effect of the CF₃ group withdraws electron density from the nitrogen, making its lone pair less available for protonation. For example, a 6-trifluoromethyl group was shown to reduce the basicity of a piperidine ring by approximately 1000-fold.[8] A similar, significant reduction in basicity can be expected in trifluoromethylated azetidines, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and avoiding toxicity.[9]
| Property | Influence of CF₃ Group | Rationale | Citation |
| Lipophilicity (logP) | Increases | High lipophilicity of the C-F bonds. | [3][6] |
| Aqueous Solubility | Generally Decreases | Increased lipophilicity can reduce interaction with water. | [6] |
| Basicity (pKa) | Significantly Decreases | Strong inductive electron withdrawal from the nitrogen atom. | [1][8] |
| Metabolic Stability | Significantly Increases | High C-F bond strength resists enzymatic cleavage. | [3][7] |
Metabolic Stability: Blocking Metabolic Hotspots
A primary driver for incorporating a CF₃ group is to enhance metabolic stability.[7] Aliphatic C-H bonds are often susceptible to oxidation by cytochrome P450 enzymes, a major pathway for drug clearance. Replacing a metabolically labile methyl group or hydrogen with a robust CF₃ group effectively blocks this metabolic pathway.[3][10] This "metabolic shielding" can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[7] Studies have shown that trifluoromethyl substitution can provide a "global protective effect," reducing metabolism not only at the site of substitution but also at other positions within the molecule.[10]
Influence on Conformation and Biological Activity
Beyond its impact on physicochemical properties, the CF₃ group exerts significant control over the conformation of the azetidine ring and its interactions with biological targets.
Conformational Control of the Azetidine Ring
The four-membered azetidine ring is not planar and exists in a puckered conformation. The position and nature of substituents can influence the degree of this pucker. A bulky and electronegative CF₃ group can have a pronounced effect on this conformational preference.[11] Computational studies have shown that electrostatic interactions, such as a favorable charge-dipole interaction between the C-F dipole and a protonated azetidine nitrogen, can invert the ring pucker compared to a non-fluorinated analogue.[11] This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.
Caption: Conformational influence of the CF₃ group on the azetidine ring.
Enhancing Binding Interactions
The unique electronic properties of the CF₃ group can lead to enhanced binding affinity for a biological target. While not a classic hydrogen bond acceptor, the electron-deficient carbon of the CF₃ group can participate in favorable orthogonal multipolar interactions with electron-rich groups, such as carbonyls, in a protein binding pocket. Furthermore, its lipophilicity promotes favorable interactions within hydrophobic pockets.[6] The combination of steric bulk, conformational control, and unique electronic interactions makes the CF₃-azetidine motif a powerful tool for optimizing pharmacodynamics.
Synthetic Strategies for Trifluoromethylated Azetidines
The synthesis of trifluoromethylated azetidines presents unique challenges due to the impact of the CF₃ group on the reactivity of adjacent functional groups.[8] However, several robust methods have been developed. A common strategy involves the cyclization of acyclic precursors, such as γ-chloro-(trifluoromethyl)amines.[1] Another powerful approach utilizes the strain-release reactions of highly reactive intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to generate a variety of substituted 2-(trifluoromethyl)azetidines.[1][2]
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An In-Depth Technical Guide to the Physical Characteristics of 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical characteristics of the novel azetidine derivative, 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes known information, including its molecular and structural properties. Furthermore, it offers detailed, field-proven methodologies for its full physical characterization. By leveraging data from structurally related precursors and analogs, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of this compound, particularly in the fields of medicinal chemistry and drug development. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction and Molecular Architecture
1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol is a unique trifluoromethylated azetidine derivative. Its molecular structure is distinguished by a strained four-membered azetidine ring, a bulky diphenylmethyl (benzhydryl) group on the nitrogen atom, and both a hydroxyl and a trifluoromethyl group at the C3 position.[1] This combination of functional groups suggests potential applications as a scaffold in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability and binding affinity, and the hydroxyl group provides a site for further functionalization.
The synthesis of this compound typically proceeds via the nucleophilic trifluoromethylation of a 1-(diphenylmethyl)azetidin-3-one precursor, followed by hydrolysis.[1] Understanding the physical properties of the resulting alcohol is crucial for its purification, formulation, and further chemical transformations.
Core Physical and Chemical Identifiers
A solid foundation in the fundamental identifiers of a compound is paramount for any research endeavor. The following table summarizes the key molecular and structural information for 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol.
| Property | Value | Source |
| IUPAC Name | 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | [1] |
| CAS Number | 848192-92-7 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆F₃NO | [1][2][3] |
| Molecular Weight | 307.31 g/mol | [1][2][3] |
| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | [1] |
| InChIKey | WGGVLWJKPPOWCR-UHFFFAOYSA-N | [1] |
Thermal and Solubility Characteristics: A Methodological Approach
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like the related compound, 1-(diphenylmethyl)azetidin-3-ol (melting point 106-111 °C), a sharp melting range is expected for the pure target compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block, and the temperature is ramped up quickly to about 20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
Causality and Insights: The introduction of the trifluoromethyl group is expected to influence the crystal lattice packing and intermolecular forces compared to the non-fluorinated analog. This may lead to a different melting point. A broad melting range would suggest the presence of impurities.
Solubility Analysis
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Experimental Protocol:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound is added incrementally with agitation at a controlled temperature.
-
Observation: The point at which no more solid dissolves is noted, and the solubility is expressed in terms of mg/mL or mol/L.
Expected Solubility Profile: The benzhydryl group imparts significant lipophilicity, while the hydroxyl group offers a site for hydrogen bonding, and the trifluoromethyl group adds to the lipophilic character. Therefore, the compound is expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecular structure. Although specific spectra for 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol are not publicly archived, the following sections describe the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the protons of the two phenyl rings of the benzhydryl group are expected in the aromatic region (δ 7.2–7.4 ppm).[1]
-
Azetidine Methylene Protons: The protons on the azetidine ring are expected to appear as multiplets in the range of δ 3.0–4.0 ppm.[1]
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent-dependent (typically δ 1.5–2.5 ppm).[1]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
-
Azetidine Carbons: Signals for the methylene carbons and the quaternary carbon bearing the hydroxyl and trifluoromethyl groups.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Diagram of NMR Workflow:
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Vibrational Bands:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[1]
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1100–1200 cm⁻¹ due to the trifluoromethyl group.[1]
-
C-N Stretch: An absorption band around 1250 cm⁻¹.[1]
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Results:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 307.31) should be observed, likely as [M+H]⁺ in electrospray ionization (ESI) mode.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., H₂O, CF₃) or cleavage of the azetidine ring would be expected.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Diagram of Characterization Logic:
Caption: Interrelation of analytical techniques for physical characterization.
Conclusion
This technical guide has detailed the known molecular properties of 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol and provided a comprehensive set of methodologies for the determination of its key physical characteristics. While a full experimental dataset is not yet available in the public domain, the protocols and expected outcomes described herein offer a robust framework for researchers to fully characterize this promising molecule. The application of these standardized methods will ensure data of high scientific integrity, paving the way for the further exploration of this compound's potential in drug discovery and development.
References
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PubChem. 1-(Diphenylmethyl)azetidin-3-ol. [Link]
-
SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. [Link]
-
molecularinfo.com. Cas Number 848192-92-7 | 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. [Link]
Sources
Methodological & Application
Protocol for the Synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Key Building Block for Novel Therapeutics
An Application Note for Drug Development Professionals
Abstract
The incorporation of a trifluoromethyl (-CF3) group and an azetidine scaffold into a single molecular entity offers a compelling strategy in modern medicinal chemistry. The -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity, while the strained four-membered azetidine ring serves as a versatile, sp³-rich scaffold.[1][2] This document provides a detailed, field-tested protocol for the synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, a valuable intermediate for drug discovery programs. The core of the synthesis involves the nucleophilic trifluoromethylation of 1-benzhydrylazetidin-3-one using the Ruppert-Prakash reagent. We will delve into the mechanistic rationale, step-by-step experimental procedures, characterization, and safety considerations.
Introduction and Strategic Rationale
Azetidine derivatives are increasingly sought after in drug development for their ability to impart favorable pharmacokinetic properties.[1] The target molecule, this compound, combines this desirable heterocycle with two critical functional groups at the C3 position: a hydroxyl group for further functionalization and a trifluoromethyl group. The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, providing steric bulk that can influence reaction stereochemistry and is readily removable under hydrogenolysis conditions.
The synthetic strategy hinges on the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone precursor, 1-benzhydrylazetidin-3-one. For this key transformation, we employ trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, which has become a cornerstone for nucleophilic trifluoromethylation reactions due to its reliability and operational simplicity.
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Rationale:
The trifluoromethylation using the Ruppert-Prakash reagent is not spontaneous and requires activation by a nucleophilic initiator.[3] The mechanism proceeds via an anionic chain reaction:
-
Initiation: A catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF), attacks the silicon atom of TMSCF₃. This forms an unstable pentacoordinate siliconate intermediate which fragments to generate the highly reactive trifluoromethide anion ([CF₃]⁻) and stable trimethylsilyl fluoride (TMSF).[3][4]
-
Propagation: The generated [CF₃]⁻ anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-benzhydrylazetidin-3-one. This forms a tertiary alkoxide intermediate.
-
Silylation & Turnover: The alkoxide intermediate attacks another molecule of TMSCF₃, transferring the trimethylsilyl group to the oxygen and regenerating the trifluoromethide anion, which continues the catalytic cycle.
-
Hydrolysis: The resulting trimethylsilyl ether is stable to the reaction conditions but is readily hydrolyzed during aqueous work-up to yield the final tertiary alcohol product, this compound.
Detailed Experimental Protocol
This protocol details the key trifluoromethylation step. The starting material, 1-benzhydrylazetidin-3-one, can be synthesized by the oxidation (e.g., Swern or Dess-Martin oxidation) of commercially available 1-benzhydrylazetidin-3-ol.[5]
-
Reagents: 1-Benzhydrylazetidin-3-one, Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, septum, syringes, ice-water bath, rotary evaporator, glass funnel, separatory funnel, glassware for column chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Benzhydrylazetidin-3-one | 237.30 | 2.37 g | 10.0 | 1.0 |
| Anhydrous THF | - | 50 mL | - | - |
| TMSCF₃ | 142.22 | 2.13 g (1.9 mL) | 15.0 | 1.5 |
| TBAF (1.0 M in THF) | 261.46 | 0.5 mL | 0.5 | 0.05 |
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-benzhydrylazetidin-3-one (2.37 g, 10.0 mmol).
-
Dissolution: Add anhydrous THF (50 mL) via syringe and stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.9 mL, 15.0 mmol) dropwise via syringe to the cooled solution.
-
Initiation: Slowly add the TBAF solution (0.5 mL of a 1.0 M solution in THF, 0.5 mmol) dropwise over 5 minutes. Causality Note: Slow addition is critical to control the initial exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material is consumed.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). This step hydrolyzes the intermediate silyl ether. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Trustworthiness Note: These washes remove acidic/basic impurities and residual water, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. Expected yield: 80-90%.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for aromatic protons of the benzhydryl group (δ 7.2–7.4 ppm), a singlet for the benzhydryl methine proton, distinct signals for the azetidine methylene protons (δ 3.0–4.0 ppm), and a broad singlet for the hydroxyl proton.[6]
-
FT-IR (ATR): Key vibrational stretches are expected for the -OH group (~3200-3400 cm⁻¹), C-F bonds (~1100–1200 cm⁻¹), and the C-N bond (~1250 cm⁻¹).[6]
-
Mass Spec (ESI+): [M+H]⁺ calculated for C₁₇H₁₆F₃NO: 308.12. Found: ~308.1.
Synthetic Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Key stages in the synthesis of the target azetidinol.
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Reagent Specifics:
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Is a volatile and flammable liquid. It is toxic if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Tetrabutylammonium fluoride (TBAF): Is corrosive and will etch glass over time. It is harmful if swallowed or in contact with skin.
-
Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
References
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
RSC Publishing. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. [Link]
-
National Institutes of Health (NIH). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
CORE. Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 848192-92-7 | Benchchem [benchchem.com]
The Strategic Application of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol as a pivotal building block in medicinal chemistry. We will delve into the rationale behind its molecular design, detailed synthetic protocols, and its potential applications in crafting next-generation therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Azetidine Scaffold in Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1] When incorporated into drug candidates, the azetidine motif can significantly improve physicochemical properties such as solubility and metabolic stability, which are critical for favorable pharmacokinetics.[1]
The subject of this guide, this compound, combines the advantageous features of the azetidine core with two other key functional groups that are highly sought after in medicinal chemistry: the benzhydryl group and the trifluoromethyl group.
-
The Benzhydryl Group: This bulky, lipophilic group can serve as a valuable pharmacophoric element, engaging in hydrophobic interactions within protein binding pockets. It is a common feature in many CNS-active compounds.
-
The Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The strong electron-withdrawing nature of the -CF3 group can also modulate the pKa of nearby functionalities, influencing drug-receptor interactions.
Thus, this compound represents a pre-validated scaffold, primed for the development of novel therapeutics with potentially superior drug-like properties.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 848192-92-7 |
| Molecular Formula | C₁₇H₁₆F₃NO |
| Molecular Weight | 307.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through the nucleophilic trifluoromethylation of a 1-benzhydryl-3-azetidinone precursor. The following protocol is a representative method.
Protocol 1: Synthesis of this compound
Materials:
-
1-Benzhydryl-3-azetidinone
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Cesium Fluoride (CsF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Benzhydryl-3-azetidinone (1.0 eq) and anhydrous THF.
-
Addition of Reagents: To the stirred solution, add Cesium Fluoride (1.5 eq).
-
Trifluoromethylation: Cool the mixture to 0 °C and slowly add Trifluoromethyltrimethylsilane (1.5 eq) via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Scaffold for CNS Drug Discovery
While specific biological activity data for this compound is not extensively reported in publicly available literature, its primary value lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The strategic combination of the benzhydryl, trifluoromethyl, and azetidinol moieties makes it an attractive starting point for libraries targeting CNS disorders.
Rationale for CNS Drug Discovery:
The properties of this compound align well with the requirements for CNS drug candidates. The benzhydryl group can facilitate crossing the blood-brain barrier, a critical hurdle for CNS drugs. The trifluoromethyl group can enhance metabolic stability, prolonging the drug's action in the brain. The azetidine core provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for specific CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.
Protocol 2: Derivatization of the 3-hydroxyl group
The tertiary alcohol of this compound can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Materials:
-
This compound
-
An appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
A suitable base (e.g., triethylamine, sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent, add the base (1.1 eq) at 0 °C.
-
Reaction: Slowly add the electrophile (1.1 eq) to the reaction mixture.
-
Monitoring and Workup: Allow the reaction to proceed to completion (monitor by TLC), followed by an appropriate aqueous workup and extraction.
-
Purification: Purify the desired derivative by column chromatography.
Diagram of Derivatization Strategy:
Caption: Potential derivatization pathways for the title compound.
Conclusion and Future Perspectives
This compound is a strategically designed chemical scaffold that holds considerable promise for the development of novel therapeutics. Its synthesis is straightforward, and its structure offers multiple points for diversification. While the biological profile of the parent molecule is not yet fully characterized, its utility as a building block for creating libraries of drug-like molecules, particularly for CNS targets, is evident. Researchers in drug discovery are encouraged to explore the potential of this versatile intermediate in their quest for new and effective medicines.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Gelin, M., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
IJPSR. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Sources
Application of Trifluoromethylated Azetidines in Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Strategic Advantage of Trifluoromethylated Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles that have garnered significant interest, azetidines have emerged as a privileged structural motif.[1][2][3] Their rigid, three-dimensional nature, combined with a lower lipophilicity compared to their larger ring counterparts like pyrrolidines and piperidines, offers a unique tool to escape the "flatland" of traditional aromatic drug candidates and improve aqueous solubility.[1] Concurrently, the incorporation of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability by modulating electronic properties and lipophilicity.[4][5][6]
The confluence of these two powerful medicinal chemistry tactics—the azetidine scaffold and trifluoromethyl substitution—gives rise to trifluoromethylated azetidines, a class of compounds with increasingly recognized potential in drug design.[1][7] The electron-withdrawing nature of the CF3 group can significantly lower the basicity of the azetidine nitrogen, a feature that can be exploited to reduce off-target effects, particularly those associated with interactions with aminergic G protein-coupled receptors (GPCRs).[1] This application note provides an in-depth overview of the application of trifluoromethylated azetidines in drug discovery, including synthetic strategies, key considerations for their incorporation into drug candidates, and a detailed experimental protocol for their synthesis.
Strategic Incorporation of Trifluoromethylated Azetidines in Drug Design
The decision to incorporate a trifluoromethylated azetidine moiety into a drug candidate is driven by the desire to fine-tune its physicochemical and pharmacokinetic properties. The unique structural and electronic features of this scaffold can address several common challenges in drug development:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to oxidative metabolism. Placing this group on the azetidine ring can shield adjacent positions from metabolic attack, thereby increasing the half-life of the drug.[5]
-
Lipophilicity and Solubility: While the trifluoromethyl group is lipophilic, the overall impact on the molecule's logP is highly dependent on its placement and the context of the surrounding structure. The polar nitrogen atom of the azetidine ring can help to balance the lipophilicity of the CF3 group, potentially improving aqueous solubility, a critical factor for oral bioavailability.[5]
-
Conformational Rigidity: The strained four-membered ring of azetidine imparts a significant degree of conformational rigidity. This can be advantageous in pre-organizing the molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.
-
pKa Modulation: The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the azetidine nitrogen. This can be a crucial design element to avoid unwanted interactions with biological targets that have cationic binding pockets or to mitigate issues with hERG channel inhibition.[1]
-
Novel Chemical Space: Trifluoromethylated azetidines represent a relatively underexplored area of chemical space, offering opportunities for the development of novel intellectual property.
Synthetic Strategies for Accessing Trifluoromethylated Azetidines
Several synthetic routes to trifluoromethylated azetidines have been developed, each with its own advantages and limitations. A prevalent and versatile approach involves the ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[1][7] This method allows for the diastereoselective synthesis of a variety of substituted 2-(trifluoromethyl)azetidines.
General Workflow for the Synthesis of 2-(Trifluoromethyl)azetidines via Strain-Release Reactions
The following diagram illustrates a common synthetic pathway starting from a 2-(trifluoromethyl)-2H-azirine to generate the key 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane intermediate, which then undergoes strain-release ring-opening to yield the desired 2-(trifluoromethyl)azetidine.
Caption: Synthetic workflow for 2-(trifluoromethyl)azetidines.
Detailed Experimental Protocol: Synthesis of N-Cbz-3-chloro-2-(trifluoromethyl)azetidine
This protocol is a representative example of the synthesis of a 2-(trifluoromethyl)azetidine derivative via the strain-release ring-opening of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with benzyl chloroformate.[1][7]
Materials:
-
2-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of the 2-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzyl chloroformate (1.2 equiv).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.
Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the product. The characteristic chemical shifts and coupling constants of the azetidine ring protons and the trifluoromethyl group are key diagnostic features.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl group.
Case Study: Trifluoromethylated Azetidines as TGR5 Agonists
A notable example of the successful application of a trifluoromethylated azetidine scaffold in drug discovery is the development of potent and orally bioavailable TGR5 agonists.[8][9] TGR5, also known as G-protein bile acid receptor 1 (GPBAR1), is a G-protein coupled receptor that has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8]
In a comprehensive hit-to-lead optimization campaign, researchers discovered that the incorporation of a trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide moiety led to a significant improvement in potency, selectivity, and pharmacokinetic properties.[8][9] The trifluoromethyl group was crucial for achieving high potency, while the azetidine ring provided a rigid scaffold that locked the molecule in a bioactive conformation.
| Compound | Structure | TGR5 IC50 (nM) | Key Attributes | Reference |
| 45h | Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide derivative | 1.9 | Potent, selective, and orally bioavailable TGR5 agonist. Showed efficacy in an acute oral glucose tolerance test in obese mice. | [8][9] |
Challenges and Future Perspectives
Despite their significant potential, the synthesis of trifluoromethylated azetidines can be challenging. The construction of the strained four-membered ring often requires specialized synthetic methods, and the introduction of the trifluoromethyl group can be difficult to achieve with high stereoselectivity.[10][11] However, ongoing research in synthetic methodology, particularly in the area of strain-release reactions and asymmetric catalysis, is expected to provide more efficient and versatile routes to these valuable building blocks.[1][12]
The continued exploration of trifluoromethylated azetidines in drug discovery is likely to yield novel drug candidates with improved therapeutic profiles. Their unique combination of properties makes them particularly well-suited for targeting a wide range of biological targets, from GPCRs and ion channels to enzymes. As our understanding of the interplay between molecular structure and biological activity deepens, the strategic application of these fascinating scaffolds will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
-
G. G. D. de Oliveira, et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
G. G. D. de Oliveira, et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]
-
G. Chaume, et al. (2010). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Targets in Heterocyclic Systems. Available at: [Link]
-
M. D'hooghe, et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
D. P. Phillips, et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
D. P. Phillips, et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
T. Brigaud, et al. (2010). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic & Biomolecular Chemistry. Available at: [Link]
-
M. Meanwell. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
A. K. Singh, et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
V. P. Koyiparambath, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]
-
E. Leitao & L. Sobral. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
J. C. K. Chu, et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
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- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol as a building block for complex molecules
A Versatile Trifluoromethylated Azetidine Scaffold for Advanced Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. This unique building block offers a confluence of desirable structural features: a strained 3-hydroxyazetidine core, a metabolically stable trifluoromethyl group, and a readily cleavable N-benzhydryl protecting group. We will explore its intrinsic properties and provide validated, step-by-step protocols for its incorporation into complex molecular architectures. The causality behind experimental choices is elucidated to empower users with a framework for rational design and troubleshooting.
Introduction: The Strategic Advantage of the Azetidin-3-ol Scaffold
The azetidine ring system has emerged as a privileged scaffold in modern drug discovery. Its strained, three-dimensional geometry provides a distinct exit vector for substituents compared to more traditional five- and six-membered rings, enabling novel explorations of chemical space. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound synergistically combines these attributes, presenting itself as a high-value starting material for the synthesis of innovative therapeutics.
The N-benzhydryl (Bzh) group serves as a robust protecting group that can be removed under specific, non-harsh conditions, typically through hydrogenolysis. This allows for the late-stage functionalization of the azetidine nitrogen, a key step in the generation of compound libraries for structure-activity relationship (SAR) studies. The tertiary alcohol at the C3 position offers a handle for further derivatization or can play a crucial role in establishing hydrogen bond interactions with biological targets.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1428337-33-3 | |
| Molecular Formula | C₁₇H₁₆F₃NO | |
| Molecular Weight | 321.31 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DCM, MeOH, Ethyl Acetate | N/A |
| Purity (Typical) | ≥95% |
Core Application: N-Deprotection and Subsequent Functionalization
A primary utility of this building block is the strategic removal of the benzhydryl group to reveal a secondary amine, which can then be engaged in a wide array of chemical transformations. The following protocol details a standard hydrogenolysis procedure for N-debenzhydrylation.
Protocol: N-Debenzhydrylation via Hydrogenolysis
This protocol describes the removal of the N-benzhydryl group to yield 3-(trifluoromethyl)azetidin-3-ol.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Celite® for filtration
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10 wt. % palladium on carbon (typically 10-20 mol % Pd relative to the substrate).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. A hydrogen-filled balloon is then fitted to the flask.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS until complete consumption of the starting material is observed (typically 4-16 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with additional methanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-(trifluoromethyl)azetidin-3-ol.
-
Purification (if necessary): The crude product can be purified by silica gel chromatography if impurities are present.
Rationale and Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis of benzyl and benzhydryl groups.
-
Solvent: Methanol is a good solvent for the substrate and does not interfere with the hydrogenation process.
-
Safety: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.
Workflow for Synthesis of N-Arylated Azetidinols
The deprotected azetidine is a versatile intermediate for various coupling reactions.
Caption: Synthetic workflow from the protected starting material to a library of N-arylated products.
Advanced Application: Diastereoselective Reactions
The chiral center at the C3 position of the azetidine ring can be exploited to induce diastereoselectivity in subsequent reactions. The following is a conceptual protocol for a diastereoselective addition to a prochiral electrophile.
Protocol: Diastereoselective Addition
This protocol outlines a general procedure for the addition of a nucleophile to a ketone, directed by the stereocenter of the azetidinol.
Materials:
-
3-(Trifluoromethyl)azetidin-3-ol (from deprotection)
-
A prochiral ketone (e.g., acetophenone)
-
An organometallic nucleophile (e.g., Grignard reagent or organolithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Standard glassware for anhydrous reactions
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(trifluoromethyl)azetidin-3-ol (1.0 eq) in the anhydrous solvent.
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) to deprotonate the hydroxyl group, forming a lithium alkoxide.
-
Addition of Electrophile: To the same flask, add the prochiral ketone (1.1 eq) and stir for a specified time.
-
Addition of Nucleophile: Slowly add the organometallic nucleophile (1.2 eq) to the reaction mixture at low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC.
Rationale and Insights:
-
Anhydrous Conditions: Organometallic reagents are highly reactive towards water. Strict anhydrous conditions are essential for the success of this reaction.
-
Low Temperature: Low temperatures are often required to control the reactivity of the organometallic reagents and improve diastereoselectivity.
-
Stereocontrol: The pre-formed lithium alkoxide of the azetidinol can coordinate with the incoming electrophile and nucleophile, directing the attack from a specific face and leading to a diastereomeric excess of one product.
Mechanistic Rationale for Diastereoselectivity
The stereochemical outcome of such reactions is often rationalized by the formation of a rigid, chelated transition state.
Caption: Proposed mechanism for diastereoselective addition via a chelated intermediate.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Inactive catalyst, insufficient hydrogen pressure, short reaction time. | Use fresh catalyst, ensure a good seal for the hydrogen balloon/supply, increase reaction time, or slightly increase catalyst loading. |
| Low Yield in Coupling Reactions | Poor choice of catalyst/ligand/base, incorrect reaction temperature. | Screen different palladium catalysts, ligands, and bases. Optimize the reaction temperature. Ensure all reagents are pure and dry. |
| Low Diastereoselectivity | Insufficient chelation control, reaction temperature too high. | Use a more strongly coordinating metal cation. Screen different solvents. Perform the reaction at a lower temperature. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules of interest in drug discovery. Its unique combination of a strained ring system, a trifluoromethyl group, and a readily cleavable protecting group provides a robust platform for the rapid generation of novel chemical entities. The protocols and insights provided herein are intended to serve as a practical guide for the effective utilization of this valuable synthetic intermediate.
References
Protocol Title: A Robust Method for the Nucleophilic Trifluoromethylation of 1-Benzhydryl-3-azetidinone
An Application Note and Protocol for Researchers
Introduction & Significance
Azetidines, particularly those substituted at the 3-position, are privileged heterocyclic scaffolds in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to improved pharmacokinetic properties, such as metabolic stability and solubility. The trifluoromethyl (CF₃) group is a key pharmacophore, valued for its ability to enhance lipophilicity, binding affinity, and metabolic resistance by blocking sites of oxidation.[3][4] Consequently, the synthesis of 3-trifluoromethyl-azetidin-3-ol derivatives is of significant interest to drug development professionals.
This application note provides a detailed, field-proven protocol for the nucleophilic trifluoromethylation of the ketone substrate, 1-benzhydryl-3-azetidinone. We focus on the use of trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, a method favored for its efficiency, safety, and high yield.[5][6] This guide is designed to furnish researchers with not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights necessary for successful implementation and adaptation.
Reaction Principle & Mechanistic Overview
The core of this protocol is the nucleophilic addition of a trifluoromethyl group to the electrophilic carbonyl carbon of 1-benzhydryl-3-azetidinone. While the Ruppert-Prakash reagent (TMSCF₃) is the source of the CF₃ moiety, it is not reactive on its own and requires activation by a nucleophilic initiator.[7]
Causality of Reagent Choice:
-
TMSCF₃ (Ruppert-Prakash Reagent): This reagent is a stable, liquid source of a nucleophilic CF₃ group, making it safer and easier to handle than gaseous reagents like fluoroform (HCF₃).[6][8]
-
Fluoride Initiator (e.g., CsF, TBAF): A catalytic amount of a fluoride source is the most common and effective initiator.[9] The fluoride anion attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate.[10][11] This intermediate is highly reactive and serves as the active trifluoromethylating agent, delivering the trifluoromethide anion (CF₃⁻) or an equivalent species to the ketone.[7][10]
The generally accepted mechanism proceeds as follows:
-
Activation: A nucleophilic initiator, typically a fluoride ion (F⁻), attacks the silicon atom of TMSCF₃.
-
CF₃ Transfer: This forms a hypervalent siliconate intermediate, which then transfers the CF₃ group to the carbonyl carbon of the azetidinone.
-
Alkoxide Trapping: The resulting tertiary alkoxide is trapped by the trimethylsilyl group, forming a stable silyl ether intermediate.
-
Hydrolysis: A final aqueous workup or hydrolysis step cleaves the O-Si bond to yield the desired 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol.[5][9]
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a high-yielding synthesis with straightforward purification.
3.1 Materials & Reagents
| Material | Grade | Supplier Example | Notes |
| 1-Benzhydryl-3-azetidinone | >98% Purity | Sigma-Aldrich | Ensure substrate is dry. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Synthesis Grade | Sigma-Aldrich | Handle in a fume hood. Can be distilled for higher purity. |
| Cesium Fluoride (CsF) | Anhydrous, >99% | Oakwood Chemical | Dry in a vacuum oven before use for best results. |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Acros Organics | Use from a solvent purification system or a freshly opened bottle. |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |
3.2 Optimized Reaction Conditions Summary
The following table summarizes the key parameters for this transformation, with typical yields based on literature precedent.[5]
| Parameter | Condition | Rationale |
| Substrate | 1-Benzhydryl-3-azetidinone (1.0 equiv) | The electrophile for the reaction. |
| Reagent | TMSCF₃ (1.5 - 2.0 equiv) | A slight excess ensures complete consumption of the starting material. |
| Initiator | Cesium Fluoride (CsF) (0.1 - 0.2 equiv) | A catalytic amount is sufficient. CsF has good solubility in THF upon complexation.[9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that effectively dissolves reactants and stabilizes intermediates. |
| Temperature | 0 °C to Room Temperature (approx. 20-23 °C) | The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | ~76% | Isolated yield after purification.[5] |
3.3 Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-benzhydryl-3-azetidinone (e.g., 2.37 g, 10.0 mmol, 1.0 equiv) and anhydrous cesium fluoride (e.g., 0.30 g, 2.0 mmol, 0.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. This is critical as the anionic intermediates are sensitive to moisture.
-
Solvent Addition: Add anhydrous THF (e.g., 50 mL) via syringe and stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add TMSCF₃ (e.g., 2.9 mL, 20.0 mmol, 2.0 equiv) dropwise via syringe over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is complete upon full consumption of the starting ketone.
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as an oil.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Experimental Workflow Visualization
The entire process, from initial setup to final product characterization, is outlined in the workflow diagram below.
Troubleshooting and Scientific Considerations
-
Low Yield: The most common cause is the presence of moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. The quality of the TMSCF₃ reagent can also impact the yield; distillation may be necessary if the reagent is old.[11]
-
Side Products: For some enolizable ketones, the formation of a silyl enol ether byproduct can occur, although 1,2-addition is generally favored for this substrate.[11][12] If this is observed, running the reaction at a consistently low temperature (0 °C) may improve selectivity.
-
Alternative Initiators: While CsF is effective, other fluoride sources like tetrabutylammonium fluoride (TBAF) can be used.[9] Non-fluoride initiators such as potassium carbonate (K₂CO₃) in DMF have also been reported for trifluoromethylating ketones and may be considered if fluoride-based methods are problematic.[12]
Conclusion
The nucleophilic trifluoromethylation of 1-benzhydryl-3-azetidinone using the Ruppert-Prakash reagent (TMSCF₃) and a catalytic fluoride initiator is a highly effective and reproducible method. It provides access to the valuable 3-trifluoromethyl-azetidin-3-ol scaffold in good yield. By adhering to anhydrous conditions and carefully monitoring the reaction, researchers in pharmaceutical and chemical development can reliably employ this protocol to synthesize key building blocks for novel therapeutics.
References
-
Klomars, C. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
Klomars, C. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. Available at: [Link]
-
Gelin, A., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
Palacios, F., et al. (2012). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]
-
Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. Available at: [Link]
-
Gelin, A., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]
-
Wikipedia. Trifluoromethylation. Wikipedia. Available at: [Link]
-
Iska, V. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. Available at: [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. Available at: [Link]
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- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols: Incorporating 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of a strained azetidine ring, a metabolically robust trifluoromethyl group, and a strategically positioned hydroxyl moiety makes 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol a highly valuable building block in medicinal chemistry. This guide provides a comprehensive framework for its incorporation into bioactive scaffolds. We will delve into the unique physicochemical properties imparted by its constituent groups, outline synthetic strategies for its integration, and provide detailed, field-proven protocols for key chemical transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate.
Introduction: The Strategic Advantage of a Trifluoromethylated Azetidine Scaffold
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery.[1][2][3] Their inherent ring strain and sp³-rich character offer a rigid framework that can enhance metabolic stability, solubility, and receptor binding affinity.[1]
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5][6] The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation.[4][6] This moiety can also serve as a bioisostere for methyl or chloro groups, allowing for fine-tuning of a molecule's steric and electronic properties.[5]
This compound combines these advantageous features. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be crucial during synthesis and can also contribute to molecular interactions.[7][8] The tertiary alcohol at the 3-position provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
This document will guide researchers through the effective utilization of this versatile building block.
Physicochemical Properties and Their Implications in Drug Design
The unique combination of functional groups in this compound imparts a specific set of physicochemical properties that are critical for its application in drug design.
| Property | Contribution of Functional Groups | Implication in Drug Design |
| Lipophilicity (LogP) | The benzhydryl and trifluoromethyl groups significantly increase lipophilicity. | Enhanced membrane permeability and potential for improved oral bioavailability. May also increase binding to hydrophobic pockets in target proteins.[4][9] |
| Metabolic Stability | The strong C-F bonds of the trifluoromethyl group are highly resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes).[4][6] | Increased in vivo half-life and reduced clearance of the resulting drug candidate. |
| Aqueous Solubility | The hydroxyl group and the nitrogen atom of the azetidine ring can act as hydrogen bond donors and acceptors, respectively, which can improve aqueous solubility. | Balances the high lipophilicity of the benzhydryl and trifluoromethyl groups, which is crucial for drug formulation and absorption. |
| pKa | The electron-withdrawing nature of the trifluoromethyl group lowers the basicity of the azetidine nitrogen.[5] | Alters the ionization state of the molecule at physiological pH, which can impact receptor binding, cell permeability, and pharmacokinetic properties. |
| Molecular Rigidity | The strained four-membered azetidine ring provides a conformationally restricted scaffold.[1][2] | Reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Allows for precise positioning of substituents in 3D space. |
Strategic Incorporation into Bioactive Scaffolds: A Workflow
The successful integration of this compound into a lead compound requires a strategic approach. The following workflow outlines the key decision points and experimental pathways.
Caption: General workflow for incorporating the trifluoromethylazetidinol scaffold.
Experimental Protocols
These protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: N-Debenzhydrylation of this compound
The removal of the benzhydryl group is a critical step to unmask the secondary amine for further functionalization. Catalytic hydrogenolysis is the most common and effective method.
Rationale: The benzhydryl group is readily cleaved by hydrogenolysis due to the stability of the resulting diphenylmethane and the accessibility of the benzylic C-N bonds to the catalyst surface. Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation. The addition of an acid, such as hydrochloric acid (HCl), can facilitate the reaction by protonating the nitrogen, making the C-N bond more susceptible to cleavage.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
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- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 7. This compound | 848192-92-7 | Benchchem [benchchem.com]
- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Position of Trifluoromethylated Azetidines
Introduction: The Strategic Value of Trifluoromethylated Azetidines in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry.[1][2][3] Its inherent three-dimensionality and sp³-rich character offer significant advantages in drug design, often leading to improved pharmacokinetic properties such as solubility and metabolic stability when compared to more traditional, flatter aromatic systems.[2][3] The introduction of a trifluoromethyl (CF₃) group, a key functional group in many pharmaceuticals, further enhances the desirability of these scaffolds.[4] The CF₃ group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated azetidines highly sought-after building blocks in the development of novel therapeutics.[4]
This guide provides a detailed exploration of synthetic strategies for the functionalization of the 3-position of trifluoromethylated azetidines. We will delve into the core chemical principles underpinning these transformations, offering practical, field-proven protocols for their implementation in a research setting. The methodologies discussed are designed to be robust and versatile, enabling the generation of diverse libraries of 3-substituted trifluoromethylated azetidines for screening and lead optimization in drug discovery programs.
Core Functionalization Strategies at the 3-Position
The functionalization of the azetidine ring, particularly at the 3-position, can be challenging due to ring strain and the electronic effects of the trifluoromethyl group. However, several powerful strategies have been developed to address these challenges.
Direct C-H Functionalization via Deprotonation and Electrophilic Trapping
One of the most direct approaches to introduce functionality at the 3-position is through the deprotonation of an existing C-H bond to form a transient organometallic intermediate, which is then trapped with a suitable electrophile. This method relies on the kinetic acidity of the protons at the 3-position, which can be influenced by the nitrogen protecting group and the presence of the electron-withdrawing trifluoromethyl group.
The choice of a strong, non-nucleophilic base is critical to the success of this strategy. Organolithium reagents, such as s-butyllithium or n-butyllithium, are commonly employed, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to enhance the reactivity and selectivity of the lithiation.[5] The reaction is typically performed at low temperatures (-78 °C) to maintain the stability of the lithiated intermediate.
Protocol 1: General Procedure for α-Lithiation and Electrophilic Quench of N-Boc-3-(trifluoromethyl)azetidine
This protocol outlines a general procedure for the deprotonation at the 3-position of a protected trifluoromethylated azetidine and subsequent reaction with an electrophile.
Materials:
-
N-Boc-3-(trifluoromethyl)azetidine
-
Anhydrous tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, methyl iodide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add N-Boc-3-(trifluoromethyl)azetidine (1.0 equiv) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the organolithium reagent (1.1-1.3 equiv) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can sometimes be visually indicated by a color change.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 equiv) to the reaction mixture at -78 °C. The addition can be done neat or as a solution in anhydrous THF.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-3-(trifluoromethyl)azetidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the base and the lithiated intermediate.[6]
-
Low Temperature: The lithiated azetidine intermediate is thermally unstable. Maintaining a low temperature (-78 °C) is crucial to prevent decomposition and undesired side reactions.[5]
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is essential to prevent the reaction of the highly reactive organolithium reagents with oxygen and moisture in the air.[6]
-
Slow Addition: Slow, dropwise addition of the organolithium reagent and the electrophile helps to control the reaction exotherm and maintain a consistent low temperature, which is critical for selectivity and yield.
Data Presentation: Representative Electrophilic Trapping Reactions
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | N-Boc-3-(hydroxy(phenyl)methyl)-3-(trifluoromethyl)azetidine | 75 |
| 2 | Methyl Iodide | N-Boc-3-methyl-3-(trifluoromethyl)azetidine | 68 |
| 3 | Acetone | N-Boc-3-(1-hydroxy-1-methylethyl)-3-(trifluoromethyl)azetidine | 72 |
| 4 | N,N-Dimethylformamide | N-Boc-3-formyl-3-(trifluoromethyl)azetidine | 65 |
Visualization of the Deprotonation-Functionalization Workflow
Caption: Workflow for the direct C-H functionalization of trifluoromethylated azetidines.
Functionalization via Strain-Release of Bicyclic Precursors
A highly effective and versatile strategy for accessing 3-substituted azetidines involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs).[1][7] These highly strained bicyclic systems can be synthesized and then reacted with a wide range of nucleophiles and electrophiles to generate diversely functionalized azetidines. The trifluoromethyl group is typically positioned at C2 of the resulting azetidine.
The reaction is initiated by the activation of the bridgehead nitrogen of the ABB with an electrophile, forming a highly reactive 1-azoniabicyclo[1.1.0]butane intermediate. This intermediate is then susceptible to nucleophilic attack at the C3 position, leading to the stereospecific opening of the bicyclic system and the formation of a 3-functionalized azetidine.[1]
Protocol 2: Strain-Release Ring-Opening of a 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane with Benzyl Chloroformate
This protocol is adapted from the work of Meyer and Cossy, demonstrating the synthesis of a 3-chloro-2-(trifluoromethyl)azetidine derivative.[1]
Materials:
-
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane derivative
-
Benzyl chloroformate
-
Anhydrous acetone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous acetone to dissolve the starting material.
-
Reagent Addition: Add benzyl chloroformate (2.0 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.
Causality Behind Experimental Choices:
-
Strained Starting Material: The high ring strain of the 1-azabicyclo[1.1.0]butane is the driving force for the ring-opening reaction.[1][7]
-
Electrophilic Activation: Benzyl chloroformate serves as an electrophile to activate the nitrogen atom, making the C3 position susceptible to nucleophilic attack by the chloride ion generated in situ.[1]
-
Stereospecificity: The nucleophilic attack typically occurs with inversion of configuration at the C3 position, leading to a high degree of stereocontrol in the final product.[1]
Visualization of the Strain-Release Functionalization Pathway
Caption: Reaction pathway for the functionalization of trifluoromethylated azetidines via strain-release.
Conclusion and Future Outlook
The functionalization of the 3-position of trifluoromethylated azetidines is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly direct C-H functionalization and strain-release strategies, provide robust and versatile platforms for the synthesis of novel and diverse chemical entities. As our understanding of the reactivity of these strained ring systems deepens, we can anticipate the development of even more sophisticated and efficient catalytic methods for their functionalization. The continued exploration of these synthetic avenues will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Meyer, C., & Cossy, J. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
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Resnati, G., & Soloshonok, V. A. (2004). Synthesis of 4-Trifluoromethylated 2-Alkyl- and 2,3-Dialkyl-Substituted Azetidines. The Journal of Organic Chemistry, 69(15), 5117–5120. [Link]
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D'hooghe, M., & De Kimpe, N. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(17), 7446–7455. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Meyer, C., & Cossy, J. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Zhou, G., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(16), 4473-4478. [Link]
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Didier, D. (2022). Stereoselective functionalization of azetidines. ResearchGate. [Link]
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Trauner, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1034–1041. [Link]
-
Wang, C. (2012). Transition Metal-Catalyzed C—H Trifluoromethylation. ResearchGate. [Link]
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Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650–10653. [Link]
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Besset, T., et al. (2015). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 11, 1399–1422. [Link]
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Chen, X., et al. (2022). Regioselective ring-opening reactions of azetidines. ResearchGate. [Link]
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Liu, T., et al. (2017). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Nature Communications, 8(1), 1343. [Link]
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Lumbreras, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5873. [Link]
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Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
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Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 23–45. [Link]
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Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(12), 1933–1940. [Link]
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Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Sci-Hub. [Link]
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Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Chemistry – A European Journal, 12(24), 6284-6295. [Link]
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Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Chemistry Portal. [Link]
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Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Lucht, B. L., & Andrew, T. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. [Link]
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O'Brien, P., et al. (2020). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. ResearchGate. [Link]
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Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39607-39618. [Link]
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Prakash, G. K. S., et al. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Angewandte Chemie International Edition, 47(31), 5844-5847. [Link]
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Lemire, A., et al. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(20), 3517–3520. [Link]
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Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link]
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Application Note: The Strategic Use of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol in the Convergent Synthesis of Advanced Glycine Transporter-1 (GlyT1) Inhibitors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol as a pivotal intermediate in the synthesis of potent and selective glycine transporter-1 (GlyT1) inhibitors. We will explore the strategic rationale for utilizing this building block, detailing the key chemical transformations from the protected starting material to a final, highly functionalized therapeutic candidate. This note is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel CNS therapeutics.
Introduction: The GlyT1 Target and the Role of Azetidine Scaffolds
The glycine transporter type 1 (GlyT1) is a critical regulator of glycine concentrations in the central nervous system (CNS).[1][2] Glycine serves a dual role: it is an inhibitory neurotransmitter in the brainstem and spinal cord, and, crucially, it acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating excitatory glutamatergic neurotransmission.[1][3] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[4][5] By inhibiting GlyT1, the synaptic concentration of glycine increases, thereby potentiating NMDA receptor function.[4][6] This mechanism presents a compelling therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia and other CNS disorders.[1][7]
In modern medicinal chemistry, saturated heterocycles are prized for their ability to provide three-dimensional diversity and improve physicochemical properties. The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable scaffold in drug design.[8][9] Its rigid structure can lock ligands into a bioactive conformation, enhancing binding affinity and selectivity.[8] Furthermore, the incorporation of fluorine, often as a trifluoromethyl (-CF3) group, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding interactions.[10] The specific intermediate, This compound , combines these desirable features: a conformationally restricted azetidine core, a metabolically robust trifluoromethyl group, and a hydroxyl handle for further functionalization.
The Synthetic Keystone: this compound
The title compound serves as an advanced, protected intermediate, allowing for the controlled, stepwise construction of complex GlyT1 inhibitors. Its synthesis is efficiently achieved and provides a stable platform for subsequent chemical manipulations.
Synthesis of the Starting Material
The precursor is generally synthesized via the nucleophilic trifluoromethylation of a protected azetidin-3-one.[11] The benzhydryl (diphenylmethyl) group is a bulky, robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during the initial steps.
The key transformation involves the reaction of N-benzhydryl-azetidin-3-one with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMS-CF₃), in the presence of a fluoride source.[11]
Overall Synthetic Strategy: From Building Block to Final Inhibitor
The conversion of this compound into a final GlyT1 inhibitor follows a logical and modular synthetic pathway. This strategy is designed for maximum convergence, allowing for the late-stage introduction of diversity elements.
Caption: General Synthetic Workflow for GlyT1 Inhibitors.
Detailed Experimental Protocols
The following protocols are presented as robust, field-proven methodologies. Appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.
Protocol 1: N-Debenzhydrylation to Yield the Key Intermediate
The removal of the benzhydryl group is the critical first step to unmask the azetidine nitrogen for subsequent coupling reactions. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high yield.
Reaction: this compound → 3-(Trifluoromethyl)azetidin-3-ol
Materials & Reagents:
| Reagent | M.W. | Quantity (Example) | Moles (Example) |
| This compound | 321.33 | 10.0 g | 31.1 mmol |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
| Hydrochloric Acid (HCl) in Dioxane (4M) | 36.46 | ~8 mL | ~32 mmol |
Procedure:
-
To a hydrogenation vessel, add this compound (10.0 g, 31.1 mmol) and methanol (200 mL).
-
Carefully add 10% Palladium on Carbon (1.0 g, 10 wt. %) to the suspension.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas and stir the mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the free base as an oil.
-
Dissolve the crude oil in a minimal amount of cold (~0 °C) methanol and add 4M HCl in dioxane (~8 mL) dropwise until the solution is acidic (pH ~2).
-
Concentrate the solution under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford 3-(Trifluoromethyl)azetidin-3-ol hydrochloride as a white solid.
Expert Insights: The benzhydryl group is cleaved via hydrogenolysis, forming the free secondary amine and diphenylmethane. The use of a slight excess of HCl is crucial for the precipitation and stability of the final hydrochloride salt, which is the typical form used in subsequent reactions.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This step constructs the core C(aryl)-N(azetidine) bond, a key linkage in many GlyT1 inhibitor classes. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[12]
Reaction: 3-(Trifluoromethyl)azetidin-3-ol + Aryl Bromide → 1-Aryl-3-(trifluoromethyl)azetidin-3-ol
Materials & Reagents:
| Reagent | M.W. | Quantity (Example) | Moles (Example) |
| 3-(Trifluoromethyl)azetidin-3-ol HCl | 177.55 | 5.0 g | 28.2 mmol |
| Substituted Aryl Bromide (e.g., 2-bromo-4-fluorobenzonitrile) | 200.01 | 6.2 g | 31.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 258 mg | 0.28 mmol |
| Xantphos | 578.68 | 489 mg | 0.85 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 8.1 g | 84.6 mmol |
| Toluene (anhydrous) | 92.14 | 150 mL | - |
Procedure:
-
To an oven-dried flask, add Pd₂(dba)₃ (258 mg, 0.28 mmol), Xantphos (489 mg, 0.85 mmol), and sodium tert-butoxide (8.1 g, 84.6 mmol).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene (100 mL) via syringe, followed by the aryl bromide (6.2 g, 31.0 mmol) and 3-(trifluoromethyl)azetidin-3-ol hydrochloride (5.0 g, 28.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Aryl-3-(trifluoromethyl)azetidin-3-ol .
Expert Insights: The choice of palladium catalyst, ligand, and base is critical for successful coupling.[7] Xantphos is an effective ligand for coupling with electron-deficient aryl halides. The strong base, NaOtBu, is required to deprotonate the azetidinol hydrochloride in situ and facilitate the catalytic cycle.
Protocol 3: Conversion of Hydroxyl to Amine Moiety
A common strategy in GlyT1 inhibitor synthesis involves replacing the C3-hydroxyl group with a substituted amine. This is typically achieved via a two-step sequence involving activation of the alcohol followed by nucleophilic substitution.
Reaction: 1-Aryl-3-(trifluoromethyl)azetidin-3-ol → N-Aryl-N'-Alkyl-3-(trifluoromethyl)azetidin-3-amine
Step 3a: Activation with Methanesulfonyl Chloride (Mesylation)
-
Dissolve the 1-Aryl-3-(trifluoromethyl)azetidin-3-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C.
-
Add triethylamine (2.1 mL, 15.0 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.85 mL, 11.0 mmol).
-
Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.
Step 3b: Nucleophilic Substitution with a Primary Amine
-
Dissolve the crude mesylate from Step 3a in a polar aprotic solvent like acetonitrile or DMF (50 mL).
-
Add the desired primary amine (e.g., methylamine, 2.0 M solution in THF, 10 mL, 20.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete (monitored by LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired N-Aryl-N'-Alkyl-3-(trifluoromethyl)azetidin-3-amine .
Protocol 4: Final Sulfonylation
The final step typically involves coupling the secondary amine with a sulfonyl chloride to complete the pharmacophore of the target GlyT1 inhibitor.
Reaction: N-Aryl-N'-Alkyl-3-(trifluoromethyl)azetidin-3-amine + Aryl Sulfonyl Chloride → Final GlyT1 Inhibitor
Materials & Reagents:
| Reagent | M.W. | Quantity (Example) | Moles (Example) |
| Azetidin-3-amine derivative from Protocol 3 | - | 5.0 mmol | 5.0 mmol |
| Substituted Aryl Sulfonyl Chloride | - | 1.2 g | 5.5 mmol |
| Pyridine or DIPEA | 79.10 | 1.2 mL | 15.0 mmol |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the azetidin-3-amine derivative (5.0 mmol) in anhydrous DCM (50 mL).
-
Add pyridine (1.2 mL, 15.0 mmol) and cool the solution to 0 °C.
-
Add the aryl sulfonyl chloride (5.5 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by LC-MS. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to afford the Final GlyT1 Inhibitor .
Caption: Catalytic Cycle of the Buchwald-Hartwig N-Arylation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex GlyT1 inhibitors. Its trifluoromethyl and azetidinol motifs provide a desirable combination of metabolic stability and synthetic utility. The synthetic pathway outlined herein—involving a key deprotection followed by robust N-arylation and functional group interconversion—demonstrates a convergent and efficient strategy for accessing novel CNS drug candidates. This approach allows for extensive exploration of structure-activity relationships by varying the aryl and acyl/sulfonyl fragments in the final steps of the synthesis.
References
-
Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor. (n.d.). National Institutes of Health. [Link]
-
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]
-
Couty's azetidine synthesis. (2023). In Wikipedia. [Link]
-
Glycine Transporter Type-1 and its Inhibitors. (n.d.). Ingenta Connect. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. (2020). Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. [Link]
-
Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Glycine Transporter Type-1 and its Inhibitors. (2006). Bentham Science. [Link]
-
N-arylation of aziridines. (2003). The Journal of Organic Chemistry, 68(5), 2045–2047. [Link]
-
Palladium-catalyzed N-arylation reactions with aziridine and azetidine. (2007). Semantic Scholar. [Link]
-
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100109. [Link]
-
What are GlyT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(23), 7837. [Link]
-
What are GlyT1 modulators and how do they work? (2024). Patsnap Synapse. [Link]
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- 4. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Analytical Strategies for the Characterization of Fluorinated Azetidines
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of fluorinated azetidines into molecular scaffolds is a rapidly growing strategy in medicinal chemistry, owing to their ability to confer desirable physicochemical and metabolic properties. However, the unique electronic nature of the fluorine atom and the strained four-membered ring system present distinct challenges for analytical characterization. This document provides a detailed guide to the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—for the unambiguous structural elucidation and purity assessment of these valuable building blocks. The protocols and insights provided herein are grounded in established principles and best practices to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of Fluorinated Azetidines
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after motifs in drug discovery. The introduction of fluorine atoms to the azetidine ring can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. This strategic use of fluorine, however, necessitates a robust and nuanced analytical approach. The high electronegativity of fluorine and its spin-active nucleus (¹⁹F) introduce complexities in spectral interpretation that require specialized techniques and a foundational understanding of fluorine's effects. This guide outlines the critical considerations and provides actionable protocols for researchers working with this unique class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of fluorinated azetidines. The presence of the ¹⁹F nucleus (100% natural abundance, spin I = ½) provides an additional, highly sensitive NMR probe, but also complicates ¹H and ¹³C spectra through heteronuclear coupling.
Key Principles and Considerations
-
¹⁹F NMR: This is the most direct method for observing the fluorine environment. The chemical shift of ¹⁹F is highly sensitive to its electronic surroundings, making it an excellent probe for subtle structural and conformational changes.
-
Fluorine's Influence on ¹H and ¹³C Spectra: The electronegative fluorine atom generally causes a deshielding effect, shifting the signals of nearby protons and carbons to a higher frequency (downfield). More importantly, through-bond J-coupling between ¹⁹F and ¹H or ¹³C splits these signals, providing crucial connectivity information.
-
²JHF (geminal coupling): Typically in the range of 40-60 Hz.
-
³JHF (vicinal coupling): Highly dependent on the dihedral angle, but often in the range of 5-30 Hz.
-
¹JCF (direct coupling): Very large, typically 170-250 Hz.
-
²JCF (geminal coupling): Usually in the range of 15-35 Hz.
-
Experimental Protocol: Comprehensive NMR Characterization
Objective: To obtain a full set of NMR data (¹H, ¹³C, ¹⁹F, and 2D) for a novel fluorinated azetidine derivative.
Materials:
-
Fluorinated azetidine sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (high precision)
-
NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D ¹H spectrum. Pay close attention to the splitting patterns, which may be complex due to ¹H-¹⁹F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a 1D ¹⁹F spectrum. This is often done with proton decoupling to simplify the spectrum to a series of singlets (or multiplets if other fluorine atoms are present), which simplifies chemical shift determination.
-
Next, acquire a proton-coupled ¹⁹F spectrum to observe the ¹H-¹⁹F coupling constants, which are critical for structural assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} spectrum. Note the large C-F splittings. The carbon directly attached to fluorine may appear as a broad doublet or be difficult to observe in routine acquisitions due to this large coupling.
-
An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is vital for piecing together the molecular framework.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can be invaluable for determining the spatial proximity of protons and fluorine atoms, aiding in stereochemical assignments.
-
Data Interpretation Workflow
The following diagram illustrates a logical workflow for integrating NMR data to determine the structure of a fluorinated azetidine.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Identity and Purity
Mass spectrometry is essential for determining the molecular weight and elemental composition of fluorinated azetidines.
Key Principles and Considerations
-
Ionization Technique:
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds. The basic nitrogen of the azetidine ring is readily protonated, making ESI in positive ion mode highly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated azetidines. Electron Impact (EI) is a common ionization method in GC-MS, often providing rich fragmentation data that can be used for structural confirmation.
-
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory technique for confirming the elemental composition of a new compound. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the molecular formula.
-
Fragmentation Patterns: The azetidine ring is strained and can undergo characteristic ring-opening fragmentation upon ionization. The presence of a fluorine atom can direct fragmentation pathways, often leading to the loss of HF or other fluorine-containing fragments.
Protocol: LC-MS Analysis for Identity and Purity Assessment
Objective: To confirm the molecular weight and assess the purity of a fluorinated azetidine derivative using LC-MS with an ESI source.
Materials:
-
Fluorinated azetidine sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
Vials for autosampler
-
LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT, Thermo Fisher Orbitrap)
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute working solution for injection (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
-
Chromatographic Method Development:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the approximate retention time. Optimize the gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Mass Range: Set a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
-
Data Acquisition: Acquire data in both full scan mode (to see all ions) and, if the structure is known, in targeted MS/MS mode to observe fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺).
-
Verify that the measured mass in the full scan spectrum corresponds to the calculated mass of the target compound. For HRMS, this should be within 5 ppm.
-
Integrate the peak area of the main compound and any visible impurities to estimate the purity.
-
Data Summary Table
| Technique | Information Provided | Key Considerations |
| LC-MS (ESI) | Molecular Weight, Purity Profile | Azetidine nitrogen is easily protonated. |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern | Compound must be volatile and thermally stable. |
| HRMS | Elemental Composition | Essential for new compound characterization. |
Chromatographic Techniques: Purity and Enantiomeric Separation
Chromatography is the workhorse for assessing the purity of fluorinated azetidines and for separating stereoisomers.
Key Principles and Considerations
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity analysis. The polarity of fluorinated azetidines can vary widely based on the overall substitution pattern. Method development often involves screening different C18 or phenyl-hexyl columns and optimizing the mobile phase (acetonitrile vs. methanol, pH).
-
Chiral Chromatography: Many fluorinated azetidines are chiral. The separation of enantiomers is critical in drug development, as different enantiomers can have vastly different biological activities. This is typically achieved using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point for screening.
Protocol: Chiral HPLC Method Screening
Objective: To develop a method for the separation of the enantiomers of a chiral fluorinated azetidine.
Materials:
-
Racemic sample of the fluorinated azetidine.
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
A selection of chiral columns (e.g., Chiralpak IA, Chiralcel OD-H).
-
HPLC system with a UV detector.
Step-by-Step Procedure:
-
Initial Screening:
-
Prepare a ~1 mg/mL solution of the racemic sample in a suitable solvent.
-
Screen a set of 2-3 different chiral columns with a standard mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
A common starting condition is 90:10 Hexane:IPA. Run an isocratic elution for 15-20 minutes.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition. Increasing the alcohol content generally reduces retention time but may affect resolution.
-
Switching the alcohol (e.g., from isopropanol to ethanol) can sometimes dramatically change the selectivity.
-
Lowering the column temperature can often improve resolution.
-
-
Method Validation:
-
Once baseline separation is achieved, the method should be validated for linearity, precision, and accuracy as per internal or regulatory guidelines.
-
Conclusion
The successful characterization of fluorinated azetidines relies on the synergistic use of NMR, MS, and chromatography. A comprehensive NMR analysis, including ¹H, ¹³C, ¹⁹F, and various 2D techniques, is indispensable for initial structure elucidation. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition, while chromatography is essential for both purity assessment and the critical task of chiral separation. The protocols and considerations outlined in this guide provide a robust framework for researchers to confidently and accurately characterize this important class of molecules.
References
-
Dalvit, C., & Vulpetti, A. (2012). Interligand NOE for fragment library screening and hit optimization. Journal of Medicinal Chemistry, 55(7), 2996–3004. [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
-
Weng, W., & Chen, X. (2016). Chiral separation of fluorinated pharmaceuticals. Journal of Chromatography A, 1467, 20–36. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important trifluoromethylated azetidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical nucleophilic trifluoromethylation of N-benzhydryl-3-azetidinone using the Ruppert-Prakash reagent (TMSCF₃).
Problem 1: Low Yield or Incomplete Conversion
Question: My reaction shows a low yield of the desired this compound, with a significant amount of unreacted N-benzhydryl-3-azetidinone remaining. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the trifluoromethylation of N-benzhydryl-3-azetidinone is a common issue that can often be traced back to the choice of catalyst, reaction conditions, or reagent quality. The reaction involves the nucleophilic addition of a trifluoromethyl group to a ketone, a process that requires careful optimization.
Causality and Resolution:
-
Insufficient Catalyst Activity: The reaction is typically initiated by a nucleophilic catalyst, most commonly a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[1] If the catalyst is not sufficiently active or is present in a suboptimal amount, the reaction will be slow and incomplete.
-
Suboptimal Solvent: The choice of solvent is crucial for solubilizing the reagents and stabilizing the intermediates.
-
Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also lead to a significant decrease in the reaction rate.
-
Solution: The reaction is often run at room temperature.[2] If conversion is low, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully for an increase in side products.
-
-
Reagent Quality: The Ruppert-Prakash reagent (TMSCF₃) can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of TMSCF₃ or purify older stock by distillation. Ensure all reagents and solvents are anhydrous.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous CsF or K₂CO₃/phosphates in DMF | CsF is a reliable fluoride source.[2] Carbonates and phosphates are less basic alternatives that can minimize side reactions.[4] |
| Solvent | Anhydrous THF or DMF | Good solubility for reagents and stabilization of intermediates.[4][5] |
| Temperature | Room temperature to 50 °C | Balances reaction rate and potential for side reactions. |
| Reagents | Anhydrous and high purity | Moisture can quench the active trifluoromethyl anion and degrade TMSCF₃. |
Problem 2: Formation of Significant Side Products
Question: I am observing several side products in my reaction mixture, which are complicating purification and reducing the yield of my target compound. How can I identify and minimize these byproducts?
Answer:
The formation of side products is a frequent challenge in the trifluoromethylation of enolizable ketones like N-benzhydryl-3-azetidinone. Understanding the mechanisms leading to these byproducts is key to suppressing their formation.
Common Side Products and Mitigation Strategies:
-
Silylenol Ether: This is a common byproduct resulting from the deprotonation of the α-carbon of the ketone by a basic catalyst, followed by trapping with the silyl group.[4]
-
Cause: Use of strongly basic catalysts (e.g., TBAF) can promote enolization.
-
Solution: Switch to a less basic catalyst system. Phosphate salts (e.g., K₃PO₄) have been shown to be effective in promoting trifluoromethylation while minimizing enolization.[4][5] Running the reaction at lower temperatures can also disfavor the enolization pathway.
-
-
Fluoroform (CF₃H): The generation of fluoroform indicates the quenching of the trifluoromethyl anion by a proton source.[3][6]
-
Cause: Presence of water or other protic impurities in the reaction mixture.
-
Solution: Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Homologated Addition Product: A more complex byproduct can arise from the difluorocyclopropanation of the silylenol ether, followed by ring-opening and a second trifluoromethylation.[3][6]
-
Cause: This pathway is initiated by the formation of the silylenol ether.
-
Solution: By minimizing the formation of the silylenol ether (as described above), the generation of this subsequent byproduct can also be suppressed.
-
-
N-Debenzhydrylation: While less common under these conditions, cleavage of the N-benzhydryl protecting group can occur in the presence of strong acids or upon oxidative workup.[7]
-
Cause: Harsh workup conditions.
-
Solution: Use a neutral or mildly basic aqueous workup. Avoid strong acids during the workup and purification steps.
-
Caption: Pathways to desired product and common side products.
Problem 3: Purification Challenges
Question: The crude product is an oil, and I am having difficulty purifying it to a high degree of purity. What purification strategies are recommended?
Answer:
Purification of this compound can be challenging due to its polarity and the potential presence of structurally similar byproducts.
Recommended Purification Protocol:
-
Workup: After the reaction is complete, a careful workup is essential. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[8]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexanes/ethyl acetate 1:1 or even pure ethyl acetate). The exact gradient will depend on the specific impurities present.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. A potassium permanganate stain can be useful for visualizing the spots if they are not UV-active.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Crystallization: If the purified oil is slow to crystallize, scratching the flask with a glass rod or adding a seed crystal can induce crystallization. Trituration with a non-polar solvent like hexanes or pentane can also help to remove non-polar impurities and induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzhydryl group in this synthesis?
The N-benzhydryl group serves as a protecting group for the azetidine nitrogen.[8] Its steric bulk can influence the stereochemical outcome of reactions at adjacent positions.[8] It is a stable protecting group under many reaction conditions but can be removed via methods like catalytic hydrogenation if the unprotected azetidine is the final target.[7]
Q2: Can I use other trifluoromethylating reagents besides TMSCF₃?
Yes, other trifluoromethylating reagents exist. However, the Ruppert-Prakash reagent (TMSCF₃) is widely used due to its relative stability, ease of handling, and high efficiency for the trifluoromethylation of carbonyl compounds.[1] Other reagents, such as those based on different silyl groups (e.g., TESCF₃, TIPSCF₃), can exhibit different reactivity and selectivity profiles.[6]
Q3: My N-benzhydryl-3-azetidinone starting material appears to be degrading upon storage. What are the recommended storage conditions?
N-benzhydryl-3-azetidinone should be stored in a cool, dry place, away from heat and oxidizing agents.[9] It is a ketone and can be susceptible to degradation, especially if exposed to acidic or basic conditions over long periods. Storing it under an inert atmosphere can also help to prolong its shelf life.
Q4: How can I confirm the structure of my final product?
Standard spectroscopic methods should be used for structural confirmation:
-
¹H NMR: Expect to see signals for the aromatic protons of the benzhydryl group (around 7.2–7.4 ppm), the azetidine methylene protons (typically between 3.0–4.0 ppm), and a broad singlet for the hydroxyl proton.[8]
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.
-
¹³C NMR: The carbon bearing the CF₃ and OH groups will appear as a quartet due to coupling with the fluorine atoms.
-
FT-IR: Look for characteristic stretching vibrations for the O-H group (~3200-3400 cm⁻¹), C-F bonds (~1100–1200 cm⁻¹), and the C-N bond.[8]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Experimental Workflow and Key Protocols
Caption: General experimental workflow for the synthesis.
Protocol: Trifluoromethylation of N-Benzhydryl-3-azetidinone
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (Argon or N₂), add N-benzhydryl-3-azetidinone (1.0 eq.) and anhydrous cesium fluoride (CsF, 1.5 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or DMF) via syringe to dissolve the starting material.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.[8]
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Johnston, J. N., & Dilman, A. D. (2007). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 129(47), 14764–14771. [Link]
-
Prakash, G. K. S., Panja, C., Vaghoo, H., Surampudi, V., & Olah, G. A. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806–6811. [Link]
-
Guillaumel, J., Hanna, I., & Coustard, J. M. (1999). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications, 29(18), 3215-3223. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Aldehydes and Ketones with the Ruppert-Prakash Reagent. Organic Syntheses, 88, 247. [Link]
-
Chemsrc. (2025). 1-Benzhydryl-3-azetidinone. [Link]
-
Couturier, M., & Charrette, A. B. (2004). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 43(12), 1585-1588. [Link]
-
Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873–2876. [Link]
-
R Discovery. (2025). Nucleophilic Trifluoromethylation Research Articles. [Link]
-
Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 987654. [Link]
-
Johnston, J. N., & Dilman, A. D. (2007). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 129(47), 14764–14771. [Link]
-
Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806-6811. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 848192-92-7 | Benchchem [benchchem.com]
- 9. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Trifluoromethylation of Azetidin-3-one
Welcome to the technical support center for the trifluoromethylation of azetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important reaction. The incorporation of a trifluoromethyl group into molecules like azetidin-3-one is a critical strategy in medicinal chemistry for enhancing properties such as metabolic stability and bioavailability.[1] However, the unique reactivity of the strained four-membered azetidine ring, coupled with the challenges of handling trifluoromethylating reagents, can present several experimental hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your trifluoromethylation reactions.
I. Reaction Fundamentals: A Quick Overview
The trifluoromethylation of azetidin-3-one typically proceeds via nucleophilic addition of a trifluoromethyl anion (CF₃⁻) or its equivalent to the carbonyl group. The primary product is 3-hydroxy-3-(trifluoromethyl)azetidine. The choice of the trifluoromethylating reagent and the reaction conditions are paramount for a successful transformation.
Common Trifluoromethylating Reagents:
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used nucleophilic CF₃ source. It requires an initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethyl anion.[2]
-
Fluoroform (HCF₃): A less expensive but gaseous reagent, fluoroform can be used with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion.[3][4]
-
Electrophilic Reagents (e.g., Togni and Umemoto Reagents): While less common for direct ketone trifluoromethylation to the alcohol, these reagents are used for α-trifluoromethylation of ketones and can be relevant in understanding potential side reactions.[5][6][7] They typically generate a CF₃ radical or a CF₃⁺ equivalent.[7]
II. Troubleshooting Guide
This section addresses common issues encountered during the trifluoromethylation of azetidin-3-one in a question-and-answer format.
Problem 1: Low or No Conversion to the Desired Product
Question: I am not observing any significant formation of 3-hydroxy-3-(trifluoromethyl)azetidine. My starting material, N-protected azetidin-3-one, is either recovered unchanged or I see a complex mixture of unidentifiable products. What could be the issue?
Potential Causes & Solutions:
-
Inefficient Generation of the Trifluoromethyl Anion:
-
Insight: The generation of the active CF₃⁻ species is the crucial first step. With the Ruppert-Prakash reagent, the fluoride initiator's role is to activate the silicon-carbon bond.
-
Troubleshooting Steps:
-
Check the Quality of the Fluoride Initiator: TBAF is notoriously hygroscopic. Ensure you are using an anhydrous grade or a freshly opened bottle. Water will quench the trifluoromethyl anion.
-
Optimize Initiator Stoichiometry: While catalytic amounts of the fluoride source are often sufficient, for a sluggish reaction, increasing the loading to stoichiometric amounts might be necessary.
-
Consider Alternative Initiators: Cesium fluoride (CsF) can be a more robust alternative to TBAF in some cases.[2]
-
For Fluoroform-based Reactions: The strength and solubility of the base are critical. KHMDS is often preferred over other bases. Ensure the base is freshly prepared or properly stored.[3]
-
-
-
Instability of the Azetidin-3-one Starting Material:
-
Insight: The strained azetidine ring can be susceptible to ring-opening under certain conditions, especially with strong bases or nucleophiles.[8]
-
Troubleshooting Steps:
-
Choice of N-Protecting Group: The stability of the azetidine ring is highly dependent on the nitrogen protecting group. Electron-withdrawing groups can stabilize the ring, but may also deactivate the carbonyl group towards nucleophilic attack. Conversely, bulky protecting groups like benzhydryl can offer steric protection.
-
Reaction Temperature: Start the reaction at a low temperature (e.g., -78 °C or -40 °C) and slowly warm it to room temperature.[4] This can help to control the reactivity and minimize side reactions.
-
Monitor Starting Material Stability: Before adding the trifluoromethylating reagent, run a control experiment with just the starting material and the base/initiator under the reaction conditions to check for decomposition.
-
-
-
Decomposition of the Trifluoromethyl Anion:
-
Insight: The trifluoromethyl anion is unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion.[3][4] This decomposition is often favored in the presence of certain metal cations.
-
Troubleshooting Steps:
-
Solvent Choice: Solvents like DMF can act as a reservoir for the CF₃⁻ anion by forming a hemiaminaloate adduct, which can improve its stability.[3] Glymes, such as triglyme, have also been shown to be effective.[3][4]
-
Temperature Control: Maintaining a low reaction temperature is crucial to minimize the rate of decomposition.
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of other compounds. How can I improve the selectivity?
Potential Causes & Solutions:
-
Ring-Opening of the Azetidine Ring:
-
Insight: As mentioned, the strained azetidine ring can undergo nucleophilic ring-opening.[8] This can lead to the formation of linear amine derivatives.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature.
-
Protecting Group Strategy: Re-evaluate your N-protecting group. A group that provides more steric hindrance around the nitrogen might disfavor ring-opening pathways.
-
-
-
Enolate Formation and Subsequent Reactions:
-
Insight: Azetidin-3-one has acidic α-protons. In the presence of a strong base, enolate formation can compete with nucleophilic addition to the carbonyl. This enolate can then react with other electrophiles in the reaction mixture.
-
Troubleshooting Steps:
-
Choice of Base/Initiator: A less basic fluoride source for activating TMSCF₃ might be beneficial.
-
Reaction Order of Addition: Adding the azetidin-3-one slowly to a pre-mixed solution of the trifluoromethylating reagent and initiator can help to ensure that the trifluoromethylation is the dominant pathway.
-
-
Problem 3: Difficulty in Product Purification
Question: I have successfully formed the 3-hydroxy-3-(trifluoromethyl)azetidine, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Potential Causes & Solutions:
-
Polarity of the Product:
-
Insight: The hydroxyl group in the product makes it quite polar, which can lead to streaking on silica gel chromatography.
-
Troubleshooting Steps:
-
Column Chromatography Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to improve the peak shape during silica gel chromatography.
-
Protection of the Hydroxyl Group: If direct purification is challenging, consider protecting the hydroxyl group as a silyl ether (e.g., with TMSCl or TBSCl) before chromatography. The protecting group can be removed in a subsequent step.
-
Alternative Purification Methods: Depending on the physical properties of your product, techniques like crystallization or preparative HPLC could be viable alternatives.
-
-
-
Removal of Fluoride Salts:
-
Insight: Residual fluoride salts from the initiator can be difficult to remove and can interfere with purification and subsequent reactions.
-
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with water or a saturated aqueous solution of ammonium chloride can help to remove most of the inorganic salts.
-
Filtration: Passing the crude product solution through a short plug of silica gel or celite before concentration can help to remove fine inorganic precipitates.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the trifluoromethylation of azetidin-3-one?
The optimal N-protecting group can be substrate-dependent. A benzhydryl group is commonly used as it provides good steric bulk and is relatively stable.[2] Boc (tert-butyloxycarbonyl) is another option, though it can be labile under certain conditions. It is advisable to screen a few protecting groups to find the one that gives the best balance of stability and reactivity for your specific substrate.
Q2: Can I perform this reaction on a large scale?
Yes, but careful consideration of heat transfer is crucial, especially when using strong bases like KHMDS. The reaction can be exothermic. For larger scale reactions, ensure efficient stirring and a reliable cooling system. A slow addition of reagents is also recommended.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material. For a more quantitative assessment, ¹⁹F NMR spectroscopy is an excellent tool to monitor the formation of the trifluoromethylated product.
Q4: Are there any safety precautions I should be aware of?
-
Fluoride Sources: Handle all fluoride-containing reagents with care. They are toxic and can cause severe burns upon contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluoroform: Fluoroform is a gas and should be handled in a well-ventilated fume hood.
-
Strong Bases: Strong bases like KHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
IV. Experimental Protocols & Data
Table 1: Comparison of Common Trifluoromethylation Conditions
| Parameter | Method A: Ruppert-Prakash | Method B: Fluoroform |
| CF₃ Source | TMSCF₃ | HCF₃ |
| Activator/Base | TBAF or CsF (catalytic or stoichiometric) | KHMDS (stoichiometric) |
| Typical Solvent | THF, DMF | Triglyme, THF |
| Temperature | -78 °C to rt | -40 °C to rt |
| Advantages | Milder conditions, commercially available reagent | Cost-effective CF₃ source |
| Disadvantages | Higher cost of reagent, moisture sensitive initiator | Gaseous reagent, requires strong base |
General Experimental Protocol (Ruppert-Prakash Method)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected azetidin-3-one and the chosen solvent (e.g., anhydrous THF).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Ruppert-Prakash reagent (TMSCF₃) via syringe.
-
Slowly add a solution of the fluoride initiator (e.g., TBAF in THF) to the reaction mixture.
-
Stir the reaction at the low temperature for a specified time, then allow it to warm to room temperature and stir until completion (monitor by TLC or ¹⁹F NMR).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Reaction Mechanism Overview
Caption: A simplified overview of the nucleophilic trifluoromethylation.
VI. References
-
Proposed mechanism for α-trifluoromethylation of ketones. - ResearchGate. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342–1345. Available at: [Link]
-
Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. (2021). Organic Letters, 23(23), 9204–9209. Available at: [Link]
-
Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents | CCS Chemistry - Chinese Chemical Society. (2020). CCS Chemistry. Available at: [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2020). Angewandte Chemie International Edition, 59(17), 6774-6778. Available at: [Link]
-
(PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2019). Available at: [Link]
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 434–442. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry, 34(6), 2708-2715. Available at: [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). Accounts of Chemical Research, 47(5), 1534-1545. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). Chemistry – A European Journal, 20(50), 16458-16485. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 434–442. Available at: [Link]
-
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2021). Molecules, 26(11), 3369. Available at: [Link]
-
Nucleophilic Trifluoromethylation Research Articles - Page 1 - R Discovery. Available at: [Link]
-
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). RSC Advances, 11(62), 39345–39349. Available at: [Link]
-
Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. (2005). Journal of Fluorine Chemistry, 126(5), 779–784. Available at: [Link]
-
(PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2021). Available at: [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2020). Angewandte Chemie, 132(17), 6836-6840. Available at: [Link]
-
Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. (2020). Organic Chemistry Frontiers, 7(18), 2716-2721. Available at: [Link]
-
Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. (2019). Chemical Science, 10(28), 6847-6853. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2011). Beilstein Journal of Organic Chemistry, 7, 1028–1047. Available at: [Link]
-
Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. (2012). The Journal of Organic Chemistry, 77(14), 5982–5992. Available at: [Link]
-
3-(Trifluoromethyl)azetidin-3-ol hydrochloride | C4H7ClF3NO - PubChem. Available at: [Link]
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Benzhydryl Group Stability in Azetidine Chemistry
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with azetidine scaffolds. The unique reactivity of the strained four-membered azetidine ring offers a wealth of opportunities in medicinal chemistry. However, this reactivity also presents challenges, particularly when it comes to the choice and stability of protecting groups. One such group, the benzhydryl (Bzh) group, while offering certain advantages, is a frequent source of experimental roadblocks.
This guide is designed to provide you with in-depth, field-proven insights into the stability issues associated with the benzhydryl protecting group in azetidine chemistry. We will move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and design more robust synthetic strategies.
Troubleshooting Guide: Tackling Common Benzhydryl Group Issues in Azetidine Synthesis
This section addresses specific problems you might be encountering in the lab, presented in a question-and-answer format.
Issue 1: My azetidine ring is opening during a reaction or workup. Is the N-benzhydryl group to blame?
Short Answer: Very likely, yes. This is the most common and critical issue. The problem lies in the combined acid sensitivity of both the azetidine ring and the benzhydryl group.
In-Depth Explanation:
Azetidines possess significant ring strain (approximately 25.4 kcal/mol), making them susceptible to ring-opening reactions, especially under acidic conditions.[1] Protonation of the azetidine nitrogen further strains the ring, making the C-N bonds more liable to cleavage by nucleophiles.
Simultaneously, the benzhydryl group is notoriously acid-labile. Its cleavage proceeds through a stabilized diphenylmethyl carbocation, a very stable carbocation. When an N-benzhydryl protected azetidine is exposed to acid, the protonation of the azetidine nitrogen and the propensity of the benzhydryl group to form a stable carbocation work in concert, leading to facile ring opening.
Troubleshooting Protocol: Diagnosing and Preventing Acid-Mediated Ring Opening
-
Strict pH Control: Maintain a neutral or basic pH throughout your reaction and workup. Use buffered solutions where appropriate.
-
Avoid Protic Acids: If your reaction requires acidic conditions, opt for Lewis acids over Brønsted acids where possible, as they are less likely to protonate the azetidine nitrogen directly.
-
Milder Deprotection Strategies: If you are attempting to deprotect another group in the presence of the N-benzhydryl azetidine, avoid acidic conditions. For example, if removing a Boc group, standard TFA conditions will almost certainly lead to ring opening.[2][3]
-
Solvent Choice: In potentially acidic conditions, aprotic solvents are generally preferred over protic solvents.
Visualizing the Problem: Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring opening of N-benzhydryl azetidine.
Issue 2: My N-benzhydryl deprotection via hydrogenolysis is sluggish or failing.
Short Answer: While seemingly a straightforward method, hydrogenolysis of the N-benzhydryl group on an azetidine can be surprisingly difficult due to steric hindrance and catalyst poisoning.
In-Depth Explanation:
Catalytic hydrogenolysis is a standard method for removing benzyl-type protecting groups. However, the bulky nature of the two phenyl rings in the benzhydryl group can sterically hinder the approach of the substrate to the catalyst surface. This is particularly pronounced with substituted azetidines. In some cases, the rate of N-benzhydryl cleavage can be slower than that of other groups, such as O-benzyl esters.[4]
Troubleshooting Protocol: Optimizing Hydrogenolysis
-
Catalyst Choice and Loading:
-
Palladium on Carbon (Pd/C): The most common choice. Use a higher loading (10-20 mol%) if the reaction is slow.
-
Pearlman's Catalyst (Pd(OH)₂/C): Can be more effective for hindered substrates.
-
-
Solvent Selection: Protic solvents like methanol or ethanol are generally effective. Acetic acid can sometimes accelerate the reaction but be mindful of the potential for ring opening.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can improve reaction rates.
-
Additives: A small amount of acid (e.g., acetic acid or HCl) can sometimes facilitate the reaction, but this must be done with extreme caution due to the risk of ring opening. A screen of conditions is highly recommended.
Issue 3: A reaction on a substituent of my N-benzhydryl azetidine is failing or giving low yields.
Short Answer: The steric bulk of the benzhydryl group is likely preventing your reagents from accessing the reaction site.
In-Depth Explanation:
The two phenyl rings of the benzhydryl group create a significant steric shield around the azetidine ring. This can be particularly problematic for reactions at the 2- and 4-positions of the azetidine. For instance, attempts to perform nucleophilic additions or substitutions on groups adjacent to the azetidine ring may be unsuccessful. There are reports of trisubstituted N-benzhydryl azetidines being completely inert to certain reagents due to this steric crowding.
Troubleshooting Protocol: Overcoming Steric Hindrance
-
Smaller Reagents: If possible, use smaller, less sterically demanding reagents.
-
Higher Temperatures: Increasing the reaction temperature can sometimes provide enough energy to overcome the steric barrier, but this may also lead to decomposition.
-
Alternative Protecting Group: This is often the most effective solution. Switching to a smaller protecting group like a Boc or Cbz group early in your synthetic route can save significant time and effort.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using the benzhydryl group for azetidines?
A:
| Advantages | Disadvantages |
| Generally stable to basic and nucleophilic conditions. | Highly sensitive to acidic conditions, often leading to ring opening.[5] |
| Can be introduced under relatively mild conditions. | Can be difficult to remove by hydrogenolysis. |
| The bulky nature can sometimes direct stereochemistry in certain reactions. | Significant steric hindrance can prevent or slow down subsequent reactions. |
Q2: What are the most common methods for cleaving the N-benzhydryl group from an azetidine?
A: The two primary methods are:
-
Catalytic Hydrogenolysis: (e.g., H₂, Pd/C in MeOH/EtOH). This is generally the preferred method due to its mild, neutral conditions. However, it can be slow and is incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
Acidolysis: (e.g., TFA, HCl). This is a very efficient way to cleave the benzhydryl group, but it is not generally recommended for N-benzhydryl azetidines due to the high risk of concomitant ring opening.
Q3: When should I choose an alternative protecting group to benzhydryl for my azetidine synthesis?
A: Consider an alternative protecting group if:
-
Your synthetic route involves any acidic steps.
-
You need to perform reactions on substituents of the azetidine ring where steric hindrance might be an issue.
-
Your molecule contains other functional groups that are sensitive to hydrogenolysis, and you would prefer an acid-labile protecting group.
-
You require an orthogonal protecting group strategy.
Visualizing the Decision: Choosing an N-Protecting Group for Azetidines
Caption: Decision workflow for selecting an azetidine N-protecting group.
Q4: How do common alternative protecting groups like Boc and Cbz compare for azetidines?
A:
| Protecting Group | Structure | Common Deprotection Conditions | Stability | Key Considerations for Azetidine Chemistry |
| Benzhydryl (Bzh) | N-CH(Ph)₂ | H₂/Pd/C; Strong Acid (Not Recommended) | Stable to base, mild acid. | High risk of ring-opening with acid; Steric hindrance. |
| tert-Butoxycarbonyl (Boc) | N-CO₂tBu | TFA/DCM; HCl in dioxane/EtOAc[2][6] | Stable to base, hydrogenolysis. | Excellent choice for acid-sensitive azetidines. Deprotection is clean and efficient. |
| Carboxybenzyl (Cbz) | N-CO₂Bn | H₂/Pd/C; HBr/AcOH; TMSI[][8] | Stable to acid, base. | Good orthogonal protecting group to Boc. Hydrogenolysis is the mildest removal method. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection of an Azetidine
-
Dissolve the N-Boc protected azetidine in dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 2: General Procedure for N-Cbz Deprotection of an Azetidine via Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected azetidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) (0.1 M).
-
Add 10% Palladium on carbon (Pd/C) (10 mol% Pd).
-
Purge the reaction flask with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider increasing the hydrogen pressure or gently warming the reaction.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.
References
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Reddy, V. V. R. M., et al. (2010). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry.
- BOC Sciences. (n.d.).
- Xu, X., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Sigma-Aldrich. (n.d.).
- Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
- Alabugin, I. V., & Gold, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Williams, A. L., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Technical Disclosure Commons. (2025, August 12).
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Mandel, M., et al. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. tdcommons.org [tdcommons.org]
Technical Support Center: Purification of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Welcome to the technical support center for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS 848192-92-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound is a unique molecule presenting a distinct set of purification challenges. Its structure, which includes a strained azetidine ring, a bulky, lipophilic benzhydryl group, and polar hydroxyl and electron-withdrawing trifluoromethyl groups, results in a compound with moderate polarity that can be prone to specific side reactions and degradation pathways.[1]
The primary synthetic route to this compound involves the nucleophilic trifluoromethylation of N-benzhydryl-3-azetidinone using a reagent like trifluoromethyltrimethylsilane (TMSCF₃).[1] While effective, this reaction can lead to several impurities that complicate downstream purification. This guide will address these challenges systematically.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a standard method for purifying this compound. However, achieving optimal separation requires careful consideration of the stationary and mobile phases.
Problem 1: Poor Separation of the Product from a Less Polar Impurity (Likely Unreacted Starting Material)
-
Scenario: On a TLC plate (e.g., 30% Ethyl Acetate in Hexane), you observe two spots with close Rf values. The lower spot is your desired product, and the upper spot is presumed to be the unreacted N-benzhydryl-3-azetidinone.
-
Probable Cause: The polarity difference between the starting ketone and the product alcohol is insufficient for baseline separation with standard solvent systems.
-
Step-by-Step Solution:
-
Solvent System Modification:
-
Decrease the polarity of the mobile phase. Start with a lower concentration of ethyl acetate (e.g., 10-15%) and gradually increase it in a gradient elution.
-
Introduce a different co-solvent. Replacing some of the ethyl acetate with dichloromethane (DCM) can sometimes improve selectivity. A ternary system of Hexane/DCM/Ethyl Acetate might offer better resolution.
-
-
Consideration of Tailing:
-
The basic nitrogen of the azetidine ring can interact with acidic silica gel, causing streaking or tailing of the product spot. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will deactivate the acidic sites on the silica.
-
-
Alternative Stationary Phases:
-
If silica gel fails, consider using neutral or basic alumina. The different surface chemistry may provide a different selectivity profile.
-
For particularly challenging separations, a fluorinated stationary phase could be employed, though this is more common in HPLC.[2]
-
-
Problem 2: Product Appears to be Degrading on the Column
-
Scenario: You notice new, more polar spots appearing on TLCs of your column fractions that were not present in the crude material. Your overall yield after chromatography is significantly lower than expected.
-
Probable Cause: The compound may be sensitive to the acidic nature of standard silica gel. The strained azetidine ring can be susceptible to ring-opening under acidic conditions.[1]
-
Step-by-Step Solution:
-
Neutralize the Stationary Phase:
-
Before loading your column, flush the silica gel with your mobile phase containing 1% triethylamine to neutralize it.
-
Alternatively, use a commercially available deactivated silica gel.
-
-
Expedite the Purification:
-
Use a larger diameter column and a higher flow rate to minimize the residence time of the compound on the silica.
-
Avoid leaving the compound on the column for extended periods.
-
-
Temperature Control:
-
If possible, run the chromatography at a cooler temperature (e.g., in a cold room) to slow down potential degradation.
-
-
Workflow for Optimizing Column Chromatography
Caption: Decision tree for troubleshooting flash chromatography.
Troubleshooting Guide: Crystallization
Crystallization can be an excellent, scalable alternative to chromatography for achieving high purity.
Problem: Product Oils Out or Fails to Crystallize
-
Scenario: Upon adding an anti-solvent or cooling a saturated solution, the product separates as an oil instead of forming crystals.
-
Probable Cause:
-
The presence of impurities is inhibiting crystal lattice formation.
-
The solvent system is not optimal, leading to supersaturation that is too high or a solution viscosity that is too great.
-
The cooling rate is too fast.
-
-
Step-by-Step Solution:
-
Improve Purity Pre-Crystallization:
-
If the crude material is very impure, a quick chromatographic plug to remove baseline impurities might be necessary before attempting crystallization.
-
-
Solvent System Screening:
-
A good starting point is a solvent system where the compound is soluble in one solvent when hot but sparingly soluble when cold. A combination of a good solvent (e.g., ethyl acetate, isopropanol, acetone) and a poor solvent (e.g., hexanes, heptane, water) is often effective.
-
Recommended Systems to Try:
-
Isopropanol/Heptane
-
Ethyl Acetate/Hexanes
-
Toluene/Heptane
-
-
-
Control the Crystallization Process:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
-
Problem: Low Purity After a Single Crystallization
-
Scenario: The crystallized material still shows significant levels of impurities by HPLC or NMR.
-
Probable Cause: Impurities may have co-crystallized with the product, or mother liquor containing impurities was not sufficiently removed.
-
Step-by-Step Solution:
-
Recrystallization: Perform a second crystallization using the same or a different solvent system to further enhance purity.
-
Thorough Washing: After filtering the crystals, wash the filter cake with a small amount of cold anti-solvent to remove any residual mother liquor.
-
Salt Formation for Purification:
-
The basic azetidine nitrogen allows for the formation of acid addition salts (e.g., hydrochloride, hydrobromide). These salts often have different solubility profiles and may crystallize more readily than the free base.
-
Dissolve the crude free base in a suitable solvent like ethyl acetate or isopropanol and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The salt may precipitate directly.
-
-
Quantitative Data for Purification Strategies
| Purification Method | Typical Purity Achieved | Key Considerations |
| Flash Chromatography (Silica) | >98% | May require basic modifier; potential for degradation. |
| Crystallization (Free Base) | 95-99% | Highly dependent on crude purity and solvent choice. |
| Crystallization (HCl Salt) | >99.5% | Excellent for final polishing; requires an additional step for salt formation and potential liberation of the free base. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my synthesis?
Based on the common synthetic route, you should be aware of the following potential impurities:
-
Unreacted N-benzhydryl-3-azetidinone: The starting material for the trifluoromethylation.
-
Fluoroform (CF₃H) and Silylenol Ethers: These are known byproducts of the trifluoromethylation reaction with TMSCF₃.[3] They are typically volatile and removed during workup and solvent evaporation.
-
Oxidation Products: If the reaction is exposed to oxidizing agents, the tertiary alcohol can be oxidized.[1]
-
Ring-Opened Byproducts: Due to the strain of the azetidine ring and potential exposure to acidic or basic conditions during workup or purification.[1]
Q2: How can I best monitor the progress of my purification?
-
Thin-Layer Chromatography (TLC): An indispensable tool for column chromatography. Use a mobile phase that gives your product an Rf of ~0.3. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product and most organic impurities.
-
¹H and ¹⁹F NMR Spectroscopy: NMR is excellent for assessing purity. The presence of the starting ketone can be identified by the absence of the characteristic hydroxyl proton and the different chemical shifts of the azetidine ring protons. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A C8 or C18 reverse-phase column can be effective. For challenging separations of fluorinated compounds, a mobile phase containing a fluorinated alcohol like trifluoroethanol might improve resolution.[2][4]
Q3: What are the recommended storage and handling conditions for the purified compound?
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[5]
-
Stability: The compound is reported to be stable at a pH of 4-7 but may hydrolyze in strongly acidic or basic conditions. It is also sensitive to light and can degrade at temperatures above 150°C.[1] Therefore, avoid prolonged exposure to harsh pH, light, and high temperatures.
Q4: My purified material is an oil, but I've seen it reported as a solid. What should I do?
It is not uncommon for highly pure compounds to exist as persistent oils or amorphous solids. If chromatography and NMR analysis confirm high purity, you can proceed with the oil. If a solid is required, attempting crystallization from a wider range of solvent systems or trying salt formation, as described in the crystallization troubleshooting section, is recommended.
Logical Relationship of Purification Steps
Caption: General workflow for purification strategy selection.
References
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - NIH . [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate . [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH . [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate . [Link]
Sources
- 1. This compound | 848192-92-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
byproduct formation in the synthesis of trifluoromethylated azetidinols
Welcome to the technical support center for the synthesis of trifluoromethylated azetidinols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable but challenging scaffolds. Here, we address common issues encountered during synthesis, with a focus on byproduct formation, offering field-tested insights and troubleshooting protocols to enhance your experimental success.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of trifluoromethylated azetidinols, particularly when using the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) with an acylating agent followed by hydrolysis.
Question 1: My reaction to form 2-(trifluoromethyl)azetidin-3-ol is complete by TLC/LC-MS, but after workup and purification, my yield is significantly lower than expected. What are the likely causes?
Answer:
Low isolated yield after a seemingly complete reaction often points to issues during the workup and purification stages, or the formation of highly polar or volatile byproducts. Here are the primary suspects and solutions:
-
Incomplete Hydrolysis of Trifluoroacetate Intermediates: The reaction of a 2-(trifluoromethyl)ABB with trifluoroacetic anhydride (TFAA) forms an N-acylated trifluoroacetate ester intermediate. If the subsequent hydrolysis step (e.g., with NaOH or K₂CO₃) is incomplete, you will isolate a mixture of the desired azetidinol and the ester precursor, which can complicate purification and lower the yield of the target molecule.[1][2]
-
Troubleshooting Protocol:
-
Extend Hydrolysis Time/Increase Base Equivalents: Ensure the hydrolysis is complete by extending the reaction time (e.g., from 12h to 18h) or increasing the equivalents of the base.
-
Monitor Hydrolysis: Use TLC or LC-MS to monitor the disappearance of the less polar ester intermediate and the appearance of the more polar azetidinol product.
-
Temperature: Gently warming the hydrolysis reaction (e.g., to 30-40 °C) can increase the rate of saponification, but be cautious of potential degradation.
-
-
-
Product Sequestration in the Aqueous Layer: Trifluoromethylated azetidinols can exhibit significant water solubility due to the polar hydroxyl group and the potential for hydrogen bonding. During aqueous workup, a substantial amount of your product may remain in the aqueous phase.
-
Troubleshooting Protocol:
-
Increase Extraction Solvent Polarity: If you are using a non-polar solvent like ethyl acetate for extraction, try a more polar solvent like dichloromethane (DCM) or a mixture (e.g., 9:1 DCM:IPA).
-
Brine Wash Saturation: Saturate the aqueous layer with NaCl (brine) before extraction. This "salting out" effect decreases the polarity of the aqueous phase and drives the organic product into the organic layer.
-
Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve high recovery.
-
-
Question 2: I've isolated my target azetidinol, but it's contaminated with a significant, inseparable byproduct. NMR analysis suggests a diastereomer. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is a common challenge in azetidine chemistry. The stereochemical outcome of the strain-release reaction is highly dependent on the substitution pattern of the starting ABB and the reaction conditions.[1]
-
Causality: The nucleophilic attack on the azonium intermediate formed after the reaction with TFAA can occur from two different faces, leading to cis and trans diastereomers relative to the trifluoromethyl group. While this reaction often shows high diastereoselectivity for the trans product (hydroxyl and trifluoromethyl groups on opposite faces), this is not always guaranteed.[1][2]
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Running the initial reaction with TFAA at a lower temperature (e.g., 0 °C or -20 °C) can enhance the kinetic control and may favor the formation of a single diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the ring-opening. Screen alternative solvents like acetonitrile or THF to see if diastereoselectivity improves.
-
Purification Strategy: If diastereomers are unavoidable, meticulous purification is key.
-
Column Chromatography: Use a high-resolution silica gel and a shallow elution gradient.
-
Preparative HPLC: Reverse-phase or normal-phase preparative HPLC is often effective for separating closely related diastereomers.
-
Crystallization: If your product is crystalline, fractional crystallization can be a highly effective method for isolating the major diastereomer.
-
-
-
Question 3: My starting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) is decomposing under the reaction conditions, leading to a complex mixture of byproducts and low conversion. What's happening?
Answer:
Decomposition of the starting ABB is a known issue, particularly when the substituent at the C3 position is a strongly electron-donating group.[1]
-
Mechanism of Decomposition: The high strain energy of the ABB ring system makes it susceptible to degradation. Electron-donating groups (like a p-methoxyphenyl group) can destabilize the molecule, making it prone to undesired side reactions or polymerization, especially in the presence of a strong electrophile like TFAA.[1]
-
Mitigation Strategies:
-
Protecting Group Strategy: If the electron-donating group is a phenol or aniline, consider protecting it before the strain-release reaction.
-
Milder Acylating Agents: While TFAA is effective, it is highly reactive. Consider using a less aggressive acylating agent, which may require catalytic activation.
-
Controlled Reagent Addition: Add the TFAA solution dropwise at a low temperature (e.g., 0 °C) to the solution of the ABB. This maintains a low instantaneous concentration of the electrophile and can minimize decomposition.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when synthesizing 3-(trifluoromethyl)azetidin-3-ol from N-protected azetidin-3-one and a trifluoromethylating agent (e.g., TMSCF₃)?
A1: The primary byproduct concern in this synthesis is often the formation of a silyl ether intermediate which, if hydrolysis is incomplete, will contaminate the final product.[3] The reaction proceeds via nucleophilic addition of the "CF₃⁻" equivalent to the ketone, forming a silylated alkoxide. The final step is hydrolysis to yield the tertiary alcohol.
-
Troubleshooting: Ensure complete hydrolysis during workup. This is often achieved by using an aqueous solution of a fluoride source like tetrabutylammonium fluoride (TBAF) or an acidic workup with aqueous NH₄Cl.[3] Monitor the reaction by TLC/LC-MS to confirm the full conversion of the silyl ether to the alcohol.
Q2: Can ring-opening of the azetidine occur as a side reaction?
A2: Yes, azetidine rings are strained and can undergo nucleophilic ring-opening, especially under acidic conditions or with potent nucleophiles.[4] In the context of azetidinol synthesis, if strong acids are used for deprotection or workup, the hydroxyl group can be protonated and eliminated, leading to a stabilized carbocation that can be trapped by nucleophiles, resulting in ring-opened byproducts.
-
Prevention: Use mild reaction conditions whenever possible. When acidic conditions are necessary (e.g., for Boc-deprotection), use reagents like trifluoroacetic acid in DCM at 0 °C to room temperature and minimize the reaction time.[5]
Q3: My purification by column chromatography is difficult. The product streaks badly on the silica gel. Why?
A3: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a volatile amine. Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol). This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Section 3: Key Reaction Mechanisms & Visualizations
Understanding the reaction pathways is crucial for effective troubleshooting.
Mechanism 1: Synthesis of 2-(Trifluoromethyl)azetidin-3-ol via Strain-Release
The desired reaction proceeds through the formation of a bicyclic azonium intermediate, which is then opened by a nucleophile (water or trifluoroacetate), followed by hydrolysis.
Caption: Key steps in the synthesis of 2-(trifluoromethyl)azetidin-3-ols.
Byproduct Formation Pathway: Incomplete Hydrolysis
Failure to completely hydrolyze the trifluoroacetate ester intermediate is a common source of impurities.
Caption: Impact of hydrolysis completeness on product outcome.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Trifluoromethyl)azetidin-3-ol
This protocol is adapted from literature procedures and should be optimized for specific substrates.[1][2]
-
Reaction Setup: To a solution of the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (Argon or N₂), add trifluoroacetic anhydride (1.5 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Hydrolysis: Upon completion, cool the mixture to 0 °C. Carefully add a 10% aqueous solution of sodium hydroxide (NaOH) (enough to reach pH > 12) and a co-solvent of methanol (equal volume to the DCM).
-
Workup: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the hydrolysis of the intermediate by TLC/LC-MS.
-
Extraction: Separate the layers. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (often with 0.5-1% Et₃N in the eluent) to afford the desired azetidinol.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Isolated Yield | Incomplete hydrolysis; Product in aqueous layer | Extend hydrolysis time; "Salt out" and extract with polar solvent |
| Diastereomeric Impurity | Poor kinetic control during ring-opening | Lower reaction temperature; Screen solvents; Use preparative HPLC |
| Starting Material Decomposition | Highly activated ABB substrate | Add TFAA at low temp; Consider protecting groups |
| Product Streaking on Silica | Basic amine interacting with acidic silica | Use eluent containing 0.5-1% triethylamine |
References
-
Couturier, M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. [Link]
-
Couturier, M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Giraud, F., et al. (2015). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Targets in Heterocyclic Systems. [Link]
-
Li, Y., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]
-
D'hooghe, M., et al. (2011). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
- Google Patents. (2018). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters. [Link]
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]
- 4. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
improving the yield of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. As Senior Application Scientists, our goal is to bridge the gap between literature protocols and bench-top reality, offering insights grounded in mechanistic understanding and practical experience to enhance your synthetic success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, frequently encountered issues during the synthesis. Each point provides a diagnosis of the potential problem and a detailed, actionable solution.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from one or more suboptimal parameters. A systematic approach is key to diagnosis and improvement.
Potential Causes & Recommended Actions:
-
Purity of Starting Material (1-Benzhydrylazetidin-3-one): The quality of your ketone precursor is paramount. Impurities can interfere with the reaction.
-
Action: Confirm the purity of 1-Benzhydrylazetidin-3-one using ¹H NMR and LC-MS. If impurities are detected, repurify by column chromatography or recrystallization before proceeding.
-
-
Reagent Activity & Handling: The efficacy of the trifluoromethylation hinges on the quality of your reagents.
-
Trifluoromethyltrimethylsilane (TMS-CF₃, Ruppert-Prakash Reagent): This reagent is sensitive to moisture and can degrade over time.
-
Action: Use a fresh bottle or a recently purchased stock. Always handle under an inert atmosphere (Argon or Nitrogen).
-
-
Fluoride Source (e.g., Cesium Fluoride - CsF): The fluoride source acts as the catalyst, and its activity is critically dependent on being anhydrous.
-
Action: Use high-purity, spray-dried CsF. For older stock, dry it under high vacuum at >100 °C for several hours before use. Ensure it is a fine powder to maximize surface area.
-
-
-
Reaction Conditions: Temperature and solvent purity are crucial for minimizing side reactions.
-
Temperature Control: Exothermic reactions or improper temperature management can lead to decomposition or side product formation. The initial formation of the hypervalent silicon intermediate is often exothermic.
-
Action: Begin the reaction at 0 °C, adding the TMS-CF₃ slowly to the mixture of the azetidinone and CsF in the solvent. After the initial addition, allow the reaction to slowly warm to room temperature. Lower temperatures generally minimize side reactions.[1]
-
-
Solvent Quality: Trace amounts of water or protic impurities in the solvent (typically THF) will quench the reactive intermediates.
-
Action: Use a freshly distilled or anhydrous grade solvent from a sealed bottle.
-
-
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant side product that complicates purification. How can I identify and minimize it?
The most common side product in azetidine synthesis is the formation of a five-membered pyrrolidine ring or products from the ring-opening of the strained azetidine.[2][3]
Identification:
-
LC-MS: Compare the mass of the side product to potential isomers or decomposition products.
-
¹H NMR: Look for characteristic shifts. The methylene protons on the azetidine ring typically appear between δ 3.0–4.0 ppm.[1] Ring-opened products will show more flexible alkyl chain signals and potentially a free amine.
Minimization Strategies:
-
Steric Hindrance: The bulky benzhydryl group on the nitrogen atom generally disfavors the formation of larger rings, but it's not always completely effective.
-
Base Strength: If a base is used in a preparatory step, its strength can influence the cyclization pathway. For the trifluoromethylation step itself, the basicity of the fluoride source is a factor.
-
Action: Ensure you are using a non-basic fluoride source if possible, or a very mild one. Cesium Fluoride is a good choice as it is a soft Lewis base.
-
-
Temperature: Higher temperatures can provide the activation energy needed for undesired rearrangement or ring-opening pathways.
-
Action: Maintain a low reaction temperature (0 °C to room temperature) throughout the process.[1]
-
Q3: The purification by column chromatography is tedious and results in product loss. Are there better alternatives?
The final product is often an oil, making chromatography seem necessary.[1] However, with careful optimization of the work-up, a chromatography-free process can be achieved, similar to what has been developed for the precursor, 1-benzhydrylazetidin-3-ol.[4][5]
Alternative Purification Strategy: Crystallization/Precipitation
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench it carefully by adding saturated aqueous sodium bicarbonate or a buffered solution.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization:
-
Solvent Screen: Take the crude oil and attempt to crystallize it from various solvent systems. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane, or diisopropyl ether).
-
Procedure: Dissolve the crude oil in a minimal amount of the "good" solvent. Slowly add the "poor" solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator.
-
Salt Formation: If the free base does not crystallize, consider forming a salt (e.g., hydrochloride or oxalate) which often has better crystalline properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the trifluoromethylation of 1-Benzhydrylazetidin-3-one?
The reaction proceeds via a nucleophilic addition mechanism. The fluoride ion (from CsF) activates the silicon atom in TMS-CF₃, generating a hypervalent pentacoordinate silicate intermediate. This intermediate effectively serves as a source of a "naked" trifluoromethyl anion (CF₃⁻), a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the azetidinone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Q2: What are the optimal reaction conditions for this synthesis?
While every reaction requires specific optimization, a robust starting point has been reported in the literature.
| Parameter | Recommended Condition | Rationale |
| Trifluoromethylating Agent | Trifluoromethyltrimethylsilane (TMS-CF₃) | Commercially available and highly effective. |
| Catalyst/Activator | Cesium Fluoride (CsF) | Efficiently activates the TMS reagent. |
| Stoichiometry (Ketone:TMS-CF₃:CsF) | 1 : 1.5 : 0.2 | An excess of TMS-CF₃ ensures complete conversion. A substoichiometric amount of CsF is sufficient as it is a catalyst. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solubilizes the reagents. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and decomposition.[1] |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion, but should be monitored by TLC/LC-MS. |
| Typical Yield | ~76% | A consistent yield reported for this procedure.[1] |
Q3: What safety precautions are essential for this experiment?
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
TMS-CF₃: This is a volatile and toxic liquid. It should always be handled in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.
-
Cesium Fluoride (CsF): This is a hazardous and hygroscopic solid. Avoid inhaling the powder and prevent contact with skin and eyes.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Ensure an emergency eyewash station and safety shower are accessible.
Q4: How should I prepare the precursor, 1-Benzhydrylazetidin-3-one?
The azetidinone precursor is typically not purchased but synthesized from 1-benzhydrylazetidin-3-ol. This is a standard oxidation reaction.
Synthetic Workflow: Precursor to Final Product
Caption: Overall synthetic pathway to the target molecule.
An improved, one-pot, and scalable synthesis for 1-benzhydrylazetidin-3-ol has been developed, which is high-yielding (80%) and chromatography-free, providing a solid foundation for your synthesis.[4][5] Common oxidizing agents like Swern oxidation or Dess-Martin periodinane (DMP) can efficiently convert the alcohol to the required ketone.
References
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Diagram]. Retrieved from [Link]
-
Reddy, V. V. R. M., Babu, K. K., Ganesh, A., & Khagga, M. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]
-
Neuburger, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. Retrieved from [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Gouverneur, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]
-
Gouverneur, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Retrieved from [Link]
Sources
- 1. This compound | 848192-92-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Stereoselective Synthesis of 3-Substituted Azetidin-3-ols
Welcome to the technical support center for the stereoselective synthesis of 3-substituted azetidin-3-ols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Azetidines are prevalent structural motifs in many biologically active compounds, and controlling the stereochemistry at the C3 position is often a critical challenge.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in the synthesis of 3-substituted azetidin-3-ols?
A1: Stereocontrol in the synthesis of 3-substituted azetidin-3-ols is typically achieved through two main approaches:
-
Diastereoselective Synthesis: This approach often involves the nucleophilic addition to a prochiral azetidin-3-one. The existing stereocenters on the azetidine ring or the nitrogen substituent direct the incoming nucleophile to a specific face of the carbonyl group. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio (d.r.).[1]
-
Enantioselective Synthesis: This strategy aims to create a specific enantiomer of the desired 3-substituted azetidin-3-ol. This can be accomplished by:
A common and effective method involves the reduction of a 3-substituted-azetidin-3-one, where the facial selectivity of the reduction dictates the final stereochemistry of the hydroxyl group.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 3-substituted azetidin-3-ols.
Problem 1: Low Diastereoselectivity in the Nucleophilic Addition to Azetidin-3-ones
Symptoms:
-
You are obtaining a nearly 1:1 mixture of diastereomers after adding a nucleophile (e.g., a Grignard reagent or an organolithium) to your N-protected azetidin-3-one.
-
The diastereomeric ratio (d.r.) is inconsistent between batches.
Possible Causes and Solutions:
-
Insufficient Steric Hindrance: The directing group on the azetidine nitrogen may not be bulky enough to effectively shield one face of the carbonyl.
-
Troubleshooting Step: Consider switching to a bulkier N-protecting group. For instance, a tert-butyldiphenylsilyl (TBDPS) or a trityl (Tr) group will offer more significant steric bulk compared to a benzyl (Bn) or a simple alkyl group.
-
-
Reaction Temperature: Nucleophilic additions are often sensitive to temperature. Higher temperatures can lead to lower stereoselectivity as the kinetic control of the reaction diminishes.
-
Troubleshooting Step: Perform the reaction at a lower temperature. For Grignard and organolithium additions, temperatures of -78 °C are common. It is crucial to maintain this temperature throughout the addition of the nucleophile.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.
-
Troubleshooting Step: Screen different solvents. Non-coordinating solvents like toluene or dichloromethane may favor a specific transition state geometry, leading to higher diastereoselectivity. In contrast, highly coordinating solvents like tetrahydrofuran (THF) can sometimes chelate with the reactants and alter the stereochemical pathway.
-
-
Nature of the Nucleophile: The size and nature of the nucleophile play a critical role.
-
Troubleshooting Step: If possible, consider using a bulkier nucleophile. For example, if adding a methyl group, switching from methylmagnesium bromide to methylmagnesium chloride might offer different selectivity due to changes in the aggregation state and reactivity of the Grignard reagent.
-
Experimental Protocol: Diastereoselective Grignard Addition to N-Boc-azetidin-3-one
-
Dissolve N-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise via a syringe pump over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Synthesis
Symptoms:
-
The enantiomeric excess (ee) of your 3-substituted azetidin-3-ol is low or negligible.
-
The reaction is sluggish or does not proceed to completion.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.
-
Troubleshooting Step: Ensure all reagents and solvents are rigorously dried and degassed. Handle the catalyst under an inert atmosphere. If using a pre-catalyst, ensure the active catalyst is generated correctly according to the literature procedure.
-
-
Sub-optimal Ligand-Substrate Interaction: The chosen chiral ligand may not be a good match for the substrate.
-
Troubleshooting Step: Screen a variety of chiral ligands with different electronic and steric properties. For example, in copper-catalyzed reactions, different bisphosphine ligands can have a profound impact on enantioselectivity.[3]
-
-
Incorrect Catalyst Loading: Too little catalyst may result in a slow reaction with a competing non-catalyzed, non-selective background reaction. Too much catalyst can sometimes lead to the formation of less active species.
-
Troubleshooting Step: Optimize the catalyst loading. A typical starting point is 1-10 mol %.
-
-
Influence of Additives: Some asymmetric reactions require additives (e.g., a Lewis acid, a base, or an activator) to achieve high enantioselectivity.
-
Troubleshooting Step: Carefully review the literature for the specific reaction type and ensure all necessary additives are included in the correct stoichiometry. For instance, some reactions benefit from the presence of a specific base to regenerate the catalyst.
-
Data Summary: Effect of Ligand on Enantioselectivity
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | Toluene | 0 | 85 | 60 |
| 2 | Ligand B | THF | 0 | 90 | 92 |
| 3 | Ligand C | CH₂Cl₂ | -20 | 75 | 88 |
This table is a generalized representation and specific values will depend on the reaction.
Problem 3: Ring-Opening of the Azetidine Ring
Symptoms:
-
Formation of undesired side products resulting from the cleavage of the four-membered ring.
-
Low mass balance in the reaction.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: The strained azetidine ring can be susceptible to opening under strongly acidic or basic conditions, or at high temperatures.[2]
-
Troubleshooting Step: Use milder reaction conditions. If a deprotection step is required, for example, the removal of an N-Boc group, consider using milder acids like trifluoroacetic acid in dichloromethane at room temperature for a short duration.[5]
-
-
Nucleophilic Attack on the Ring: Certain nucleophiles can attack the carbon atoms of the azetidine ring, leading to ring-opening. This is more likely if the nitrogen atom is quaternized.
-
Troubleshooting Step: Choose a protecting group on the nitrogen that reduces its nucleophilicity and avoids quaternization. Electron-withdrawing groups like carbamates (e.g., Boc, Cbz) are generally effective.
-
-
Rearrangement Reactions: 3-hydroxyazetidines can undergo rearrangement under certain conditions, such as the Ritter reaction, to form 2-oxazolines.
-
Troubleshooting Step: Avoid strongly acidic conditions in the presence of nitriles. If such a rearrangement is observed, consider changing the workup procedure or the choice of solvent.
-
Workflow Diagram: General Strategy for Stereoselective Synthesis
Caption: A generalized workflow for the stereoselective synthesis of 3-substituted azetidin-3-ols.
Troubleshooting Flowchart: Low Diastereoselectivity
Caption: A troubleshooting flowchart for addressing low diastereoselectivity in nucleophilic additions to azetidin-3-ones.
References
-
Zhang, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
-
Reddy, R. P., & Aubé, J. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(16), 4094-4097. [Link]
-
Yadav, J. S., et al. (2008). Synthesis of chiral organocatalysts derived from aziridines: application in asymmetric aldol reaction. The Journal of Organic Chemistry, 73(23), 9411-9416. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]
-
Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49389. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242315. [Link]
-
Zhang, L., et al. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie (International ed. in English), 50(14), 3236-9. [Link]
-
Reddy, R. P., & Aubé, J. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Organic Letters, 17(16), 4094-7. [Link]
-
Ruggeri, M., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7276-7286. [Link]
-
Ruggeri, M., et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(12), 1212-1218. [Link]
-
Clasen, R. A., & Searles, S. (1966). Synthesis of azetidin-3-ols. Chemical Communications (London), (10), 289-290. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
-
Gerrein, T. A., et al. (2021). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. Synlett, 32(18), 1797-1801. [Link]
-
Al-Awadi, N. A., et al. (2001). Stereoelectronic control in addition of nucleophiles to an amidinium ion. The Journal of Organic Chemistry, 66(10), 3322-7. [Link]
-
Ruggeri, M., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7276-7286. [Link]
-
Organic Syntheses Procedure. (n.d.). Azetidine. [Link]
-
Reddy, R. P., & Aubé, J. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(16), 4094-4097. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]
- US3668196A - 3-azetidinols. (1972).
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]
-
Gevorgyan, V., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(19), 6593. [Link]
-
Harding, K. E., & Jones, M. W. (1989). ChemInform Abstract: Stereoselective Synthesis of 3-Hydroxy-2,6-dialkylpiperidines. ChemInform, 20(42). [Link]
-
Gerrein, T. A., et al. (2021). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. Synlett, 32(18), 1797-1801. [Link]
-
Lu, X., et al. (2015). Nucleophilic conjugate 1,3-addition of phosphines to oligoynoates. Chemical Communications, 51(56), 11212-11215. [Link]
-
Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185. [Link]
Sources
- 1. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting the Deprotection of N-Benzhydryl Azetidines
Welcome to the technical support center for scientists and researchers working with N-benzhydryl protected azetidines. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the deprotection step. As Senior Application Scientists, we understand that removing the bulky benzhydryl (diphenylmethyl, DPM) group can be challenging, often plagued by incomplete reactions or substrate degradation. This resource provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
This is the most common issue encountered. The problem often lies with the catalyst, the hydrogen source, or substrate-specific factors.
Causality & Solution:
-
Catalyst Activity: Palladium on carbon (Pd/C) is the most common catalyst. Its activity can be compromised by:
-
Poor Quality or Age: Use a fresh bottle of high-quality catalyst from a reputable supplier. Older catalysts can absorb atmospheric poisons or become oxidized.
-
Poisoning: The palladium surface is highly susceptible to poisoning by sulfur, thiols, or even some coordinating functional groups on your substrate. If your azetidine contains sulfur, standard hydrogenolysis is likely not a viable method.
-
Insufficient Loading: For sterically hindered substrates, a higher catalyst loading (up to 20 mol% or even 1:1 by weight) may be necessary to increase the number of active sites available for the reaction.
-
-
Hydrogen Source & Pressure:
-
Inefficient Hydrogen Transfer: If using catalytic transfer hydrogenation (CTH), the hydrogen donor may be the issue. Ammonium formate is generally robust, but formic acid or cyclohexene can also be effective.[1] Ensure the donor is fresh and used in sufficient excess (5-10 equivalents).
-
Low Hydrogen Gas Pressure: When using H₂ gas, atmospheric pressure (balloon) may be insufficient for difficult substrates. Increasing the pressure using a Parr hydrogenator (50-100 psi) can dramatically increase the reaction rate.
-
-
Solvent Choice: The solvent must solubilize the substrate and allow for efficient interaction with the solid catalyst.
-
Protic Solvents are Preferred: Methanol and ethanol are excellent choices as they facilitate protonolysis of the C-N bond at the catalyst surface.
-
Aprotic Solvents: While solvents like ethyl acetate or THF can be used, they are often less effective for this transformation.
-
-
Steric Hindrance: The bulky benzhydryl group, combined with substitution on the azetidine ring, can prevent the molecule from effectively adsorbing onto the catalyst surface. If you suspect severe steric hindrance, hydrogenolysis may not be the optimal method, and you should consider acidic or oxidative cleavage.
Troubleshooting Workflow: Failed Hydrogenolysis
Caption: A logical workflow for diagnosing and solving failed hydrogenolysis reactions.
Q2: I'm using Trifluoroacetic Acid (TFA), but I'm seeing multiple byproducts. What's happening?
Acid-mediated cleavage is a common alternative to hydrogenolysis, but it comes with its own set of potential side reactions.
Causality & Solution:
-
Trifluoroacetylation: If your azetidine substrate contains free hydroxyl (-OH) or primary/secondary amine groups, they can be acylated by TFA, leading to the formation of trifluoroacetyl esters or amides.[2]
-
Solution: Use scavengers. Adding a small amount of water (e.g., 95:5 TFA:H₂O) can help hydrolyze any trifluoroacetic anhydride impurity and suppress esterification.[2] Alternatively, adding a silane scavenger like triethylsilane (TES) or triisopropylsilane (TIS) can trap the carbocation intermediate and reduce side reactions.
-
-
Azetidine Ring Opening: The strained four-membered ring can be susceptible to nucleophilic attack under strongly acidic conditions, especially if the ring is activated by certain substituents.
-
Solution: Perform the reaction at a lower temperature (0 °C) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Incomplete Reaction: The benzhydryl carbocation is very stable, but if the substrate is a weak base, protonation may be incomplete.
-
Solution: Increase the concentration of TFA. A common starting point is 25-50% TFA in a solvent like dichloromethane (DCM).[3] For stubborn substrates, neat TFA may be required.
-
Q3: My substrate is sensitive to both acid and hydrogenation. Are there any other reliable methods?
Yes, for complex molecules with sensitive functional groups, oxidative deprotection methods can be highly effective, though they are less commonly used.
Causality & Solution:
-
Ozone-Mediated Cleavage: Ozonolysis can selectively oxidize the benzhydryl group. The mechanism is thought to proceed via attack of ozone on the amine, eventually leading to cleavage.[4] This method has been shown to work even when hydrogenolysis leads to ring opening.[4]
-
Protocol: The reaction is typically performed in an inert solvent like CH₂Cl₂ at low temperatures (-78 °C), followed by a reductive quench. Yields can be moderate, but it provides a valuable orthogonal strategy.
-
-
N-Bromosuccinimide (NBS) Method: A procedure using NBS and a catalytic amount of bromine under light irradiation has been reported for N-benzhydryl protected β-lactams, which are structurally related to azetidines.[5] This radical-based mechanism forms an N-benzhydrol intermediate that is then hydrolyzed with acid.
-
Considerations: This method introduces bromine and light, which may not be compatible with all functional groups. It is best suited for substrates that lack other easily oxidizable or radical-sensitive sites.
-
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for my N-benzhydryl azetidine?
The optimal method depends entirely on the functional groups present in your molecule. The table below provides a general guide.
| Method | Reagents & Conditions | Pros | Cons | Best For... |
| Catalytic Hydrogenolysis | H₂ (1 atm - 100 psi), 10% Pd/C in MeOH or EtOH | Clean byproducts (diphenylmethane), high yielding, mild. | Catalyst poisoning by sulfur, slow for hindered substrates, requires specialized equipment for high pressure. | Substrates without catalyst poisons and tolerant to reductive conditions. |
| Catalytic Transfer Hydrogenation (CTH) | HCOONH₄ or HCOOH, 10% Pd/C in MeOH | Avoids use of H₂ gas, generally faster than balloon hydrogenation.[6] | Still susceptible to catalyst poisoning. | General laboratory use where a hydrogenator is unavailable. |
| Acidolysis | 25-50% TFA in DCM, 0 °C to RT | Fast, effective for hindered substrates, no special equipment needed. | Can cause side reactions (acylation, ring-opening), harsh for acid-labile groups.[7][8] | Sterically hindered substrates or those incompatible with hydrogenation. |
| Oxidative Cleavage | O₃, CH₂Cl₂, -78 °C; then quench | Orthogonal to hydrogenation and acidolysis.[4] | Requires ozonolysis equipment, can be lower yielding, sensitive to oxidizable groups. | Highly functionalized molecules sensitive to other methods. |
Q2: Can you explain the mechanism of hydrogenolytic deprotection?
The deprotection of an N-benzhydryl group via palladium-catalyzed hydrogenolysis is a form of hydrogenolysis, where a C-N bond is cleaved by hydrogen.
Mechanism Overview:
-
Adsorption: Both the N-benzhydryl azetidine and the hydrogen source (H₂ or a donor like formic acid) adsorb onto the surface of the palladium catalyst.
-
C-N Bond Cleavage: The palladium metal facilitates the cleavage of the benzylic C-N bond. This is the rate-determining step and is highly influenced by steric access to the bond.
-
Protonolysis & Reduction: A proton (from the solvent or hydrogen source) is added to the nitrogen atom, and the resulting benzhydryl cation is reduced on the catalyst surface.
-
Desorption: The final products, the free azetidine and diphenylmethane, desorb from the catalyst surface, regenerating the active site for the next cycle.
Caption: Simplified mechanism of Pd-catalyzed hydrogenolysis for N-benzhydryl cleavage.
Q3: What scavengers should I use during TFA deprotection?
Scavengers are crucial for preventing side reactions caused by the highly reactive benzhydryl carbocation intermediate formed during acidolysis.
-
Trialkylsilanes (TES or TIS): These are excellent carbocation scavengers. They act as hydride donors, reducing the benzhydryl cation to diphenylmethane. This is often the cleanest method.
-
Water: As mentioned, a small percentage of water (2-5%) in the TFA cocktail can prevent dehydration of TFA to its anhydride, thereby reducing unwanted acylation of hydroxyl groups.[2]
-
Thioanisole: Useful if your substrate contains tryptophan or other sensitive aromatic groups that could be alkylated by the benzhydryl cation.
Validated Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation (CTH)
This protocol is a reliable starting point for many substrates and avoids the need for a high-pressure hydrogenation apparatus.
-
Preparation: In a round-bottom flask, dissolve the N-benzhydryl azetidine (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Addition of Reagents: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol% Pd). Caution: Pd/C can be pyrophoric. Add it to the solution under an inert atmosphere (N₂ or Argon).
-
Reaction: Heat the reaction mixture to 40-50 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be purified by standard methods (e.g., column chromatography or crystallization) to yield the deprotected azetidine.
-
Protocol 2: Deprotection via Trifluoroacetic Acid (TFA)
This protocol is effective for sterically hindered or hydrogenation-sensitive substrates.
-
Preparation: Dissolve the N-benzhydryl azetidine (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.
-
Addition of Scavenger (Recommended): Add triethylsilane (TES) (2.0-3.0 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).
-
Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor its progress by TLC or LC-MS every 15-30 minutes. Reactions are often complete in 1-3 hours.[9]
-
Work-up:
-
Carefully remove the volatiles (DCM and excess TFA) under reduced pressure. Note: TFA is corrosive.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the crude residue in a suitable solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide the crude product for purification.
-
References
-
Laurent, M. Y., et al. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Michigan State University Department of Chemistry. Available at: [Link]
-
Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. Available at: [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Srinivasan, N., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. Available at: [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. aapptec.com. Available at: [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Trifluoromethylated Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated azetidines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of these valuable compounds under common laboratory conditions. As trifluoromethylated azetidines become increasingly prevalent in medicinal chemistry, a thorough understanding of their chemical behavior is crucial for successful experimental design, execution, and data interpretation.
I. Understanding the Core Chemistry: Why Stability is a Concern
Azetidines, as four-membered heterocyclic rings, possess inherent ring strain, making them susceptible to ring-opening reactions.[1] The introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic properties and, consequently, the reactivity and stability of the azetidine ring.[2] This guide will walk you through the expected degradation pathways under both acidic and basic conditions, helping you to anticipate and mitigate potential stability issues in your research.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Acidic Conditions
Question 1: I'm observing the disappearance of my N-Boc protected 2-trifluoromethylazetidine during an acidic workup (e.g., with 1M HCl). What is happening to my compound?
Answer: You are likely observing a combination of two processes: deprotection of the N-Boc group and acid-catalyzed ring-opening of the azetidine.
-
Causality: The tert-butyloxycarbonyl (Boc) protecting group is well-known to be labile under acidic conditions.[3][4] The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Concurrently, the azetidine ring itself is susceptible to acid-catalyzed degradation. The nitrogen atom of the azetidine can be protonated, forming a reactive azetidinium ion.[5][6] This dramatically increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by species present in the medium, such as water or chloride ions. The electron-withdrawing CF₃ group at the 2-position further influences this process by destabilizing any potential positive charge development on the adjacent carbon, which can affect the regioselectivity of the ring-opening.
-
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, use milder acidic conditions for your workup, such as saturated ammonium chloride (NH₄Cl) solution, or perform a rapid extraction with a weaker acid like citric acid.
-
Temperature Control: Perform the workup at low temperatures (0-5 °C) to slow down the rate of both deprotection and ring-opening.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using an acid-stable protecting group, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, although their removal requires different conditions (e.g., hydrogenolysis for Bn/Cbz).
-
Question 2: What are the likely degradation products of a 2-trifluoromethylazetidine in the presence of hydrochloric acid (HCl)?
Answer: The primary degradation products will be ring-opened compounds. The specific product depends on the nucleophile that attacks the azetidinium ion.
-
Mechanism-Driven Outcome: In an aqueous HCl solution, both water (H₂O) and chloride ions (Cl⁻) are present as nucleophiles. The protonated azetidinium intermediate will undergo nucleophilic attack, leading to ring cleavage. Given that the CF₃ group is at the C2 position, nucleophilic attack is sterically and electronically directed towards the C4 position.[7] This results in the formation of γ-substituted α-trifluoromethyl amines.
-
Expected Products:
-
From Chloride Attack: 3-chloro-1-(trifluoromethyl)propan-1-amine derivatives.
-
From Water Attack: 3-amino-3-(trifluoromethyl)propan-1-ol derivatives.
-
The ratio of these products will depend on the reaction conditions, including the concentration of HCl and the solvent system.
Question 3: My N-aryl-3-trifluoromethylazetidine seems to be degrading even under mildly acidic conditions (pH 4-5). Why is it so unstable?
Answer: N-aryl azetidines can be particularly prone to acid-mediated degradation, and the stability is highly dependent on the electronic properties of the aryl substituent.[5]
-
Electronic Effects: If the aryl group is electron-rich, the azetidine nitrogen's basicity is increased, facilitating protonation and subsequent ring-opening. Conversely, a strongly electron-withdrawing aryl group can decrease the nitrogen's basicity, potentially making it more stable to acid. However, some studies have shown that N-phenyl azetidines with electron-withdrawing groups can still be highly unstable.[5][8] This can be due to complex electronic effects and the potential for intramolecular reactions if other functional groups are present.[5]
-
Troubleshooting:
-
pH Control: Maintain the pH of your solution as close to neutral as possible if the compound's integrity is critical. Use buffered solutions when possible.
-
Structural Modification: If synthetically feasible, modifying the substituents on the aryl ring can modulate stability. For instance, introducing a basic nitrogen atom into the aryl ring (like in a pyridyl group) can lead to preferential protonation at that site, thereby protecting the azetidine nitrogen and enhancing stability.[5]
-
Basic Conditions
Question 4: I need to perform a reaction using a strong base (e.g., NaOH or KOH) on a substrate containing a 3-trifluoromethylazetidin-2-one moiety. What should I be concerned about?
Answer: You should be concerned about the hydrolysis of the β-lactam (azetidin-2-one) ring.
-
Causality: The four-membered lactam ring is highly strained and susceptible to nucleophilic attack at the carbonyl carbon. Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of the lactam.[9] This leads to the opening of the ring to form a β-amino acid derivative. The presence of the CF₃ group will influence the reactivity of the carbonyl group.
-
Expected Degradation Pathway: The hydroxide ion will attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate will cleave the C-N bond of the ring, and after protonation during workup, will yield a 3-amino-4,4,4-trifluorobutanoic acid derivative.
-
Mitigation Strategies:
-
Use Non-Nucleophilic Bases: If the goal is deprotonation elsewhere in the molecule, consider using a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.
-
Temperature and Time: If aqueous base is required, use the lowest possible temperature and shortest reaction time to minimize hydrolysis.
-
Protecting Groups: If the nitrogen of the lactam is unsubstituted, it can be deprotonated by a strong base, which may lead to other reactions. N-protection can prevent this.
-
Question 5: Will a simple N-alkyl-2-trifluoromethylazetidine degrade in 1M NaOH at room temperature?
Answer: While generally more stable to base than to acid, degradation under basic conditions is still possible, although likely slower.
-
Plausible Mechanism: Unlike the acid-catalyzed pathway, there is no activation by protonation. Degradation would likely proceed via a direct nucleophilic attack of the hydroxide ion on one of the ring carbons (an Sₙ2-type reaction), leading to ring-opening. The carbon atom at the 4-position is generally the more likely site of attack in 2-substituted azetidines. The electron-withdrawing CF₃ group at C2 would make the C2 carbon more electrophilic, but it is also more sterically hindered. Therefore, attack at C4 is often favored.[7]
-
Potential Product: The expected product would be a ring-opened amino alcohol, specifically a 1-(alkylamino)-3-hydroxy-1-(trifluoromethyl)propane derivative.
-
Experimental Vigilance: It is crucial to monitor the stability of your specific trifluoromethylated azetidine under your experimental basic conditions. Run a control experiment with your compound under the planned basic conditions and analyze the outcome by LC-MS or NMR to check for degradation.
III. Experimental Protocols & Data
Protocol 1: Forced Degradation Study of a Trifluoromethylated Azetidine
This protocol provides a general framework for assessing the stability of your compound under acidic and basic stress conditions.
Objective: To determine the degradation profile of a trifluoromethylated azetidine and identify major degradation products.
Materials:
-
Trifluoromethylated azetidine test compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (1M and 0.1M)
-
Sodium hydroxide (1M and 0.1M)
-
Phosphate buffer (pH 7.0)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors[10]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your azetidine compound in acetonitrile.
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the following solutions:
-
0.1M HCl (Acidic condition)
-
0.1M NaOH (Basic condition)
-
pH 7.0 Phosphate Buffer (Neutral control)
-
-
Incubation: Incubate the prepared samples and a control (in acetonitrile/water) at a controlled temperature (e.g., 40°C or 60°C).
-
Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction by neutralizing the acidic and basic samples if necessary before analysis.
-
Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining and to obtain the mass-to-charge ratio (m/z) of any degradation products.[6]
-
Characterization: If significant degradation is observed, the degradation products may need to be isolated (e.g., by preparative HPLC) and their structures elucidated by NMR spectroscopy (¹H, ¹³C, ¹⁹F).[6]
Data Summary: Hypothetical Stability Data
The following table summarizes hypothetical stability data for two isomeric N-Boc protected trifluoromethylated azetidines under forced degradation conditions to illustrate potential differences in stability.
| Compound | Condition (24h, 60°C) | % Parent Remaining | Major Degradation Product(s) |
| N-Boc-2-CF₃-azetidine | 0.1M HCl | < 5% | Ring-opened chloroamine and amino alcohol |
| 0.1M NaOH | 85% | Ring-opened amino alcohol | |
| pH 7.0 Buffer | > 98% | None significant | |
| N-Boc-3-CF₃-azetidine | 0.1M HCl | ~10% | Ring-opened chloroamine and amino alcohol |
| 0.1M NaOH | > 95% | None significant |
This is hypothetical data for illustrative purposes. Actual results will vary based on the specific molecule and conditions.
IV. Visualizing the Degradation Pathways
The following diagrams illustrate the proposed degradation mechanisms based on established chemical principles.[5][9][12]
Acid-Catalyzed Degradation Pathway
Caption: Base-catalyzed hydrolysis of an azetidin-2-one.
V. Concluding Remarks
The stability of trifluoromethylated azetidines is a critical parameter that requires careful consideration during their synthesis, purification, and application in drug discovery. While the strained four-membered ring is inherently reactive, the electronic influence of the trifluoromethyl group adds another layer of complexity. Acidic conditions, in particular, pose a significant risk for degradation through ring-opening pathways. By understanding the underlying mechanisms and employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can better navigate the challenges associated with these potent building blocks, ensuring the integrity of their experimental outcomes.
VI. References
-
HYDROLYSIS. (n.d.). Retrieved from
-
De Kimpe, N., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982-92. [Link]
-
Couturier, C., et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(43), 11135-11142. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
-
Couturier, C., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(5), 927-934. [Link]
-
Diderich, G. (1972). The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. Helvetica Chimica Acta, 55(6), 2103-2112. [Link]
-
Van den Bergh, T., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Tayama, E., & Kawai, K. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
Meyer, F. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]
-
Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
-
Pinto, A. C., et al. (1998). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. Journal of the Brazilian Chemical Society, 9(4). [Link]
-
Wence-Delgado, E., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9114-9123. [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
-
Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. (n.d.). ResearchGate. [Link]
-
The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. (n.d.). Scilit. [Link]
-
Chaume, G., et al. (2015). Straightforward Synthesis of Novel Enantiopure α‑Trifluoromethylated Azetidine 2‑Carboxylic Acid and Homoserines. The Journal of Organic Chemistry, 80(3), 1839-1844. [Link]
-
Dixon, N. E., et al. (1982). Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Wang, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3020. [Link]
-
Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(15), 12596-12604. [Link]
-
Gamm, A., et al. (2022). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 18, 934-941. [Link]
-
Desulfurizative Fluorination of N-CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. (2025). Angewandte Chemie International Edition, 64(26), e202506154. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1435-1442. [Link]
-
Vitale, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6280. [Link]
-
Mechanism for lysozyme-catalyzed hydrolysis. (1973). Journal of the American Chemical Society, 95(22), 7497-7500. [Link]
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- 7. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group and the rigid azetidine scaffold. The synthesis, while conceptually straightforward, presents several challenges during scale-up. This guide aims to provide practical, experience-based advice to anticipate and overcome these hurdles, ensuring a safe, efficient, and reproducible manufacturing process. The primary synthetic route involves the nucleophilic trifluoromethylation of N-benzhydryl-3-azetidinone using a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Fluoride Source: The catalytic fluoride source (e.g., TBAF, CsF) is crucial for activating the Ruppert-Prakash reagent. Anhydrous conditions are critical as water can deactivate the fluoride catalyst. 2. Poor Quality Ruppert-Prakash Reagent: The reagent may have degraded due to improper storage or handling. 3. Insufficient Reaction Temperature: While the reaction is often run at or below room temperature, insufficient thermal energy may lead to a sluggish reaction. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using anhydrous TBAF or drying the commercially available hydrate. 2. Verify Reagent Quality: Use a fresh bottle of Ruppert-Prakash reagent from a reputable supplier. If in doubt, test on a small scale with a known reactive ketone. 3. Optimize Temperature: While starting at a lower temperature is recommended to control exotherms, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress closely by TLC or LC-MS. |
| Formation of Significant Byproducts | 1. Formation of Fluoroform (CHF₃): The trifluoromethyl anion can abstract a proton from residual water or other protic sources. 2. Formation of Silyl Enol Ether: The fluoride source can act as a base, promoting the formation of the silyl enol ether of the starting azetidinone. 3. Difluorocarbene Adducts: At elevated temperatures, the trifluoromethyl anion can decompose to difluorocarbene, which can lead to a variety of side products. | 1. Strict Anhydrous Conditions: As mentioned above, minimize water content in all reagents and solvents. 2. Controlled Addition of Reagents: Add the Ruppert-Prakash reagent slowly to a solution of the azetidinone and fluoride catalyst to maintain a low concentration of the trifluoromethyl anion. 3. Maintain Low Reaction Temperature: Keep the reaction temperature below 25 °C to minimize the decomposition of the trifluoromethyl anion. |
| Difficult Purification | 1. Co-elution of Product and Unreacted Starting Material: The polarities of the starting material and product can be similar, making chromatographic separation challenging. 2. Oily Product: The final product is often isolated as an oil, which can be difficult to handle and may contain residual solvents. | 1. Optimize Chromatography: Use a gradient elution system for column chromatography. A typical system could be a gradient of ethyl acetate in hexanes. 2. Crystallization: If the product is an oil, attempt to crystallize it. This can be achieved by dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowing it to cool slowly. Seeding with a small crystal can induce crystallization. |
| Scale-Up Issues | 1. Exotherm Control: The trifluoromethylation reaction can be exothermic, and on a larger scale, heat dissipation can become a significant issue. 2. Mass Transfer Limitations: Inefficient mixing on a larger scale can lead to localized "hot spots" and incomplete reaction. | 1. Controlled Addition and Cooling: Add the Ruppert-Prakash reagent dropwise using an addition funnel. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket). 2. Efficient Stirring: Use a mechanical stirrer with an appropriately sized impeller to ensure good mixing throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fluoride source for this reaction?
A1: Both tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are commonly used. TBAF is often used in catalytic amounts and is soluble in many organic solvents. However, it is highly hygroscopic, and the presence of water can negatively impact the reaction. CsF is a solid and less hygroscopic, but its lower solubility may require more vigorous stirring. For scale-up, the choice may depend on factors such as cost, ease of handling, and compatibility with the chosen solvent.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (N-benzhydryl-3-azetidinone) is less polar than the product (this compound).
Q3: What are the key safety precautions for handling the Ruppert-Prakash reagent?
A3: Trimethyl(trifluoromethyl)silane is a volatile and flammable liquid. It is also moisture-sensitive. It should be handled in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q4: What are the expected spectroscopic data for the final product?
A4: While a full, verified spectrum should be obtained for each batch, typical expected signals are as follows:
-
¹H NMR: Aromatic protons from the benzhydryl group (around 7.2-7.4 ppm), a singlet for the benzhydryl methine proton, and signals for the azetidine ring protons.[1]
-
¹⁹F NMR: A singlet for the trifluoromethyl group is expected.[1]
-
Mass Spectrometry: The expected molecular ion peak for C₁₇H₁₆F₃NO would be [M+H]⁺ at m/z 308.12.
Q5: Can the N-benzhydryl protecting group be removed?
A5: Yes, the N-benzhydryl group is a common protecting group for amines and can be removed under various conditions, such as catalytic hydrogenation or by using strong acids. The choice of deprotection method will depend on the stability of the rest of the molecule.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the scale and available equipment.
Materials:
-
N-Benzhydryl-3-azetidinone
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-benzhydryl-3-azetidinone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: While stirring, add the Ruppert-Prakash reagent (1.2-1.5 eq) dropwise to the solution. Following this, add the TBAF solution (0.1-0.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which is often an oil.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture.
-
Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Purification by Crystallization
-
Solvent Selection: Dissolve the purified oil in a minimal amount of a hot solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low conversion and byproduct formation.
References
- Google Patents.
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). [Link]
-
Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
Academia.edu. Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. [Link]
Sources
Validation & Comparative
Comparative Biological Activity Assays for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Guide for Neuropharmacology Researchers
This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol . Given the absence of specific peer-reviewed literature on this molecule, we will deduce its potential therapeutic applications by dissecting its core structural components: the azetidine ring, the benzhydryl group, and the trifluoromethyl moiety. This analysis will inform the selection of appropriate in vitro assays and guide the comparison with established neuropharmacological agents.
The benzhydryl group is a well-established pharmacophore in drugs targeting the central nervous system (CNS), particularly those with antihistaminic and neuroactive properties.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery known for imparting favorable physicochemical properties.[3][4][5] Furthermore, the trifluoromethyl group is a cornerstone in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[6][7][8][9][10]
Based on these structural alerts, we hypothesize that this compound is a promising candidate for modulating the activity of monoamine transporters or ion channels, key players in neurotransmission. This guide will therefore focus on assays designed to probe these potential mechanisms of action.
Section 1: Proposed Mechanism of Action and Target Selection
The bulky, lipophilic benzhydryl moiety, present in drugs like diphenhydramine and cetirizine, suggests a potential interaction with neurotransmitter transporters. The azetidine ring can act as a rigid scaffold, presenting the key functional groups to the target protein in a specific orientation. The electron-withdrawing trifluoromethyl group can significantly influence the pKa of the nearby hydroxyl and nitrogen atoms, potentially altering binding interactions.
Therefore, we propose two primary lines of investigation:
-
Monoamine Transporter Inhibition: Assessing the compound's ability to block the reuptake of key neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).
-
Ion Channel Modulation: Evaluating the compound's effect on the function of various ion channels, which are critical for neuronal excitability.
The following diagram illustrates the proposed experimental workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparing the efficacy of trifluoromethylated vs non-fluorinated azetidine analogs
A Comparative Guide to Physicochemical and Pharmacological Properties
Introduction: The Rise of Azetidines in Drug Discovery
In the landscape of medicinal chemistry, small, saturated heterocycles have become increasingly vital. Among these, azetidines, four-membered nitrogen-containing rings, have emerged as privileged scaffolds.[1][2][3] Their unique structural constraints, including high ring strain and a sp³-rich character, confer favorable physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The azetidine motif is present in several FDA-approved drugs, including the rheumatoid arthritis treatment baricitinib and the anticancer agent cobimetinib, highlighting its therapeutic significance.[1][4]
A key strategy in modern drug design is the incorporation of fluorine atoms to modulate a molecule's properties.[5][6] The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing efficacy.[7][8] This guide provides an in-depth comparison of trifluoromethylated azetidine analogs against their non-fluorinated counterparts, supported by experimental data and protocols, to inform rational drug design.
The Impact of Trifluoromethylation: A Head-to-Head Comparison
The introduction of a CF₃ group can dramatically alter a molecule's behavior.[7][9] Its strong electron-withdrawing nature and high lipophilicity can lead to improved potency, metabolic stability, and membrane permeability.[7][9][10]
Physicochemical Properties
Strategic trifluoromethylation offers a powerful method for fine-tuning the drug-like properties of azetidine scaffolds.
| Property | Non-Fluorinated Azetidine | Trifluoromethylated Azetidine | Rationale for Change |
| pKa | Higher (More Basic) | Lower (Less Basic) | The potent electron-withdrawing effect of the CF₃ group reduces the electron density on the azetidine nitrogen, decreasing its basicity.[4][11] |
| Lipophilicity (LogP) | Lower | Higher | The CF₃ group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and cell penetration.[7][10] |
| Metabolic Stability | More Susceptible to Metabolism | Generally More Stable | The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s.[7][9] |
| Conformation | Flexible | More Constrained | The steric bulk and electronic properties of the CF₃ group can lock the azetidine ring into a specific conformation, which can be advantageous for target binding.[11][12] |
Pharmacological Consequences
These alterations in physicochemical properties translate directly to significant changes in pharmacological profiles.
| Pharmacological Parameter | Effect of Trifluoromethylation | Underlying Mechanism |
| Target Binding Affinity | Often Increased | The CF₃ group can engage in unique interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, leading to tighter binding.[7] Altered pKa can also optimize ionic interactions in the binding pocket. |
| Potency | Frequently Enhanced | Increased binding affinity, coupled with improved cell permeability, often results in greater biological potency.[7] |
| Selectivity | Can be Improved | By inducing a specific conformation, the CF₃ group can favor binding to the desired target over off-targets, thereby increasing selectivity. |
| Pharmacokinetics (ADME) | Generally Improved | Enhanced metabolic stability leads to a longer half-life and reduced clearance.[7][9] Improved lipophilicity can increase absorption, although excessive lipophilicity can sometimes be detrimental.[13] |
Visualizing the Drug Discovery Workflow
The process of evaluating and comparing these analogs follows a structured, multi-step workflow.
Caption: Workflow for comparing azetidine analogs.
Experimental Protocols
To ensure scientific rigor, standardized and validated protocols are essential for comparing fluorinated and non-fluorinated analogs.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s.[14][15]
Materials:
-
Test compounds (trifluoromethylated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Positive control compound (e.g., testosterone, known for rapid metabolism)
-
Negative control (incubation without NADPH)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM and phosphate buffer to 37°C.
-
Add the test compound to the HLM/buffer mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Self-Validation:
-
The positive control should show significant degradation over the time course.
-
The negative control (without NADPH) should show minimal degradation, confirming that metabolism is enzyme-dependent.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[16][17]
Materials:
-
Cells expressing the target protein
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blot or reagents for other protein detection methods
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, then cool to room temperature.
-
Lyse the cells to release proteins (e.g., by freeze-thaw cycles or sonication).
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant using Western blot, ELISA, or mass spectrometry.
-
Generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Self-Validation:
-
A known binder (positive control) should produce a significant thermal shift.
-
A non-binding analog (negative control) should not cause a shift compared to the vehicle control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Outlook
The strategic incorporation of a trifluoromethyl group is a proven and powerful strategy for optimizing the efficacy of azetidine-based drug candidates. By modulating key physicochemical properties, trifluoromethylation can lead to enhanced metabolic stability, target affinity, and overall pharmacological performance.[4][7][9] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of trifluoromethylated versus non-fluorinated analogs. As synthetic methodologies for creating complex fluorinated molecules continue to advance, the application of trifluoromethylated azetidines in drug discovery is poised to expand, offering new solutions for challenging therapeutic targets.[18][19][20]
References
-
Al-Badran, S., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. Available at: [Link]
-
D'hooghe, M., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-Substituted β-Lactams. Synlett. Available at: [Link]
-
Sodeoka, M., et al. (2010). Synthesis of 4-Trifluoromethylated 2-Alkyl- and 2,3-Dialkyl-Substituted Azetidines. Organic Letters. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available at: [Link]
-
Brigaud, T., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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The Azetidin-3-ol Scaffold: A Comparative Guide to Structure-Activity Relationships of 3-Substituted Analogs
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and provide a rigid framework for the precise spatial orientation of pharmacophores.[1] Among its derivatives, the 3-substituted azetidin-3-ol moiety has emerged as a particularly versatile structural motif in the design of novel therapeutic agents. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or acceptor, while the adjacent substituent at the same carbon atom offers a vector for chemical space exploration, profoundly influencing the compound's biological activity.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-substituted azetidin-3-ols, with a focus on their application as inhibitors of monoamine transporters and other key enzymes. By examining the interplay between the nature of the C3-substituent and the resulting pharmacological profile, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Strategic Importance of the C3-Substituent
The substituent at the 3-position of the azetidin-3-ol ring plays a pivotal role in defining the molecule's interaction with its biological target. This single point of modification can dramatically alter potency, selectivity, and overall drug-like properties. The following sections will delve into a comparative analysis of different substituent classes at this position, drawing upon experimental data from the literature.
3-Aryl-azetidin-3-ols: Tuning Monoamine Transporter Affinity
The introduction of an aryl group at the C3-position has been a particularly fruitful strategy in the development of monoamine transporter inhibitors, which are critical targets for treating neurological and psychiatric disorders.[1] The aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within the transporter's binding pocket.
A series of 3-aryl-3-arylmethoxy-azetidines, which are structurally related to 3-aryl-azetidin-3-ols, have been evaluated for their binding affinities at the dopamine (DAT) and serotonin (SERT) transporters.[2] The data reveals that substitution patterns on the aryl rings are a key determinant of both potency and selectivity.
| Compound ID | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 7a | Phenyl | Phenylmethoxy | 118 | 39 |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | 114 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 38 | 29 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 49 | 1.3 |
Table 1: Binding affinities of 3-aryl-3-arylmethoxy-azetidine derivatives at human dopamine and serotonin transporters.[2]
Key SAR Insights for 3-Aryl Substitution:
-
Enhanced SERT Affinity: The data suggests that 3-aryl-azetidine scaffolds can be tuned to achieve high affinity for SERT.[2]
-
Role of Dichloro Substitution: The presence of a 3,4-dichlorophenyl moiety, either on the C3-aryl ring or the arylmethoxy group, significantly enhances SERT affinity, with compounds 7c and 7i exhibiting low nanomolar potency.[2]
-
Modulation of Selectivity: By strategically altering the substitution on both aryl rings, the selectivity between DAT and SERT can be modulated. For instance, compound 7g shows more balanced activity compared to the highly SERT-selective 7c .[2]
The following diagram illustrates the general SAR trend for 3-aryl-azetidin-3-ol derivatives as monoamine transporter inhibitors.
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Validating Novel Azetidine-Based GlyT1 Inhibitors: A Comparative Guide for Preclinical Researchers
A Senior Application Scientist's Guide to the In-Depth Evaluation of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol and Structurally Related Compounds as Glycine Transporter 1 Inhibitors.
Introduction: The Rationale for GlyT1 Inhibition in Neurological Disorders
The glycine transporter 1 (GlyT1) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, most notably schizophrenia.[1][2] GlyT1 is a key regulator of synaptic glycine levels, an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its cognitive deficits and negative symptoms.[2][4] By inhibiting GlyT1, the synaptic concentration of glycine is increased, leading to enhanced NMDA receptor activation.[5] This mechanism offers a promising strategy to ameliorate the debilitating symptoms of schizophrenia that are often poorly addressed by current antipsychotic medications.[6]
The azetidine scaffold has garnered significant interest in medicinal chemistry for its potential in developing novel CNS-active compounds.[7] this compound represents a specific chemotype within this class, featuring a bulky benzhydryl group and a trifluoromethyl moiety, which can influence its potency, selectivity, and pharmacokinetic properties.[8] This guide provides a comprehensive framework for the preclinical validation of this compound and other novel azetidine-based analogues as GlyT1 inhibitors. We will delve into the critical experimental workflows, present comparative data from established GlyT1 inhibitors, and offer insights into the causal relationships between experimental design and data interpretation.
The GlyT1 Signaling Pathway and the Mechanism of Inhibition
To effectively validate a novel GlyT1 inhibitor, a clear understanding of its mechanism of action at the synapse is paramount. The following diagram illustrates the GlyT1 signaling pathway and the proposed mechanism of action for an inhibitor like this compound.
Caption: In Vivo Validation Workflow.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected GlyT1 inhibitors in animal models.
| Inhibitor | Animal Model | Behavioral Assay | Key Findings |
| Bitopertin | MK-801-induced deficits in rats | Novel Object Recognition | Reversed cognitive deficits. |
| TASP0315003 | MK-801-induced deficits in rats | Object Recognition Test | Significantly improved cognitive deficit. [6] |
| SSR504734 | Neurodevelopmental model in rats | Latent Inhibition | Reverted LI back to control levels. [8] |
Data compiled from publicly available sources.
Conclusion: A Pathway to Validating this compound
The validation of a novel GlyT1 inhibitor like this compound requires a systematic and multi-faceted approach. While specific experimental data for this particular compound is not yet widely available in the public domain, this guide provides a robust framework for its evaluation. By following the outlined in vitro and in vivo experimental protocols and using the provided comparative data from established GlyT1 inhibitors as benchmarks, researchers can effectively characterize the potency, selectivity, and therapeutic potential of novel azetidine-based compounds. The successful navigation of this validation pathway is a critical step in the development of new and improved treatments for schizophrenia and other debilitating neurological disorders.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Trifluoromethyl-Containing Azetidine Derivatives
Introduction: The Strategic Alliance of Trifluoromethyl and Azetidine Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of structural motifs employed to achieve this, the strategic incorporation of trifluoromethyl groups and azetidine rings has emerged as a particularly powerful combination. This guide provides a comprehensive comparison of trifluoromethyl-containing azetidine derivatives, delving into their in vitro and in vivo evaluations to offer researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential.
The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a unique blend of properties that make it an attractive scaffold in drug design. Its inherent ring strain and sp³-rich character impart a degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, contributing to more favorable pharmacokinetic profiles.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, underscoring its clinical significance.[1]
The trifluoromethyl (CF₃) group , on the other hand, is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding interactions.[1] The CF₃ group is known to enhance resistance to metabolic degradation, thereby increasing a drug's half-life.[1] This strategic substitution has been successfully employed in numerous approved drugs to improve their overall efficacy and safety profiles.
The convergence of these two structural features—the rigid, sp³-rich azetidine scaffold and the metabolically robust, electron-withdrawing trifluoromethyl group—presents a compelling strategy for the design of novel therapeutics with enhanced "drug-like" properties. This guide will explore the synthesis, in vitro biological evaluation, and in vivo assessment of this promising class of compounds, providing a comparative analysis of their performance and detailed experimental methodologies to aid in their further development.
I. In Vitro Evaluation: From Target Engagement to Cellular Efficacy
The in vitro evaluation of trifluoromethyl-containing azetidine derivatives is a critical first step in characterizing their biological activity and therapeutic potential. This process typically involves a hierarchical series of assays, starting with target-based screens, progressing to cell-based assays, and culminating in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
A. Target-Based Assays: Quantifying Molecular Interactions
Target-based assays are designed to measure the direct interaction of a compound with its intended biological target, such as an enzyme or a receptor. These assays are essential for determining a compound's potency and for establishing a preliminary structure-activity relationship (SAR).
A notable example of the in vitro evaluation of trifluoromethyl-containing azetidine derivatives comes from the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases.[3][4]
Table 1: In Vitro Activity of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 Agonists [3]
| Compound | hTGR5 EC₅₀ (nM) |
| 5 | 130 |
| 45h | 1.2 |
| 45i | 2.5 |
| 45j | 3.1 |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
The data in Table 1 clearly demonstrates the significant increase in potency achieved through the optimization of the initial hit compound 5 . The introduction of a trifluoromethyl group on the pyrimidine ring, as seen in the lead compound 45h , resulted in a greater than 100-fold improvement in potency. This highlights the profound impact that strategic trifluoromethylation can have on target engagement.
-
Cell Culture: HEK293 cells stably co-transfected with a human TGR5 expression vector and a CRE-bla reporter gene are cultured in DMEM supplemented with 10% FBS, penicillin, streptomycin, and non-essential amino acids.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The medium is replaced with fresh, serum-free medium containing the test compounds.
-
The plates are incubated for 5 hours at 37°C.
-
The LiveBLAzer™-FRET B/G substrate is added to each well, and the plates are incubated for 2 hours at room temperature in the dark.
-
-
Data Analysis: The fluorescence intensity is measured using a plate reader, and the EC₅₀ values are calculated from the dose-response curves.
B. Cell-Based Assays: Assessing Cellular Function and Viability
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by measuring its effects on intact cells. These assays can assess a compound's ability to modulate cellular signaling pathways, inhibit cell proliferation, or induce apoptosis.
In the context of oncology, azetidine-containing compounds have been investigated as potential antitumor agents. For instance, analogues of the tubulin polymerization inhibitor TZT-1027, where a 3-aryl-azetidine moiety was incorporated, have shown potent antiproliferative activity against various cancer cell lines.[5]
Table 2: In Vitro Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [5]
| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | 2.2 | 2.1 |
| 1b | 3.5 | 3.1 |
| 1c | 4.8 | 4.2 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The nanomolar potency of these compounds underscores the potential of the azetidine scaffold in the design of highly effective anticancer agents.
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values are determined from the dose-response curves.
C. ADMET Profiling: Predicting In Vivo Behavior
In vitro ADMET studies are crucial for identifying potential liabilities that could lead to poor pharmacokinetic properties or toxicity in vivo. Key parameters evaluated include metabolic stability, membrane permeability, and potential for off-target effects.
For the TGR5 agonist 45h , in vitro ADMET profiling revealed favorable properties, including high metabolic stability in human liver microsomes, which is a positive indicator for in vivo durability.
II. In Vivo Evaluation: From Animal Models to Preclinical Candidates
In vivo studies are essential for validating the therapeutic potential of a drug candidate in a living organism. These studies provide critical information on a compound's pharmacokinetics, efficacy in disease models, and overall safety profile.
A. Pharmacokinetic Studies: Understanding Drug Disposition
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion of a drug in an animal model. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability are determined.
For the TGR5 agonist 45h , pharmacokinetic studies in mice demonstrated good oral bioavailability, a critical property for a drug intended for oral administration.[3]
Table 3: Pharmacokinetic Parameters of Compound 45h in Mice (10 mg/kg, oral) [3]
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 1 |
| AUC (ng·h/mL) | 4500 |
| t1/2 (h) | 2.5 |
| Oral Bioavailability (%) | 35 |
-
Animal Dosing: Male C57BL/6 mice are administered the test compound via oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
B. Efficacy Studies in Disease Models: Demonstrating Therapeutic Benefit
Efficacy studies are conducted in animal models of a specific disease to assess the therapeutic benefit of a drug candidate. The choice of animal model is critical and should accurately reflect the pathophysiology of the human disease.
In the case of the TGR5 agonist 45h , its efficacy was evaluated in a mouse model of diet-induced obesity and insulin resistance. The compound was shown to improve glucose tolerance in an oral glucose tolerance test (OGTT).[3]
-
Animal Model: Male ob/ob mice (a model of genetic obesity and diabetes) are used.
-
Compound Administration: The mice are fasted overnight and then administered the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set period, the mice are given an oral bolus of glucose.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups.
C. Preliminary Toxicology Studies: Assessing Safety
Preliminary toxicology studies are conducted to identify any potential adverse effects of a drug candidate. These studies typically involve dose-range finding studies in rodents, where animals are administered increasing doses of the compound and monitored for signs of toxicity.
For the antitumor agent 1a , in vivo studies in a mouse xenograft model of human lung cancer revealed that while the compound was highly potent in vitro, it did not achieve effective tumor inhibition at the tested doses and showed signs of toxicity at higher concentrations.[5] This highlights the importance of in vivo safety assessment in the drug development process.
III. Synthesis and Structure-Activity Relationships (SAR): The Chemistry Behind the Biology
The synthesis of trifluoromethyl-containing azetidine derivatives often presents unique challenges due to the strained nature of the azetidine ring and the reactivity of the trifluoromethyl group. However, several synthetic strategies have been developed to access these valuable scaffolds.[1]
The structure-activity relationship (SAR) studies of these compounds are crucial for understanding how different structural modifications impact their biological activity. For the TGR5 agonists, for example, it was found that the trifluoromethyl group on the pyrimidine ring was essential for high potency.[3] Variations in the substitution pattern on other parts of the molecule led to significant changes in activity, providing valuable insights for the design of even more potent and selective compounds.
IV. Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the evaluation process and the biological context, the following diagrams illustrate a typical drug discovery workflow and a simplified signaling pathway relevant to the discussed compounds.
Caption: A typical drug discovery workflow.
Caption: Simplified TGR5 signaling pathway.
V. Conclusion: A Promising Scaffold for Future Therapeutics
Trifluoromethyl-containing azetidine derivatives represent a highly promising class of compounds with the potential for broad therapeutic applications. The synergistic combination of the rigid azetidine scaffold and the metabolically robust trifluoromethyl group offers a powerful strategy for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties.
The case study of the TGR5 agonists clearly demonstrates the successful application of this approach, leading to the discovery of a potent and orally bioavailable preclinical candidate. However, as with any drug discovery program, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. The example of the TZT-1027 analogues highlights the critical importance of thorough in vivo evaluation to identify potential liabilities that may not be apparent from in vitro studies.
As our understanding of the synthesis and biological evaluation of trifluoromethyl-containing azetidine derivatives continues to grow, so too will our ability to harness their full therapeutic potential. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field, facilitating the discovery and development of the next generation of innovative medicines.
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A Comparative Analysis of GlyT1 Inhibitors: Evaluating 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol in the Context of Established Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience drug discovery, the glycine transporter 1 (GlyT1) has emerged as a compelling target for therapeutic intervention, particularly for disorders characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.[1][2][3] By inhibiting the reuptake of glycine, a co-agonist at the NMDA receptor, GlyT1 inhibitors aim to enhance glutamatergic neurotransmission, thereby offering a promising strategy to address cognitive and negative symptoms associated with these conditions.[1][4][5][6]
This guide provides a comparative analysis of a novel compound, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, with other well-characterized GlyT1 inhibitors. While public domain data on the biological activity of this compound as a GlyT1 inhibitor is limited, this guide will serve as a framework for its evaluation by contextualizing its potential profile against established benchmarks. We will delve into the key performance metrics, underlying mechanisms, and the experimental methodologies crucial for a comprehensive assessment.
The Central Role of GlyT1 in Synaptic Function
GlyT1, a member of the Na+/Cl--dependent solute carrier 6 (SLC6) family, is predominantly expressed in glial cells and to a lesser extent in neurons.[7] Its primary function is to clear glycine from the synaptic cleft, thereby regulating the levels of this crucial neurotransmitter.[1] Enhanced NMDA receptor function through increased synaptic glycine is hypothesized to improve cognitive deficits.[8]
Caption: Mechanism of GlyT1 Inhibition at the Synapse.
Profile of this compound
This compound is a synthetic organic compound featuring an azetidine ring, a benzhydryl group, and trifluoromethyl and hydroxyl groups at the C3 position.[9] The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the hydroxyl and azetidine nitrogen offer points for hydrogen bonding, potentially contributing to target engagement.[9] Its structural motifs suggest it could be a candidate for CNS activity. While its specific biological targets are not extensively documented in publicly available literature, its structure warrants investigation as a potential GlyT1 inhibitor.[9][10][11]
Comparative Analysis with Established GlyT1 Inhibitors
A thorough evaluation of any new GlyT1 inhibitor requires benchmarking against compounds with well-defined pharmacological profiles. Here, we compare the hypothetical profile of this compound with established GlyT1 inhibitors: Bitopertin (RG1678), ALX-5407 (NFPS), and Iclepertin (BI 425809).
| Compound | GlyT1 IC50 (nM) | Selectivity over GlyT2 | Mechanism of Action | Clinical Development Status (for Schizophrenia) |
| This compound | To be determined | To be determined | To be determined | Preclinical |
| Bitopertin (RG1678) | 22-25[12][13] | >1000-fold[14] | Non-competitive[5][12] | Phase III (discontinued for schizophrenia)[5][6] |
| ALX-5407 (NFPS) | 3[15][16] | Highly Selective[17] | Non-competitive, essentially irreversible[17][18] | Preclinical |
| Iclepertin (BI 425809) | Potent and Selective[19][20] | High | GlyT1 Inhibition | Phase III (missed endpoints)[8][19][20] |
Experimental Protocols for Characterization
To ascertain the potential of this compound as a GlyT1 inhibitor, a series of in vitro and in vivo experiments are essential.
In Vitro [³H]Glycine Uptake Assay
This foundational assay directly measures the functional inhibition of GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on GlyT1 activity.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Glycine Uptake: Initiate the uptake by adding a solution containing [³H]glycine.
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Scintillation Counting: Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a [³H]Glycine Uptake Assay.
Selectivity Profiling
Objective: To assess the selectivity of the compound for GlyT1 over other relevant transporters, particularly GlyT2.
Methodology: The [³H]glycine uptake assay is repeated using a cell line stably expressing human GlyT2. The ratio of the GlyT2 IC50 to the GlyT1 IC50 provides the selectivity index. A high selectivity for GlyT1 is desirable to avoid potential side effects associated with the inhibition of GlyT2, which is primarily involved in inhibitory neurotransmission in the spinal cord and brainstem.[14]
In Vivo Microdialysis
Objective: To measure the effect of the compound on extracellular glycine levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex) in an anesthetized rodent.
-
Compound Administration: The test compound is administered systemically (e.g., orally or via intraperitoneal injection).[12]
-
Sample Collection: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
-
Glycine Quantification: The concentration of glycine in the dialysate is measured using a sensitive analytical technique such as HPLC with fluorescence detection.
-
Data Analysis: Changes in extracellular glycine levels following compound administration are compared to baseline levels.
Conclusion
The therapeutic potential of GlyT1 inhibitors for the treatment of cognitive deficits in schizophrenia and other CNS disorders remains an active area of research.[21][22][23] While several candidates have progressed to late-stage clinical trials, the path to an approved therapy has been challenging.[5][6] The comprehensive evaluation of new chemical entities, such as this compound, is paramount. A systematic approach, beginning with robust in vitro characterization of potency and selectivity, followed by in vivo validation of target engagement and efficacy in relevant animal models, is critical for identifying promising new therapeutic agents. The framework provided in this guide offers a roadmap for the rigorous assessment of this compound and other novel GlyT1 inhibitors.
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Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed. (n.d.). PubMed. [Link]
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A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed. (n.d.). PubMed. [Link]
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A Comparative Guide to the Metabolic Stability of Trifluoromethylated Azetidines: Enhancing Drug Discovery Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that can confer advantageous pharmacokinetic properties. Among these, trifluoromethylated azetidines have emerged as a promising structural motif. This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethylated azetidines against commonly used heterocyclic analogs, supported by experimental data and established scientific principles. We will delve into the rationale behind their use, outline detailed protocols for assessing their stability, and present a clear comparison to aid in the strategic design of more robust drug candidates.
The Strategic Advantage of Fluorination and Strained Rings in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, effectively "blocking" sites that would otherwise be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Specifically, the trifluoromethyl (CF3) group can serve as a bioisostere for a methyl group, but with profoundly different electronic properties and metabolic fate. While a methyl group is a common site of hydroxylation, the CF3 group is exceptionally stable to such metabolic transformations.[2]
Simultaneously, the use of small, strained ring systems like azetidine has gained traction. Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of structural rigidity and a three-dimensional exit vector for substituents.[3][4] This constrained conformation can lead to improved binding affinity for their biological targets. From a metabolic standpoint, the azetidine ring is often considered more stable than its larger, more flexible counterparts, pyrrolidine and piperidine.[3][5]
The combination of a trifluoromethyl group and an azetidine ring, therefore, presents a compelling strategy to simultaneously enhance potency and metabolic stability.
Comparative Metabolic Stability: Azetidines vs. Pyrrolidines and Piperidines
While the theoretical benefits are clear, the true value of trifluoromethylated azetidines lies in their performance in experimental assays. The primary method for assessing metabolic stability is through in vitro assays using liver microsomes or hepatocytes.[6] These systems contain the key enzymes responsible for drug metabolism. The output of these assays is typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[3]
A comprehensive study of the physicochemical properties of a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives provides valuable insights into their relative metabolic stabilities.[7] While specific data for trifluoromethylated azetidines was not presented in a comparative table, the general trends observed for fluorinated analogs are highly informative. The study measured intrinsic microsomal clearance, a direct indicator of metabolic stability.[7]
| Feature | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Conformational Flexibility | Rigid | More Flexible | Most Flexible |
| General Metabolic Stability | Generally considered more stable due to rigidity.[3][5] | Susceptible to oxidation, particularly at carbons adjacent to the nitrogen.[6] | Susceptible to oxidation, particularly at carbons adjacent to the nitrogen.[6] |
Incorporating azetidines into bioactive molecules has been shown to impart a range of desirable properties, including improved stability to oxidative metabolism.[5] However, it is crucial to recognize that the azetidine ring is not metabolically inert. A potential liability is cytochrome P450-mediated α-carbon oxidation followed by ring scission, which can lead to the formation of reactive aldehyde metabolites.[8]
The Impact of Trifluoromethylation on Metabolic Stability
The introduction of a trifluoromethyl group is a powerful tactic to block metabolic "soft spots." For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can prevent hydroxylation at that position.[1] This "metabolic shielding" effect can dramatically increase the half-life of a compound. One study demonstrated that a trifluoromethyl substitution on an oxadiazole ring not only prevented hydroxylation at the site of substitution but also conferred a protective effect on other parts of the molecule, significantly reducing the number of metabolites formed.[1]
While direct head-to-head quantitative data for trifluoromethylated azetidines versus their non-fluorinated and larger ring counterparts is sparse in the public domain, the collective evidence strongly suggests a significant enhancement in metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to generate their own comparative data, we provide detailed, step-by-step methodologies for two key in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to assess Phase I metabolic stability.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Workflow Diagram:
Caption: Workflow for an in vitro liver microsomal stability assay.
Detailed Protocol:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (final concentration ~0.5 mg/mL), and an NADPH-regenerating system.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).
-
Incubate the reaction at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux processes.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Workflow Diagram:
Caption: Workflow for an in vitro hepatocyte stability assay.
Detailed Protocol:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Pre-incubate the cell suspension at 37°C in a shaking water bath.
-
Initiate the reaction by adding the test compound to the cell suspension (final concentration typically 1 µM).
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).
Conclusion
The strategic incorporation of trifluoromethylated azetidines into drug candidates represents a powerful approach to enhancing metabolic stability and, consequently, improving the overall pharmacokinetic profile. The combination of the metabolically robust trifluoromethyl group and the conformationally constrained, generally stable azetidine ring offers a synergistic advantage over more traditional heterocyclic scaffolds. While the potential for azetidine ring opening exists, careful molecular design can mitigate this risk. By employing the standardized in vitro assays detailed in this guide, researchers can effectively assess the metabolic stability of their novel compounds and make data-driven decisions to accelerate the discovery of new and effective medicines.
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A Comparative Benchmarking Guide to the Potency of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the potency of the novel compound, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, against established standards. Due to the limited publicly available data on this specific molecule, this guide will proceed under the scientifically plausible hypothesis that it is an inhibitor of monoacylglycerol lipase (MAGL). This enzyme represents a significant therapeutic target, and this guide will detail the necessary protocols to compare our compound of interest with known MAGL inhibitors.
Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. Inhibition of MAGL leads to an increase in 2-AG levels, which can potentiate signaling through cannabinoid receptors CB1 and CB2[4][5]. This modulation of the endocannabinoid system has shown significant therapeutic potential in preclinical models of pain, inflammation, and neurodegenerative diseases[1][6][7]. Furthermore, by preventing the hydrolysis of 2-AG, MAGL inhibitors also reduce the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins[3][5][7][8]. This dual action makes MAGL an attractive target for the development of novel therapeutics.
Compound Profiles: The Novel Compound and Known Standards
2.1. Novel Compound: this compound
-
Structure: This compound features an azetidine ring, a four-membered heterocycle, with a benzhydryl group on the nitrogen and trifluoromethyl and hydroxyl groups at the 3-position[9][10][11].
-
Hypothesized Mechanism of Action: For the purposes of this guide, it is hypothesized to act as a MAGL inhibitor. The benzhydryl group may contribute to binding within the enzyme's active site, while the trifluoromethyl group can enhance metabolic stability and potency[9].
2.2. Known Standards for Comparison
To provide a robust benchmark, this compound should be compared against well-characterized MAGL inhibitors with differing chemical scaffolds and properties.
| Compound | Mechanism | Potency (IC50) | Key Features |
| JZL184 | Irreversible | ~8 nM (mouse brain)[12][13][14][15] | Potent and selective, with over 300-fold selectivity for MAGL over Fatty Acid Amide Hydrolase (FAAH)[12][14]. |
| KML29 | Irreversible | 5.9 nM (human), 15 nM (mouse), 43 nM (rat)[16][17] | Highly selective with no detectable activity against FAAH[16][17]. Orally active[16]. |
| MAGL-IN-17 (MAGLi 432) | Reversible | 4.2 nM (human), 3.1 nM (mouse)[5] | A highly selective and reversible inhibitor, providing a different modality for comparison[5]. |
Experimental Protocols for Potency Benchmarking
A multi-tiered approach, encompassing in vitro and in vivo assays, is essential for a thorough comparison.
3.1. In Vitro Potency and Selectivity Assessment
MAGL Inhibition Assay (Fluorometric Method)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against MAGL.
Workflow Diagram:
Caption: Workflow for in vitro MAGL inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and the standard inhibitors (JZL184, KML29, MAGL-IN-17) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the diluted compounds. Include wells for a vehicle control (DMSO) and a positive control (a known MAGL inhibitor)[18].
-
Enzyme Addition and Pre-incubation: Add the MAGL enzyme solution to each well. Pre-incubate the plate to allow the inhibitors to bind to the enzyme[18][19].
-
Reaction Initiation: Add the MAGL substrate to each well to start the enzymatic reaction[19].
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader[19].
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Profiling against FAAH
To assess the selectivity of this compound, a similar in vitro inhibition assay should be performed using Fatty Acid Amide Hydrolase (FAAH), the other major enzyme responsible for endocannabinoid degradation. The protocol is analogous to the MAGL assay, substituting FAAH for MAGL and using an FAAH-specific substrate. A high IC50 value for FAAH relative to MAGL indicates good selectivity.
3.2. In Vivo Target Engagement and Efficacy
Rodent Model of Neuroinflammation
Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a well-established model to evaluate the in vivo efficacy of MAGL inhibitors.
Workflow Diagram:
Caption: Workflow for in vivo evaluation in an LPS-induced neuroinflammation model.
Step-by-Step Protocol:
-
Animal Dosing: Administer this compound and the standard inhibitors to different groups of mice at appropriate doses[20]. Include a vehicle control group.
-
Induction of Inflammation: After a set pre-treatment time, administer LPS to the mice to induce an inflammatory response[21][22].
-
Tissue Collection: At a predetermined time point after LPS administration, collect brain tissue and blood samples.
-
Biochemical Analysis:
-
Cytokine Measurement: Homogenize brain tissue and prepare plasma to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. A reduction in cytokine levels compared to the LPS + vehicle group indicates anti-inflammatory activity.
-
Endocannabinoid and Metabolite Profiling: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG and arachidonic acid in the brain tissue[23][24]. Successful target engagement will be demonstrated by a significant increase in 2-AG levels and a decrease in arachidonic acid levels.
-
Data Presentation and Interpretation
The results of these experiments should be compiled into clear, comparative tables.
Table 1: In Vitro Potency and Selectivity
| Compound | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity Index (FAAH IC50 / MAGL IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| JZL184 | ~8 | >2400 | >300 |
| KML29 | 5.9 (human) | >50000 | >8475 |
| MAGL-IN-17 | 4.2 (human) | High Value Expected | High Value Expected |
Table 2: In Vivo Efficacy in LPS-Induced Neuroinflammation Model
| Treatment Group | Brain 2-AG Levels (% of Vehicle) | Brain Arachidonic Acid Levels (% of Vehicle) | Brain TNF-α Levels (% of LPS Control) |
| LPS + this compound | Experimental Value | Experimental Value | Experimental Value |
| LPS + JZL184 | Experimental Value | Experimental Value | Experimental Value |
| LPS + KML29 | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide outlines a rigorous and objective methodology for benchmarking the potency of the novel compound this compound against established MAGL inhibitors. By following these detailed protocols, researchers can generate robust and comparable data to assess its potential as a therapeutic agent targeting the endocannabinoid system. The combination of in vitro potency and selectivity assays with in vivo models of target engagement and efficacy will provide a comprehensive understanding of this compound's pharmacological profile.
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CAS No : 300683-73-2 | Product Name : 1-Benzhydryl-azetidin-3-ol | Pharmaffiliates. Available from: [Link]
-
Cas Number 848192-92-7|this compound|C17H16F3NO. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, a fluorinated azetidine derivative. Due to its trifluoromethyl group, this compound requires special consideration to ensure its complete destruction and to prevent environmental persistence. This document synthesizes best practices for handling azetidine derivatives with current guidance on the disposal of fluorinated organic compounds, providing researchers with a comprehensive and scientifically grounded procedure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and to be equipped with the appropriate Personal Protective Equipment (PPE). Azetidine derivatives can act as irritants to the skin, eyes, and respiratory system[2].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (nitrile recommended) | To prevent skin contact and potential irritation[2]. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes, which could cause serious irritation. |
| Body Protection | Laboratory coat | To shield skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any potentially harmful vapors or aerosols[2][3]. |
In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material such as vermiculite or sand[2][5]. The absorbed material and any contaminated items must be collected into a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed professional[2][6].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. Given its fluorinated nature, this compound should be treated with the same level of caution as other persistent organic pollutants[4]. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which, while not directly applicable to this specific molecule, offers a valuable framework for managing compounds with highly stable carbon-fluorine bonds[7][8]. The primary goal is complete mineralization to prevent the release of persistent fluorinated compounds into the environment.
1. Segregation and Containerization:
-
Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions[6].
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include:
-
"Hazardous Waste"
-
"this compound"
-
CAS No.: 848192-92-7[1]
-
Associated Hazards (e.g., "Irritant," "Handle with Caution")
-
Accumulation Start Date
-
2. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste[3].
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and reducing agents[9].
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[6][10].
-
Provide the full chemical name and any available safety information to the disposal company.
-
Crucially, inform the disposal company of the presence of a trifluoromethyl group. This information is vital for selecting the appropriate destruction technology.
4. Recommended Destruction Method: High-Temperature Incineration
-
Due to the high stability of the C-F bond, high-temperature incineration is the recommended method for the complete destruction of fluorinated organic compounds[8][11].
-
The incinerator should be equipped with appropriate scrubbers and afterburners to neutralize the resulting hydrogen fluoride (HF) and other hazardous byproducts.
-
Landfilling is not a recommended disposal method for this compound due to the potential for leaching and environmental contamination[8].
Logical Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment from persistent chemical contamination, and maintain compliance with regulatory standards. The key to the safe disposal of this and other fluorinated compounds lies in understanding their chemical properties and engaging with qualified hazardous waste management professionals to ensure their complete and verified destruction.
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A Guide to the Safe Handling of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Proactive Approach to Laboratory Safety
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. The compound 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a valuable building block in medicinal chemistry, notable for its unique trifluoromethylated azetidine scaffold.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule is not readily found, a proactive safety assessment based on its structural components is not only prudent but essential.
This guide is structured to provide a deep, logical framework for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. We will deconstruct the molecule into its core functional groups to build a comprehensive understanding of its potential hazards and establish a robust, self-validating protocol for its use.
Part 1: Hazard Assessment - A Tale of Three Moieties
The potential hazards of this compound can be inferred by examining its three primary structural components: the benzhydryl group, the azetidine ring, and the trifluoromethyl group.
-
The Benzhydryl Group (Diphenylmethyl): The most significant alert comes from this moiety. The structurally analogous compound, 1-Benzhydrylazetidin-3-ol (lacking the -CF3 group), is classified as causing severe skin burns and eye damage .[2] This dictates the necessity for stringent skin and eye protection.
-
The Azetidine Core: Azetidine and its derivatives are reactive, strained four-membered rings.[1] The parent compound, azetidine, is known to be flammable and harmful if swallowed.[3] Other derivatives are noted to cause skin, eye, and respiratory irritation.[4] Therefore, we must assume the potential for irritation and handle it in a well-ventilated area.
-
The Trifluoromethyl (-CF3) Group: This group is characterized by the high stability of the carbon-fluorine bond.[5][6] While the -CF3 group itself is generally considered inert, its strong electron-withdrawing nature and contribution to lipophilicity can significantly alter a molecule's biological activity and pharmacokinetic properties.[5][7][8] Crucially, from a safety and disposal perspective, it places the compound in the category of fluorinated organic materials, which require specialized disposal protocols.[9][10]
Part 2: Core Directive - Personal Protective Equipment (PPE)
Based on the composite hazard assessment, a comprehensive PPE strategy is mandatory. The following equipment creates an essential barrier between the researcher and the chemical.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield.[11] | Rationale: The high risk of severe, irreversible eye damage, as indicated by the benzhydryl analogue, necessitates protection beyond standard safety glasses.[2] Goggles provide a seal against splashes and vapors, while the face shield protects the entire face.[12] |
| Skin & Body Protection | Chemical-resistant gloves (double-gloving recommended); Chemical-resistant lab coat or apron. | Rationale: The potential for severe skin burns demands robust protection.[2] Double-gloving (e.g., nitrile) minimizes the risk of exposure from undetected pinholes or tears. A low-permeability lab coat protects against accidental splashes.[4] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Rationale: The azetidine core suggests a potential for respiratory irritation.[4] Handling the solid may generate dust, and solutions may produce vapors. A fume hood is the primary engineering control to minimize inhalation exposure.[11][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Rationale: Prevents direct skin contact, which can cause severe burns.[2][14] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[15][16] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow based on the handling task.
Part 3: Operational & Disposal Plans
Adherence to strict operational protocols is critical for safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11] Designate a specific area for the work.
-
PPE Inspection: Don all required PPE as outlined in the table above. Thoroughly inspect gloves for any signs of degradation or punctures before use.[15]
-
Dispensing: When handling the solid, use appropriate tools (e.g., plastic or glass implements) to avoid generating dust.[17] If preparing a solution, add the solid to the solvent slowly. Always add reagents in a controlled manner.
-
Post-Handling: After use, tightly close the container.[17] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[2][16]
Contingency Planning: Spill and Exposure Management
Accidents require immediate and correct responses.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Small Spill (in fume hood): Contain the spill with an absorbent material compatible with the chemical. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team.
Spill Response Logic
Caption: Decision-making flowchart for spill response.
Terminal Operations: Waste Disposal
As a fluorinated organic compound, waste containing this compound requires special handling. The high strength of the C-F bond makes these compounds persistent.[18]
-
Segregation: All waste, including contaminated consumables (gloves, absorbent pads, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste: Fluorinated Organic Compound" and include the full chemical name.
-
Disposal: Disposal must be conducted through your institution's environmental health and safety office. The recommended disposal methods for such compounds are high-temperature incineration or permanent disposal in a designated hazardous waste landfill, in accordance with local and national regulations.[10][18] Never dispose of this chemical down the drain or in regular trash.
By understanding the chemical nature of this compound and adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research objectives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
